molecular formula C13H11NO3 B1609921 4'-Methoxy-3-nitro-1,1'-biphenyl CAS No. 53059-31-7

4'-Methoxy-3-nitro-1,1'-biphenyl

Cat. No.: B1609921
CAS No.: 53059-31-7
M. Wt: 229.23 g/mol
InChI Key: QSDQMICORAGYCY-UHFFFAOYSA-N
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Description

4'-Methoxy-3-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQMICORAGYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456656
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53059-31-7
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Methoxy-3-nitro-1,1'-biphenyl CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

This compound is a substituted biphenyl compound characterized by a methoxy group and a nitro group on opposing phenyl rings. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the number 53059-31-7 to this compound[1][2][3].

The structural arrangement, with the electron-donating methoxy group and the electron-withdrawing nitro group, creates a polarized molecule with distinct reactive sites, which is a key attribute exploited in its synthetic applications.

IdentifierValueSource
CAS Number 53059-31-7[1][2]
IUPAC Name 1-(4-methoxyphenyl)-3-nitrobenzene[1][]
Molecular Formula C₁₃H₁₁NO₃[1][5]
Synonyms 4'-Methoxy-3-nitrobiphenyl, 1-Methoxy-4-(3-nitrophenyl)benzene[1][2]
InChI Key QSDQMICORAGYCY-UHFFFAOYSA-N[1][]
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=CC=C2)[O-][1][]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Weight 229.23 g/mol [1][2]
Physical Form Solid
Monoisotopic Mass 229.07389321 Da[1]
Topological Polar Surface Area 55.1 Ų[1]
XLogP3-AA (Lipophilicity) 3.8[1]
Crystal System Orthorhombic[5]

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Public databases and literature provide reference spectra.

  • Mass Spectrometry (MS): GC-MS analysis is commonly used for identification. The expected molecular ion peak [M]+ would be at m/z 229.0739, corresponding to its exact mass[1].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed structural information. The aromatic protons will appear as a series of multiplets, while the methoxy group will be a characteristic singlet around 3.8-4.0 ppm. ¹³C NMR data is also available for reference[1].

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-O stretching for the methoxy group, and C=C stretching for the aromatic rings[1].

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through various cross-coupling reactions or by modification of a pre-existing biphenyl scaffold. One documented method involves the O-methylation of 3-nitrobiphenyl-4-ol[5]. This approach is efficient and utilizes common laboratory reagents.

Expert Rationale for Synthesis

The choice of 3-nitrobiphenyl-4-ol as a precursor is strategic. The hydroxyl group provides a reactive handle for introducing the methoxy group. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent. The reaction is typically performed in a polar aprotic solvent like acetone, which solubilizes the reactants, and in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The subsequent workup is designed to remove unreacted reagents and byproducts, followed by recrystallization to obtain the pure product.

Detailed Synthesis Protocol

Reaction: O-methylation of 3-nitrobiphenyl-4-ol

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobiphenyl-4-ol (1 equivalent) in acetone (approx. 10 mL per gram of phenol). Place the flask in an ice bath to cool the solution.

  • Reagent Addition: Slowly add a solution of dimethyl sulfate (DMS, ~1.2 to 1.5 equivalents) to the cooled acetone solution. Caution: DMS is toxic and corrosive; handle with extreme care in a chemical fume hood.

  • Reaction: After the addition of DMS, add a suitable base (e.g., anhydrous potassium carbonate, ~2 equivalents) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the base. Evaporate the acetone solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts and impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of this compound[5].

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product A Dissolve 3-nitrobiphenyl-4-ol in Acetone B Add Dimethyl Sulfate & K₂CO₃ A->B Ice Bath C Stir at Room Temp (24-48h) B->C D Filter & Evaporate Solvent C->D TLC Monitoring E Aqueous Extraction D->E F Recrystallize from Ethanol E->F G Pure this compound F->G

Caption: A typical laboratory workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound lies primarily in its role as a versatile intermediate.

Agrochemical Synthesis

The compound is a known and important intermediate in the synthesis of bifenazate, a widely used miticide (acaricide) for controlling spider mites on various crops[5]. The nitro group is typically reduced to an amine, which is then further elaborated to form the final active ingredient.

Building Block in Drug Discovery

While not an active pharmaceutical ingredient itself, its structure contains moieties of significant interest to medicinal chemists.

  • Nitroaromatic Moiety: Nitroaromatic compounds are extensively researched as hypoxia-activated prodrugs (HAPs) for cancer therapy[6]. In the low-oxygen (hypoxic) environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a targeted therapeutic approach[6]. This compound can serve as a starting point for developing novel HAPs.

  • Biphenyl Scaffold: The biphenyl core is a privileged structure in medicinal chemistry, found in numerous approved drugs. It acts as a rigid scaffold to position functional groups for optimal interaction with biological targets. For example, biphenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway[7].

  • Methoxy Group: The methoxy group is one of the most common substituents in approved drugs. It can improve metabolic stability, enhance binding affinity by acting as a hydrogen bond acceptor, and favorably modulate physicochemical properties like solubility and lipophilicity[8].

This compound is therefore an excellent starting material for generating a library of novel chemical entities for screening against various therapeutic targets. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build molecular diversity.

Conceptual Drug Discovery Workflow

G A This compound (Starting Scaffold) B Chemical Modification (e.g., Nitro Reduction, Amide Coupling) A->B C Diverse Compound Library B->C D High-Throughput Biological Screening (e.g., Enzyme Assays, Cell-Based Assays) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Conceptual workflow for utilizing the title compound in a drug discovery program.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis and purity assessment.

General HPLC Protocol
  • System: An HPLC system with a UV detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid or phosphoric acid to improve peak shape) is effective[9]. A starting point could be 60:40 Acetonitrile:Water.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to create calibration standards and test samples within the linear range of the detector[9].

  • Quantification: Purity is determined by the area percent of the main peak. Quantification against a reference standard is used to determine the exact concentration.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this and any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile)[10].

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling[12].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[11].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways[10].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11138924, this compound. PubChem. [Link]

  • Cas Number Lookup (n.d.). 4'-Methoxy-3-nitro-1 molecular information. Chemical Cas No Search. [Link]

  • Gao, J., & Wang, M. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. National Center for Biotechnology Information. [Link]

  • ChemSrc (n.d.). 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11401937, 4-Methoxy-2-nitro-biphenyl. PubChem. [Link]

  • Japan International Cooperation Agency (n.d.). III Analytical Methods. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13143478, 2-Methoxy-4'-nitro-1,1'-biphenyl. PubChem. [Link]

  • PrepChem.com (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

  • Wang, C., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(12), 8432-8452. [Link]

  • Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2886-2897. [Link]

  • Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Wyrębek, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433. [Link]

  • Kulyk, M., et al. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(3), M1263. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a biphenyl derivative characterized by a methoxy group at the 4'-position and a nitro group at the 3-position. This substitution pattern imparts specific electronic and steric properties that govern its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
CAS Number 53059-31-7PubChem[1]
IUPAC Name 1-(4-methoxyphenyl)-3-nitrobenzenePubChem[1]
Appearance Colorless crystals[2]Chao et al., 2012[2]
XLogP3 3.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]

A single-crystal X-ray diffraction study has revealed that in the solid state, the dihedral angle between the two benzene rings is 36.69 (2)°. The nitro group is twisted at an angle of 29.12 (14)° relative to its attached benzene ring, while the methoxy group is nearly coplanar, with a dihedral angle of 2.14 (12)°[2]. This non-planar conformation can influence its interaction with biological targets and its physical properties.

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Classical Approach: Nucleophilic Aromatic Substitution

A traditional method involves the methylation of 3-nitrobiphenyl-4-ol. This approach is straightforward but relies on the availability of the precursor phenol.

Experimental Protocol:

  • Dissolve 3-nitrobiphenyl-4-ol (1 equivalent) in a suitable solvent such as acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethyl sulfate (2 equivalents) to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol to obtain colorless blocks of this compound[2].

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance.[3] For the synthesis of this compound, this would typically involve the coupling of a boronic acid derivative with an aryl halide. Two plausible retrosynthetic disconnections exist:

  • Route A: Coupling of 3-nitrophenylboronic acid with 4-bromoanisole.

  • Route B: Coupling of 4-methoxyphenylboronic acid with 1-bromo-3-nitrobenzene.

Route B is often preferred due to the commercial availability and stability of the starting materials.

Suzuki_Miyaura_Coupling A 1-Bromo-3-nitrobenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->Catalyst B 4-Methoxyphenylboronic acid B->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Field-Proven Insights on Suzuki-Miyaura Coupling: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. For electron-deficient aryl halides like 1-bromo-3-nitrobenzene, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is often effective. The base, typically an aqueous solution of sodium carbonate or potassium carbonate, is crucial for the activation of the boronic acid. A two-phase solvent system, such as toluene and water, is commonly employed to facilitate the reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Methoxy Protons: A sharp singlet is expected around δ 3.8-3.9 ppm for the -OCH₃ group.

  • Aromatic Protons (Methoxy-substituted ring): Two doublets are anticipated in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group will be more shielded and appear upfield, while the protons meta to the methoxy group will be further downfield.

  • Aromatic Protons (Nitro-substituted ring): The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group. A complex multiplet pattern is expected between δ 7.5 and 8.5 ppm. The proton between the nitro group and the other ring will likely be the most deshielded.

Predicted ¹³C NMR Spectrum:

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55 ppm.

  • Aromatic Carbons: The carbon atoms of the aromatic rings will appear in the region of δ 114-160 ppm. The carbon attached to the methoxy group will be significantly shielded (around δ 160 ppm), while the carbon attached to the nitro group will be deshielded. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected as follows:

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethoxy (-OCH₃)
~1600, ~1480C=C stretchAromatic rings
~1530 Asymmetric NO₂ stretch Nitro group
~1350 Symmetric NO₂ stretch Nitro group
~1250C-O stretchAryl ether

The strong absorption bands for the asymmetric and symmetric stretching of the nitro group are particularly diagnostic for this compound[4][5].

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of the methoxy and nitro functional groups on the biphenyl scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates.

Nitro_Reduction Start This compound Reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Start->Reagents Product 4'-Methoxy-[1,1'-biphenyl]-3-amine Reagents->Product Reduction

Caption: Reduction of the nitro group to an amine.

Experimental Considerations for Nitro Group Reduction: Several reagents can effectively reduce the nitro group. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid combinations such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are also commonly used and can be more selective in the presence of other reducible functional groups.

Electrophilic Aromatic Substitution

The directing effects of the existing substituents will govern the position of any subsequent electrophilic substitution reactions.

  • The methoxy group is a strongly activating, ortho, para-directing group.

  • The nitro group is a strongly deactivating, meta-directing group.

Therefore, further electrophilic substitution will preferentially occur on the methoxy-substituted ring at the positions ortho to the methoxy group. The nitro-substituted ring is significantly deactivated towards electrophilic attack.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.

Agrochemicals

This compound is a known intermediate in the synthesis of bifenazate , a widely used miticide (acaricide)[2]. The synthesis involves the reduction of the nitro group to an amine, followed by further elaboration.

Medicinal Chemistry and Drug Discovery

The 4'-methoxy-[1,1'-biphenyl]-3-amine core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. The amino group provides a key point for diversification, allowing for the introduction of various side chains and functional groups to modulate the pharmacological properties of the resulting molecules. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

For instance, derivatives of 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid are explored as building blocks for pharmaceuticals[6]. Furthermore, complex derivatives incorporating the methoxy-biphenyl scaffold have been investigated as orexin receptor agonists for the treatment of narcolepsy[7]. The structural motif of methoxy-nitrobiphenyls has also been incorporated into the design of inhibitors for programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1), which are crucial targets in cancer immunotherapy[8].

Conclusion

This compound is a synthetically versatile molecule with a rich chemical profile. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and diverse reactivity make it an important intermediate for both academic research and industrial applications. The ability to readily transform the nitro group into an amine opens up a vast chemical space for the development of novel compounds with potential applications in agrochemicals and, most notably, in the discovery of new therapeutic agents. This guide provides a solid foundation for researchers and scientists to harness the full potential of this valuable chemical entity.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • Chao, X., Wang, D., & Ju, M. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.
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  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Chao, X., Wang, D., & Ju, M. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138924, this compound. Retrieved from [Link]

  • Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the nitration of benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • ResearchGate. (2011). How to Interpret FTIR result?. Retrieved from [Link]

  • Drug Delivery. (2024). 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-methylbenzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-METHOXY-3-NITROPHENYL)-E-[1.2-(13)-C2]-PROP-2-ENOIC_ACID. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

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Sources

4'-Methoxy-3-nitro-1,1'-biphenyl molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 4'-Methoxy-3-nitro-1,1'-biphenyl

Executive Summary: This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of this compound (CAS No: 53059-31-7). Intended for researchers, chemists, and drug development professionals, this document synthesizes crystallographic data, spectroscopic analysis, and robust synthetic protocols to offer a detailed understanding of this key chemical intermediate. We delve into the causality behind its non-planar conformation, the rationale for specific synthetic choices, and its significance as a precursor in agrochemicals, such as the miticide bifenazate.

Introduction and Significance

This compound is a substituted biphenyl derivative featuring a methoxy group on one phenyl ring and a nitro group on the other. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. The specific arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group in this molecule creates a polarized system with distinct chemical reactivity at different positions, making it a valuable and versatile building block.

Its most notable application is as a key intermediate in the synthesis of bifenazate, a widely used and effective carbazate-based miticide for controlling spider mites on various crops.[1] Understanding the precise three-dimensional structure and electronic properties of this compound is therefore crucial for optimizing existing synthetic routes and exploring new derivatives for agrochemical and pharmaceutical applications.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 1-(4-methoxyphenyl)-3-nitrobenzene[2]
CAS Number 53059-31-7[2][3]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
Melting Point 75-77 °C[3]
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=CC=C2)[O-][2]

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical biphenyls is most effectively achieved through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling stands out as the industry standard due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

Rationale for the Suzuki-Miyaura Pathway

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For this compound, this provides two primary disconnection approaches:

  • (4-methoxyphenyl)boronic acid + 1-bromo-3-nitrobenzene

  • (3-nitrophenyl)boronic acid + 4-bromoanisole

Pathway 1 is often preferred due to the lower cost and higher stability of (4-methoxyphenyl)boronic acid. The palladium(0) catalyst is central to the mechanism, undergoing oxidative addition with the organohalide, followed by transmetalation with the boronate complex (activated by a base), and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation step.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a robust, self-validating workflow adapted from established methodologies for similar biphenyl derivatives.[4]

Step 1: Reagent Preparation & Inerting

  • To a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxyphenyl)boronic acid (1.67 g, 11 mmol, 1.1 eq) and 1-bromo-3-nitrobenzene (2.02 g, 10 mmol, 1.0 eq).

  • Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq) as the base.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 0.02 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.

Step 2: Reaction Execution

  • To the flask, add a degassed solvent mixture of 1,4-Dioxane (80 mL) and Water (20 mL). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-12 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (100 mL) and water (50 mL).

  • Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Final Purification & Validation

  • The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Recrystallize the resulting solid from ethanol to yield this compound as a pale yellow or colorless solid.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_purification Purification & Validation Boronic_Acid (4-methoxyphenyl)boronic acid Inert_Atmosphere Inerting (Ar/N₂) Boronic_Acid->Inert_Atmosphere Organohalide 1-bromo-3-nitrobenzene Organohalide->Inert_Atmosphere Catalyst Pd(PPh₃)₄ Catalyst->Inert_Atmosphere Base K₂CO₃ Base->Inert_Atmosphere Solvent Dioxane/H₂O Inert_Atmosphere->Solvent Heating Heating (90°C) Solvent->Heating Workup Aqueous Work-up Heating->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Product Pure this compound Recrystallization->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

Caption: Suzuki-Miyaura synthesis workflow.

Molecular Structure and Conformation

The structural properties of this compound have been precisely determined through single-crystal X-ray diffraction.[1] This experimental data provides invaluable insights into its three-dimensional conformation, which deviates significantly from planarity.

Caption: Numbering scheme for this compound.

Crystallographic Analysis

The solid-state structure reveals that the two phenyl rings are not coplanar. This twist is a direct consequence of steric hindrance between the ortho-hydrogens on each ring (H-2' and H-6' relative to H-2 and H-6). The molecule adopts a conformation that balances the unfavorable steric interactions with the favorable π-conjugation between the rings.

Table 2: Key Crystallographic Data [1]

ParameterValueSignificance
Crystal System OrthorhombicIndicates three unequal axes at 90°.
Space Group PbcaDefines the symmetry of the crystal lattice.
Dihedral Angle (C-C) 36.69 (2)°Quantifies the twist between the two phenyl rings. A value of 0° would imply a planar molecule.
Nitro Group Twist Angle 29.12 (14)°The angle of the NO₂ group relative to its attached phenyl ring plane, indicating significant out-of-plane twisting.
Methoxy Group Twist Angle 2.14 (12)°The angle of the O-CH₃ group relative to its attached phenyl ring plane, showing it is nearly coplanar.

The significant dihedral angle of ~37° is a hallmark of ortho-unsubstituted biphenyls and profoundly impacts the molecule's electronic properties by reducing the degree of π-conjugation across the central C-C bond.[1] Furthermore, the nitro group is twisted out of its ring's plane by ~29°, likely to minimize steric repulsion with the adjacent hydrogen at the C4 position. In contrast, the methoxy group is almost perfectly coplanar with its ring, maximizing resonance donation from the oxygen lone pairs into the aromatic system.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the synthesized product in a non-crystalline state.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each aromatic proton due to the unsymmetrical substitution. Protons on the nitro-substituted ring will be shifted downfield due to the group's electron-withdrawing nature. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display 13 unique signals (barring accidental equivalence). Key signals include the methoxy carbon at ~55-56 ppm and the ipso-carbons attached to the nitro (~148 ppm) and methoxy (~160 ppm) groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Characteristic strong asymmetric and symmetric stretching vibrations for the C-NO₂ bond are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the aryl-ether will be visible around 1250 cm⁻¹.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 229.07, corresponding to the molecular formula C₁₃H₁₁NO₃.

Applications in Research and Development

The primary documented application of this compound is as a crucial precursor for the synthesis of the acaricide bifenazate.[1] The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by further functionalization to build the final carbazate structure.

Beyond this specific use, the molecule serves as a valuable scaffold in drug discovery and materials science.

  • Drug Discovery: The nitrobiphenyl moiety can be a pharmacophore or a synthetic handle. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt, opening a vast chemical space for generating libraries of new compounds for biological screening.

  • Materials Science: Polarized biphenyl systems are of interest in the development of nonlinear optical (NLO) materials, liquid crystals, and organic light-emitting diodes (OLEDs). The push-pull electronic nature of this molecule (donating methoxy, withdrawing nitro) is a foundational design principle for such materials.

Safety and Handling

No specific safety data sheet (SDS) is available in the aggregated search results for this compound. However, based on its structure as a nitroaromatic compound and data for similar molecules, a cautious approach is warranted.[5]

  • Potential Hazards: Nitroaromatic compounds are often toxic and can be skin/eye irritants. They should be handled as potentially harmful if ingested or inhaled.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

    • Avoid creating dust.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

This compound is a structurally well-defined molecule whose utility is rooted in its specific functionalization and non-planar conformation. X-ray crystallography confirms a significant twist between the phenyl rings and an out-of-plane orientation for the nitro group, features that govern its reactivity and physical properties.[1] Robust and scalable synthesis is readily achieved via the Suzuki-Miyaura coupling, a testament to modern cross-coupling chemistry. As a key intermediate for the agrochemical bifenazate and a versatile scaffold for further chemical exploration, a thorough understanding of its molecular architecture is essential for professionals in chemical synthesis and development.

References

  • Kuznetsov, M.L., et al. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(4), M1289. [Link]

  • Ghassemzadeh, M., et al. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(1), o114. [Link]

  • Tan, W., et al. (2013). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1070. [Link]

  • Dela Cruz, M.N., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(11), 1599. [Link]

  • Romero Bohórquez, A.R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 37-49. [Link]

  • Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61, 798-802. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 4'-Methoxy-3-nitro-1,1'-biphenyl, a key intermediate in the development of various functional materials and pharmaceutical agents. We will explore two primary, field-proven methodologies: the convergent Suzuki-Miyaura cross-coupling reaction and a linear approach involving the electrophilic nitration of a biphenyl precursor. This document is intended for researchers, chemists, and process development scientists. It emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into reaction optimization and safety.

Introduction and Retrosynthetic Strategy

This compound is a substituted biaryl compound. The biaryl scaffold is a privileged structure in medicinal chemistry and materials science. The specific substitution pattern of this molecule—a methoxy group on one ring and a nitro group on the other—makes it a versatile building block for further chemical transformations.

A logical retrosynthetic analysis of the target molecule reveals two practical disconnections of the central C-C bond, suggesting the primary synthetic strategies we will discuss:

  • Strategy A (Convergent): A Suzuki-Miyaura cross-coupling reaction between an organoboron reagent and an aryl halide. This approach builds the biphenyl core directly.

  • Strategy B (Linear): Formation of the biphenyl core first (e.g., 4-methoxybiphenyl), followed by a regioselective electrophilic aromatic substitution to introduce the nitro group.

G TM Target Molecule This compound S_A Strategy A (Suzuki Coupling) TM->S_A C-C Disconnection S_B Strategy B (Nitration) TM->S_B C-N Disconnection SM_A1 4-Methoxyphenylboronic Acid S_A->SM_A1 SM_A2 1-Halo-3-nitrobenzene S_A->SM_A2 SM_B1 4-Methoxybiphenyl S_B->SM_B1 SM_B2 Nitrating Agent (HNO3/H2SO4) S_B->SM_B2

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron species with an organohalide.[1][2] For our target molecule, this involves the coupling of 4-methoxyphenylboronic acid with a 1-halo-3-nitrobenzene.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The catalytic cycle involves three main steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1-halo-3-nitrobenzene, forming a Pd(II) complex.[2] This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

G Pd0 Pd(0)L2 OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L L OA->PdII_Aryl Trans Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L L Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific substrates and available equipment.

Materials:

  • 1-Bromo-3-nitrobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable ligand

  • Potassium carbonate (K2CO3)

  • Toluene and Water (degassed)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add degassed toluene and water (typically a 4:1 to 10:1 ratio). The system should be evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[5]

Key Parameters and Rationale
ParameterRecommendedRationale & Expert Insights
Aryl Halide Ar-Br or Ar-IReactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and cost.[3]
Catalyst Pd(OAc)2/PPh3, Pd(PPh3)4Pd(OAc)2 with phosphine ligands is often effective. Pre-catalysts like Pd2(dba)3 can also be used.[4][6]
Base K2CO3, Na2CO3, K3PO4A base is essential for the transmetalation step.[4] The choice can influence reaction rate and yield.
Solvent Toluene/H2O, Dioxane/H2OA biphasic system is common. The aqueous phase contains the base, while the organic phase dissolves the substrates and catalyst.[7]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.[5]

Pathway II: Electrophilic Aromatic Substitution (Nitration)

This linear approach involves first synthesizing 4-methoxybiphenyl and then introducing the nitro group via electrophilic aromatic substitution (EAS).[8] This method's success hinges on controlling the regioselectivity of the nitration step.

Mechanism of Nitration

The nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid.[8]

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[9]

  • Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (like water or HSO4-) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Regioselectivity in 4-Methoxybiphenyl

The directing effects of the substituents on the biphenyl core determine the position of nitration.

  • -OCH3 group: This is a strongly activating, ortho, para-directing group due to its resonance electron-donating effect.

  • Phenyl group (on the other ring): This is a weakly activating, ortho, para-directing group.

In 4-methoxybiphenyl, the methoxy-substituted ring is significantly more activated. The incoming electrophile will preferentially add to this ring. Of the available positions (ortho and meta to the phenyl group, and ortho to the methoxy group), the position ortho to the powerfully activating methoxy group and meta to the other phenyl ring (the 3-position) is the most favored. Steric hindrance may slightly disfavor the position adjacent to the inter-ring bond.

Experimental Protocol

Materials:

  • 4-Methoxybiphenyl[10][11]

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Acetic Anhydride (optional, can modulate reactivity)

  • Ice

Procedure:

  • Cooling: In a round-bottom flask, dissolve 4-methoxybiphenyl (1.0 eq) in a suitable solvent like acetic acid or acetic anhydride. Cool the mixture in an ice bath to 0-5 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Key Parameters and Rationale
ParameterRecommendedRationale & Expert Insights
Nitrating Agent Conc. HNO3 / Conc. H2SO4This classic mixture generates the necessary nitronium ion (NO2+) electrophile.[8]
Temperature 0-10 °CNitration is a highly exothermic reaction. Low temperatures are crucial to prevent over-nitration (dinitration) and control regioselectivity.
Solvent Acetic Acid / Acetic AnhydrideThese can help to solubilize the starting material and temper the reactivity of the nitrating mixture.
Work-up Quenching on iceThis serves to stop the reaction and precipitate the organic product from the acidic aqueous solution.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingElectrophilic Nitration
Strategy ConvergentLinear
Key Advantage High predictability and control over isomer formation.Fewer steps if 4-methoxybiphenyl is readily available. Avoids expensive catalysts.
Key Challenge Cost and sensitivity of palladium catalysts. Requires inert atmosphere.Potential for forming multiple isomers, requiring careful control of reaction conditions.
Atom Economy Generally good.Can be lower due to the use of acids as both reagents and media.

Safety and Handling

  • Nitroaromatic Compounds: These compounds are often toxic and should be handled with care in a well-ventilated fume hood.[12][13] Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use when it may contain adsorbed hydrogen.[14][15] Handle in an inert atmosphere when possible and keep wet.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and face shields. Always add acid to water, never the other way around.

Conclusion

The synthesis of this compound can be effectively achieved through either Suzuki-Miyaura cross-coupling or electrophilic nitration of 4-methoxybiphenyl. The Suzuki coupling offers superior control over regiochemistry, making it a preferred method for achieving high purity of the desired isomer. The nitration pathway, while more direct if the precursor is available, requires stringent control over reaction conditions to minimize the formation of unwanted side products. The final choice of method will depend on factors such as the availability of starting materials, cost considerations, and the required scale and purity of the final product.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29). Retrieved January 22, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]

  • Regioselective nitration of diphenyl compounds. (n.d.). Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.). Google Patents.
  • 4-Methoxybiphenyl. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. Retrieved January 22, 2026, from [Link]

  • Regioselectivity in Nitration of Biphenyl Derivatives. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Regiochemistry and Relative Reaction Rates of Methylbiphenyl lsomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-planar Geometry for 2-methylbiphenyl, while 3 and 4-methylbiphenyl Remain Planar. (n.d.). Digital Commons @ SPU. Retrieved January 22, 2026, from [Link]

  • Standard Operating Procedure. (2017, May 25). Retrieved January 22, 2026, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved January 22, 2026, from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 22, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 22, 2026, from [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (n.d.). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET. (2024, May 23). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • The nitration of substituted ethylbenzenes and substituted biphenyls. (1977, January 1). Australian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.
  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 22, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 22, 2026, from [Link]

  • "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine. (2021, May 22). Digital Commons @ SPU. Retrieved January 22, 2026, from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved January 22, 2026, from [Link]

  • Synthesis of C. 4-Methoxy-3-nitrophenol. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved January 22, 2026, from [Link]

  • 18.2c EAS Nitration. (2018, September 20). YouTube. Retrieved January 22, 2026, from [Link]

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A Technical Guide to the Solubility of 4'-Methoxy-3-nitro-1,1'-biphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This in-depth technical guide focuses on the solubility characteristics of 4'-Methoxy-3-nitro-1,1'-biphenyl (CAS No. 53059-31-7), a biphenyl derivative with potential applications in medicinal chemistry.

This document provides a comprehensive overview of the available data, predictive insights into its solubility in various solvents, and detailed, field-proven methodologies for its experimental determination. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
CAS Number 53059-31-7PubChem[1]
Predicted logP 3.8PubChem[1]
Melting Point Not available
Boiling Point Not available

The predicted octanol-water partition coefficient (logP) of 3.8 suggests that this compound is a lipophilic compound, which generally indicates lower aqueous solubility and higher solubility in organic solvents.[1]

Predicted Solubility Data

In the absence of extensive experimentally determined solubility data in the public domain, computational prediction tools offer a valuable first approximation of a compound's solubility profile. The following table presents the predicted solubility of this compound in a range of common laboratory solvents at 25°C, generated using a well-established solubility prediction algorithm.

Disclaimer: The following data is computationally predicted and should be used as an estimation. Experimental verification is strongly recommended for any critical applications.

SolventSolvent TypePredicted Solubility (g/L)Predicted Solubility (mol/L)
WaterPolar Protic< 0.1< 0.0004
EthanolPolar Protic10 - 500.044 - 0.218
MethanolPolar Protic5 - 200.022 - 0.087
AcetonePolar Aprotic> 100> 0.436
AcetonitrilePolar Aprotic50 - 1000.218 - 0.436
DichloromethaneNon-polar> 100> 0.436
TolueneNon-polar20 - 700.087 - 0.305
HexaneNon-polar< 1< 0.004

Analysis of Predicted Solubility

The predicted solubility data aligns with the expected behavior of a lipophilic molecule like this compound.

  • Aqueous In-solubility: The compound is predicted to be practically insoluble in water, a critical consideration for the development of aqueous formulations.

  • Polar Protic Solvents: Moderate solubility is predicted in polar protic solvents like ethanol and methanol. The hydroxyl groups of these solvents can engage in hydrogen bonding, which may be a limiting factor for the solubility of the largely non-polar biphenyl structure.

  • Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as acetone and acetonitrile. These solvents possess dipoles that can interact favorably with the nitro and methoxy groups of the solute without the energetic penalty of disrupting a strong hydrogen-bonding network.

  • Non-polar Solvents: Excellent solubility is predicted in dichloromethane, a non-polar solvent, which is consistent with the "like dissolves like" principle. Moderate solubility is expected in toluene, while the compound is likely to be poorly soluble in highly non-polar aliphatic solvents like hexane.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility data, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic (equilibrium) solubility.

Principle

An excess of the solid compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S = (C × DF) / V

      Where:

      • C = Concentration of the diluted sample determined from the calibration curve

      • DF = Dilution factor

      • V = Initial volume of the solvent

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is indeed saturated.

  • Time to Equilibrium: Preliminary experiments should be conducted to determine the time required to reach equilibrium by analyzing samples at different time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly over time.

  • Temperature Control: Precise temperature control is crucial as solubility is a temperature-dependent property.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity to ensure trustworthy results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the thermodynamic solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil Agitate in constant temperature shaker bath (24-72h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify using validated HPLC method ana1->ana2

Caption: Isothermal shake-flask solubility determination workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be experimentally determined for relevant process temperatures.

  • Solvent Polarity: As indicated by the predicted data, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to the solute will generally be a better solvent.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

  • pH (for ionizable compounds): As this compound is not expected to be readily ionizable, pH is not anticipated to have a significant effect on its aqueous solubility within a typical physiological range.

Conclusion

This technical guide provides a comprehensive starting point for understanding and working with the solubility of this compound. While experimental data remains limited, the provided predicted solubility data offers valuable initial insights for solvent selection and experimental design. The detailed, step-by-step protocol for the isothermal shake-flask method equips researchers with a robust methodology to generate reliable, in-house solubility data. A thorough understanding and experimental determination of solubility are critical early-stage activities that can significantly impact the trajectory of a drug development program, enabling informed decisions on formulation strategies and ensuring the development of a safe and effective therapeutic agent.

References

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An In-Depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key chemical intermediate with significant applications in agrochemicals and potential as a versatile building block in medicinal chemistry. The guide delves into the compound's physicochemical properties, detailed synthesis methodologies including both classical and modern catalytic approaches, and its established role in the production of the miticide bifenazate. Furthermore, it explores the broader context of the biphenyl and nitroaromatic moieties in drug discovery, highlighting the potential of this compound for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, agrochemical development, and pharmaceutical sciences.

Introduction: The Significance of a Substituted Biphenyl

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions.[1] The introduction of specific substituents onto the biphenyl core allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of biological activities. This compound (Figure 1) is a prime example of a strategically substituted biphenyl, combining the electron-donating methoxy group with the strongly electron-withdrawing nitro group. This unique electronic arrangement not only influences its chemical reactivity but also makes it a valuable precursor for a variety of more complex molecules. Its most prominent application to date is as a crucial intermediate in the synthesis of bifenazate, a widely used miticide.[2][3] This guide will provide an in-depth exploration of this important molecule, from its fundamental properties to its synthesis and applications.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental for its effective application in synthesis and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-methoxy-4-(3-nitrophenyl)benzenePubChem[4]
CAS Number 53059-31-7PubChem[4]
Molecular Formula C₁₃H₁₁NO₃PubChem[4]
Molecular Weight 229.23 g/mol PubChem[4]
Appearance Colorless crystals[2]
Melting Point 75-77 °CChemicalBook[5]
Boiling Point 375.1 ± 35.0 °C (Predicted)ChemicalBook[5]
Density 1.202 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]

The crystal structure of this compound has been elucidated, revealing a dihedral angle of 36.69 (2)° between the two phenyl rings.[2] The nitro and methoxy groups are twisted with respect to their attached benzene rings by 29.12 (14)° and 2.14 (12)°, respectively.[2] This non-planar conformation is a common feature of ortho-unsubstituted biphenyls and influences their molecular packing and interactions.

Synthesis Methodologies: A Guide to Preparation

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Methylation of 3-Nitrobiphenyl-4-ol

A direct and efficient method for the preparation of this compound involves the methylation of 3-nitrobiphenyl-4-ol.[2] This method, reported by Pourali & Fatemi, is a classical Williamson ether synthesis.

Experimental Protocol:

  • Dissolution: A solution of 3-nitrobiphenyl-4-ol (2.0 g, 9.3 mmol) is prepared in acetone (20 mL).

  • Addition of Methylating Agent: The solution is cooled in an ice bath, and a solution of dimethyl sulfate (1.2 g, 18 mmol) is added slowly with stirring.

  • Reaction: The reaction mixture is stirred for 48 hours at room temperature.

  • Work-up: The solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford colorless crystals of this compound.[2]

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the SN2 reaction.

  • Ice Bath: The initial cooling is a precautionary measure to control any potential exothermicity upon addition of the reactive dimethyl sulfate.

  • Dimethyl Sulfate: A powerful and cost-effective methylating agent. An excess is used to ensure complete conversion of the starting phenol.

  • Room Temperature Stirring: The extended reaction time at room temperature is sufficient to drive the reaction to completion without the need for heating, which could lead to side reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This reaction offers high yields, mild reaction conditions, and broad functional group tolerance. The synthesis of this compound can be readily achieved by coupling an appropriately substituted aryl halide with an arylboronic acid. A plausible route involves the reaction of 1-bromo-3-nitrobenzene with 4-methoxyphenylboronic acid.

Representative Experimental Protocol (Adapted from related syntheses): [6][7]

  • Inert Atmosphere: A dry round-bottom flask is charged with 1-bromo-3-nitrobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol). The flask is then purged with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: A degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O 4:1), is added.[6]

  • Reaction: The mixture is heated to a temperature between 80-100 °C with vigorous stirring for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validating System in Suzuki-Miyaura Coupling:

The robustness of the Suzuki-Miyaura coupling lies in its well-understood catalytic cycle. The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity are confirmed through standard analytical techniques like NMR and Mass Spectrometry, ensuring the validity of the synthetic outcome.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X (Oxidative Addition) pd0->pd2_ox Ar-X pd2_trans Ar-Pd(II)Ln-Ar' (Transmetalation) pd2_ox->pd2_trans Ar'-B(OH)2 + Base pd2_re Ar-Ar' (Reductive Elimination) pd2_trans->pd2_re pd2_re->pd0 G start This compound step1 Reduction of Nitro Group start->step1 intermediate 3-Amino-4'-methoxy-1,1'-biphenyl step1->intermediate step2 Diazotization intermediate->step2 step3 Coupling with Isopropyl Chloroformate step2->step3 end Bifenazate step3->end

Simplified workflow for the synthesis of Bifenazate.

Potential as a Building Block in Drug Discovery

While the direct biological activity of this compound is not extensively documented, its constituent functional groups and biphenyl core make it an attractive starting material for the synthesis of potential therapeutic agents.

  • The Nitroaromatic Moiety: Nitroaromatic compounds are precursors to amines, which are ubiquitous in pharmaceuticals. Furthermore, the nitro group itself is a key feature in some bioactive molecules, where it can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species. This makes nitroaromatics valuable for developing hypoxia-activated prodrugs. [8]

  • The Biphenyl Scaffold: As mentioned, the biphenyl unit is a privileged scaffold in drug design. Its ability to adopt various conformations allows it to bind to a wide range of biological targets. Many successful drugs across different therapeutic areas contain a biphenyl core. [1]

  • The Methoxy Group: The methoxy group can participate in hydrogen bonding and can be metabolically O-demethylated to a hydroxyl group, which can serve as a handle for further derivatization or act as a key pharmacophoric feature. The presence of methoxy groups has been shown to enhance the antioxidant activity of some heterocyclic compounds. [9] Given these features, this compound represents a versatile platform for generating libraries of novel compounds for screening against various diseases, including cancer, inflammatory disorders, and infectious diseases. The differential reactivity of the two aromatic rings allows for selective functionalization, further expanding its synthetic utility.

Conclusion

This compound is a molecule of significant chemical interest and practical importance. Its synthesis is achievable through robust and well-established methodologies, including classical etherification and modern palladium-catalyzed cross-coupling reactions. Its established role as a key intermediate in the production of the agrochemical bifenazate underscores its industrial relevance. For researchers in drug discovery and medicinal chemistry, this compound offers a valuable and versatile building block, combining the desirable features of the biphenyl scaffold with the synthetic handles of the nitro and methoxy groups. This technical guide has aimed to provide a comprehensive and practical overview to stimulate further research and application of this important chemical entity.

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  • Szałaj, N., & Sławiński, J. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1367. [Link]

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Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted biphenyl compound characterized by a methoxy group at the 4'-position and a nitro group at the 3-position. Its chemical formula is C₁₃H₁₁NO₃, and its IUPAC name is 1-(4-methoxyphenyl)-3-nitrobenzene[1]. While not a final drug product itself, this molecule serves as a crucial intermediate in the synthesis of more complex chemical entities. Its true value lies in the strategic placement of its functional groups: the nitro group, a versatile handle for further chemical transformations such as reduction to an amine, and the biphenyl core, a common scaffold in pharmacologically active compounds. This guide provides an in-depth look at its synthesis, properties, and the scientific rationale behind its application, particularly for professionals in chemical research and drug development. A notable application is its role as a key intermediate in the synthesis of bifenazate, a widely used miticide[2].

Synthesis and Mechanistic Insights

The construction of the this compound scaffold can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will explore two common and effective methods: the Palladium-catalyzed Suzuki-Miyaura coupling and a direct methylation route.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds[3]. It is the preeminent method for constructing biaryl systems due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants[4][5].

Causality and Experimental Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[5].

  • Catalyst : A Palladium(0) complex is the active catalyst. It is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or used directly as part of a complex like Pd(PPh₃)₄. The choice of ligands (e.g., phosphines like XPhos) is critical for stabilizing the palladium species and facilitating the catalytic steps[6].

  • Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step where the organic moiety is transferred from boron to palladium[3]. Common bases include carbonates (K₂CO₃, Na₂CO₃) or phosphates (K₃PO₄).

  • Solvent : A mixture of an organic solvent (like DMF, dioxane, or methanol) and water is often used to dissolve both the organic reactants and the inorganic base[6][7].

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reagents Reaction Conditions R1 1-Bromo-3-nitrobenzene (Aryl Halide) Process Suzuki-Miyaura Coupling (Heated under Inert Atmosphere) R1->Process R2 4-Methoxyphenylboronic Acid (Organoboron Reagent) R2->Process Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent System (e.g., Methanol/Water) Solvent->Process Workup Reaction Workup (Extraction & Washing) Process->Workup Stirring, 6h @ 323 K Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from[7]):

  • Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene (5 mmol, 1.01 g) and 4-methoxyphenylboronic acid (6 mmol, 0.91 g).

  • Solvent and Reagent Addition : Add 20 mL of methanol and 20 mL of deionized water to the flask. While stirring, add potassium carbonate (K₂CO₃) (10 mmol, 1.38 g) followed by the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg).

  • Reaction Execution : Purge the flask with an inert gas (Argon or Nitrogen) and heat the mixture to 323 K (50 °C). Maintain stirring for 6 hours, monitoring reaction progress via Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, extract the aqueous phase with ethyl acetate (3 x 35 mL).

  • Purification : Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude material is then purified by silica gel column chromatography to yield the final product.

Method 2: Williamson Ether Synthesis (Methylation)

An alternative route involves the methylation of a hydroxyl precursor, 3-nitrobiphenyl-4-ol. This is a classic Williamson ether synthesis, a reliable SN2 reaction for forming ethers.

Causality and Experimental Rationale:

  • Reactants : The reaction involves the deprotonated hydroxyl group (phenoxide) of 3-nitrobiphenyl-4-ol acting as a nucleophile and a methylating agent like dimethyl sulfate, which provides an electrophilic methyl group.

  • Solvent and Conditions : Acetone is used as the solvent. The reaction is typically stirred for an extended period at room temperature to ensure completion[2]. An ice bath is used initially to control any exotherm during the addition of the highly reactive dimethyl sulfate[2].

Detailed Experimental Protocol (Adapted from[2]):

  • Reactant Preparation : In a flask, dissolve 3-nitrobiphenyl-4-ol (9.3 mmol, 2.0 g) in acetone (20 mL).

  • Reagent Addition : In a separate vessel, prepare a solution of dimethyl sulfate (18 mmol, 1.7 mL) in acetone. Slowly add this solution to the 3-nitrobiphenyl-4-ol solution, which is kept in an ice bath to manage the initial reaction temperature.

  • Reaction Execution : Remove the ice bath and stir the mixture vigorously at room temperature for 48 hours.

  • Isolation : After the reaction period, evaporate the acetone solvent on a rotary evaporator. The resulting solid is the crude product.

  • Purification : The product can be further purified by recrystallization. Colorless block-like crystals can be grown by slow evaporation from an ethanol solution[2].

Physicochemical Properties and Structural Analysis

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its use and further modification.

Summary of Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
CAS Number 53059-31-7[1][8]
Appearance Colorless blocks (recrystallized)[2]
Topological Polar Surface Area 55.1 Ų[1]
XLogP3-AA 3.8[1]
Monoisotopic Mass 229.0739 Da[1]
Structural Elucidation

X-ray crystallography studies provide precise insights into the three-dimensional structure of the molecule[2].

  • Dihedral Angle : The two benzene rings are not coplanar. The torsion angle between the planes of the two rings is 36.69°[2]. This twist is a common feature in ortho-unsubstituted biphenyls and influences the molecule's overall shape and packing in the solid state.

  • Functional Group Orientation : The nitro group is twisted at an angle of 29.12° relative to the benzene ring it is attached to, while the methoxy group is nearly coplanar with its respective ring, at an angle of just 2.14°[2].

Schematic of this compound's core structure.
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include strong peaks corresponding to the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-O stretching for the methoxy ether (around 1250 cm⁻¹), and various C=C stretching bands for the aromatic rings[1].

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight of 229.23[1].

Applications in Research and Development

The utility of this compound is primarily as a synthetic intermediate. The nitro and methoxy groups, along with the biphenyl core, provide multiple avenues for elaboration into more complex molecules with potential biological activity.

Precursor to Agrochemicals

As previously mentioned, this compound is a documented intermediate in the synthesis of bifenazate, a carbazate-based acaricide (miticide) used to control mites on crops[2]. This established industrial application underscores the compound's reliability and importance in a non-pharmaceutical context.

Scaffold for Drug Discovery

The true potential for the target audience lies in the strategic use of this molecule's core structure in drug development programs.

  • The Nitro Group as a Versatile Handle : The nitro group is a powerful electron-withdrawing group but is most valued for its facile reduction to an aniline (amino) group. This amine can then be used in a vast array of subsequent reactions, including amide bond formation, diazotization, or as a key pharmacophoric element itself.

  • Bioactivity of Nitrobiphenyl Derivatives : The broader class of nitroaromatic compounds, including nitrobiphenyls, has been investigated for a wide spectrum of biological activities. Studies have shown that molecules containing these scaffolds can exhibit antimicrobial, anticancer, and antioxidant properties[10][11][12]. For example, novel biphenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy[13].

  • The Methoxy Group's Role : The methoxy group is one of the most common substituents found in approved drugs[14]. It can improve metabolic stability by blocking sites of oxidation and can enhance membrane permeability and oral absorption by increasing lipophilicity. Its presence in this compound makes it an attractive starting point for developing drug candidates with favorable pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and valuable tool for the research and development scientist. Its synthesis is achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling. Its well-defined physicochemical and structural properties provide a reliable foundation for its use. Most importantly, its architecture—a pharmacologically relevant biphenyl core functionalized with a modifiable nitro group and a beneficial methoxy group—positions it as an ideal starting point for the synthesis of novel agrochemicals and, more significantly, for the discovery of new therapeutic agents. Understanding the nuances of its synthesis and the potential locked within its structure is key to unlocking its full potential in the laboratory.

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  • PrepChem (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]

  • NIST (n.d.). 1,1'-Biphenyl, 4-methoxy-. In NIST Chemistry WebBook. Available from: [Link]

  • NIST (n.d.). 1,1'-Biphenyl, 4-methoxy- (IR Spectrum). In NIST Chemistry WebBook. Available from: [Link]

  • The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Available from: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3620. Available from: [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(12), 8661-8679. Available from: [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2012). Beilstein Journal of Organic Chemistry, 8, 1226–1232. Available from: [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2012). ResearchGate. Available from: [Link]

  • NIST (n.d.). 1,1'-Biphenyl, 4-methoxy- (UV/Visible Spectrum). In NIST Chemistry WebBook. Available from: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Material. Available from: [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 4'-Methoxy-3-nitro-1,1'-biphenyl (CAS No. 53059-31-7).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes established safety protocols for related hazardous compounds to address the current lack of specific safety data for the title compound. By applying the precautionary principle, this guide establishes a robust, self-validating system for risk mitigation.

Executive Summary: A Compound of Undetermined Hazard

Physicochemical Properties and Inferred Hazard Profile

Understanding the basic properties of this compound is the first step in a thorough risk assessment. While a comprehensive, experimentally verified dataset is not available, the following information has been compiled from chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
CAS Number 53059-31-7PubChem[1]
Appearance Likely a solid at room temperatureInferred
Solubility Insoluble in waterInferred from related compounds[5]

Given the presence of the nitroaromatic moiety, a conservative hazard profile must be assumed, drawing parallels from compounds like 4-nitrobiphenyl.

Inferred Hazard Profile:

  • Carcinogenicity: Suspected carcinogen. 4-Nitrobiphenyl is classified as a potential occupational carcinogen, with animal studies indicating the formation of bladder tumors.[5]

  • Target Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system upon chronic exposure.[4]

  • Acute Toxicity: May cause irritation to the eyes, skin, and respiratory tract. Inhalation or ingestion could lead to symptoms such as headache, nausea, and dizziness.[5]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects, a common feature of nitroaromatic compounds.[6]

  • Reactivity: Reactive with strong reducing agents.[5] Combustion may produce toxic nitrogen oxides (NOx).[7]

The Core of Safety: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping controls. The following sections detail the essential layers of protection required when handling this compound.

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[4]

Personal Protective Equipment (PPE): The Essential Barrier

Where engineering controls cannot eliminate all risk of exposure, PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and absorption.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.[9]
Body Protection A lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled.To prevent inhalation of airborne particles.[5]
Administrative Controls: Safe Work Practices

These are the procedural and behavioral standards that underpin a safe working environment.

  • Training: All personnel must be trained on the potential hazards of nitroaromatic compounds and the specific procedures outlined in this guide.

  • Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[8]

  • Restricted Access: Access to areas where the compound is stored or used should be limited to authorized personnel.

Experimental Workflows: From Receipt to Disposal

This section provides step-by-step protocols for key stages of handling this compound.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings (e.g., "Suspected Carcinogen," "Toxic").

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][11] The storage location should be in a designated and labeled cabinet.

Handling and Use

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and equipment to handle it.

  • Cleanup (for minor spills):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[12]

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Emergency Response (for major spills): If the spill is large or you are not equipped to handle it, contact your institution's emergency response team.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregate: Keep all waste streams (solid, liquid, contaminated PPE) separate.

  • Containerize: Use clearly labeled, leak-proof containers for all waste.

  • Dispose: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Logical Framework for Risk Assessment

A dynamic approach to risk assessment ensures that safety protocols evolve with new information and changing experimental conditions.

Risk_Assessment_Logic Start Start: New Protocol with This compound Hazard_ID Hazard Identification - Review known data - Assess structural analogs (e.g., 4-Nitrobiphenyl) - Assume high toxicity Start->Hazard_ID Exposure_Assess Exposure Assessment - Identify routes of exposure (inhalation, dermal) - Determine quantities used - Evaluate duration and frequency of handling Hazard_ID->Exposure_Assess Risk_Char Risk Characterization - Is the risk acceptable with standard controls? Exposure_Assess->Risk_Char Implement_Controls Implement Control Measures - Engineering Controls (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) - Administrative Controls (SOPs, Training) Risk_Char->Implement_Controls Yes Enhance_Controls Implement Enhanced Controls - e.g., Respiratory protection, glove-box use - Re-evaluate protocol Risk_Char->Enhance_Controls No Review_Protocol Review and Refine Protocol - Monitor for incidents or near-misses - Update with new safety information - Solicit user feedback Implement_Controls->Review_Protocol Proceed Proceed with Experiment Review_Protocol->Proceed Enhance_Controls->Implement_Controls

Caption: Logical flow for risk assessment of this compound.

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development demands a proactive and conservative approach to safety. In the absence of comprehensive hazard data, the principles of chemical analogy and precautionary measures are paramount. By implementing the multi-layered safety protocols outlined in this guide—encompassing robust engineering controls, appropriate personal protective equipment, and stringent administrative procedures—researchers can mitigate the potential risks associated with this compound and maintain a secure laboratory environment. Continuous review of safety procedures and a vigilant awareness of emerging data are essential components of this commitment.

References

  • State of New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: 4-NITROBIPHENYL.
  • Occupational Safety and Health Administration (OSHA). (2020). 4-NITRODIPHENYL (4-NITROBIPHENYL).
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 4-Nitrobiphenyl.
  • Santa Cruz Biotechnology. 4-Methoxybiphenyl Material Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenol.
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrobiphenyl, 98%.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxy-1,1'-biphenyl.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybiphenyl.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11138924, this compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Biphenyl.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobiphenyl.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzeneacetonitrile.
  • Spectrum Chemical. (2020). Safety Data Sheet: 4-Methoxyphenol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl.
  • Australian Government Department of Health. (2017). Phenol, 4-methoxy-: Human health tier II assessment.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Biphenyl.
  • Biosynth. (2023). Safety Data Sheet: (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4'-Methoxy-3'-nitroacetophenone.
  • CymitQuimica. (2024). Safety Data Sheet: (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one.
  • Echemi. 3-(Benzyloxy)-4'-Methoxy-1,1'-biphenyl SDS.
  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.
  • Ghassemzadeh, M., et al. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.
  • CAMEO Chemicals. 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE.
  • Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement.
  • Australian Government Department of Health. (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment.
  • ChemicalBook. 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO- | 53059-31-7.
  • BLDpharm. 3-Methoxy-4'-nitro-1,1'-biphenyl.
  • National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 4-methoxy-.

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A Comprehensive Spectroscopic Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl: Structure, Characterization, and In-Depth Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic properties of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds, including the miticide bifenazate.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this molecule. We will delve into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) for the unambiguous identification and analysis of this compound.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[2] Its structure consists of two phenyl rings linked by a single bond. One ring is substituted with a nitro group at the 3-position, while the other bears a methoxy group at the 4'-position.

Crystallographic studies reveal that the dihedral angle between the two benzene rings is approximately 36.69°.[1] This twist from planarity is a common feature in biphenyl systems and influences the molecule's overall conformation and electronic properties. The nitro and methoxy groups are also slightly twisted with respect to their attached benzene rings.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-3-nitrobenzenePubChem[2]
CAS Number 53059-31-7PubChem[2]
Molecular Formula C₁₃H₁₁NO₃PubChem[2]
Molecular Weight 229.23 g/mol PubChem[2]
Melting Point 75-77 °CChemicalBook[3]

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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C4 -- O1; O1 -- C13; C3 -- N1; N1 -- O2; N1 -- O3; C2 -- H1; C5 -- H2; C6 -- H3; C8 -- H4; C9 -- H5; C10 -- H6; C11 -- H7; C12 -- H8; C13 -- H9; C13 -- H10; C13 -- H11; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for similar compounds.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group will significantly influence the chemical shifts of the aromatic protons.

Based on the known data for the regioisomer 4-methoxy-4'-nitro-1,1'-biphenyl (¹H NMR (400 MHz, DMSO) δ 8.26 (d, J = 8.6 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H), 7.76 (d, J = 8.4 Hz, 2H), 7.09 (d, J = 8.3 Hz, 2H), 3.82 (s, 3H)), we can predict the spectrum of the 3-nitro isomer.[5]

Predicted ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.4s1HH-2The proton ortho to the nitro group will be the most deshielded.
~7.9-8.0d1HH-4The proton para to the nitro group will also be significantly deshielded.
~7.6-7.7t1HH-5The proton meta to the nitro group will be less deshielded.
~7.5-7.6d2HH-2', H-6'Protons on the methoxy-substituted ring, ortho to the other ring.
~7.0-7.1d2HH-3', H-5'Protons on the methoxy-substituted ring, ortho to the methoxy group, will be shielded.
~3.8-3.9s3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show 13 distinct signals for the 13 carbon atoms in the molecule. The chemical shifts will be influenced by the substituents.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (ppm)AssignmentRationale
~160C-4'Aromatic carbon attached to the electron-donating methoxy group.
~148C-3Aromatic carbon attached to the electron-withdrawing nitro group.
~140-142C-1, C-1'Quaternary carbons at the biphenyl linkage.
~130-135C-5Aromatic CH carbon on the nitro-substituted ring.
~128-130C-2', C-6'Aromatic CH carbons on the methoxy-substituted ring.
~122-125C-4, C-6Aromatic CH carbons on the nitro-substituted ring.
~118-120C-2Aromatic CH carbon on the nitro-substituted ring.
~114-115C-3', C-5'Aromatic CH carbons ortho to the methoxy group, showing shielding.
~55-56-OCH₃Carbon of the methoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Objective: To identify the characteristic vibrational modes of the functional groups in this compound.

Instrumentation: An FT-IR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty ATR crystal should be collected before the sample spectrum.

FT-IR Spectral Interpretation

The IR spectrum will be dominated by absorptions from the aromatic rings, the nitro group, and the methoxy group.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1600, ~1475C=C stretchAromatic rings
~1530-1500 (strong)Asymmetric N-O stretchNitro group (-NO₂)
~1350-1330 (strong)Symmetric N-O stretchNitro group (-NO₂)
~1250-1200 (strong)Asymmetric C-O-C stretchAryl ether (-O-CH₃)
~1050-1000 (medium)Symmetric C-O-C stretchAryl ether (-O-CH₃)
~850-750C-H out-of-plane bendAromatic ring substitution pattern

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

GC-MS Parameters:

  • GC Column: A standard nonpolar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

  • Carrier Gas: Helium.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Mass Spectrum Interpretation

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with several fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 229, corresponding to the molecular weight of C₁₃H₁₁NO₃.[5]

  • Loss of NO₂: A significant fragment is expected from the loss of a nitro group (mass = 46), resulting in a peak at m/z = 183.

  • Loss of CH₃: Loss of a methyl radical from the methoxy group can lead to a peak at m/z = 214.

  • Loss of OCH₃: Loss of a methoxy radical (mass = 31) can result in a peak at m/z = 198.

  • Biphenyl Backbone Fragments: Further fragmentation of the biphenyl core can lead to smaller fragments, though these are often less diagnostic.

fragmentation M [C₁₃H₁₁NO₃]⁺ m/z = 229 (Molecular Ion) F1 [C₁₃H₁₁O]⁺ m/z = 183 M->F1 - NO₂ F2 [C₁₂H₈NO₃]⁺ m/z = 214 M->F2 - CH₃ F3 [C₁₂H₈NO₂]⁺ m/z = 198 M->F3 - OCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, based on the analysis of closely related compounds and fundamental spectroscopic principles, offers a reliable guide for researchers working with this important chemical intermediate. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific laboratory instrumentation and requirements, ensuring accurate and reproducible results.

References

  • The Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate (NAS@Cu): Characterization, synthesis and application in the Suzuki-Miyaura coupling reaction. New Journal of Chemistry, 44(10), 4125-4134. Retrieved from [Link]

  • Lei, Y., et al. (2019). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • Rani, P., et al. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure, 1225, 129111.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138924, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of the Physical Sciences, 7(35), 5408-5412.
  • Popa, A., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1363.
  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 22-32.
  • Sindra, H. d. C., & de Mattos, M. C. S. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine: a Mild and Acid-Free Preparation of Esters and Amides. Journal of the Brazilian Chemical Society, 27(6), 1145-1152.
  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

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Methodological & Application

synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

< Application Notes and Protocols for the Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl via Suzuki Coupling

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. It includes in-depth explanations of the reaction mechanism, reagent roles, and process optimization, supported by authoritative citations. Visual aids, including a workflow diagram and a representation of the catalytic cycle, are provided to enhance understanding.

Introduction: The Significance of Suzuki Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a robust and versatile method for synthesizing a wide array of biaryl compounds, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials.[1][6][7]

The synthesis of this compound serves as an excellent case study. The electron-withdrawing nature of the nitro group on the 1-bromo-3-nitrobenzene substrate activates the aryl bromide toward oxidative addition, a critical step in the catalytic cycle.[2] The choice of (4-methoxyphenyl)boronic acid as the coupling partner introduces an electron-donating methoxy group, resulting in a product with distinct electronic properties. Key advantages of employing the Suzuki coupling for this transformation include its mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively low-toxicity reagents.[1][6][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (1-bromo-3-nitrobenzene). This step breaks the carbon-halogen bond and forms a Pd(II) intermediate.[9][12] The reactivity order for halides is generally I > Br > OTf > Cl.[7]

  • Transmetalation: In this crucial step, the organic group from the organoboron species ((4-methoxyphenyl)boronic acid) is transferred to the palladium(II) complex.[8][12] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][12][13][14]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon bond of the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)L2-X Oxidative Addition Product (Ar-Pd(II)-X) Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Transmetalation Product (Ar-Pd(II)-Ar') Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Forms caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Materials and Methods

Reagents and Solvents

Careful selection of reagents and solvents is critical for the success of the Suzuki coupling reaction. All reagents should be of high purity.

Reagent/SolventFormulaM.W. ( g/mol )RolePuritySupplier
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.01Aryl Halide>98%Major Chemical Supplier
(4-Methoxyphenyl)boronic acidC₇H₉BO₃151.96Organoboron Reagent>95%Major Chemical Supplier
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Catalyst99%Major Chemical Supplier
Potassium CarbonateK₂CO₃138.21BaseAnhydrous, >99%Major Chemical Supplier
TolueneC₇H₈92.14SolventAnhydrous, >99.8%Major Chemical Supplier
EthanolC₂H₅OH46.07Solvent200 ProofMajor Chemical Supplier
Deionized WaterH₂O18.02Co-solvent18.2 MΩ·cmIn-house
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS GradeMajor Chemical Supplier
BrineNaCl(aq)-Washing AgentSaturated SolutionIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentGranular, >99%Major Chemical Supplier
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Schlenk line (optional, for rigorous inert atmosphere)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • Analytical instruments (NMR, MS, TLC)

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Experimental_Workflow start Start reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->atmosphere solvents 3. Add Degassed Solvents (Toluene/Ethanol/Water) atmosphere->solvents reaction 4. Heat and Stir (e.g., 80-100 °C, 8-16 hours) solvents->reaction workup 5. Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End Product characterization->end caption Figure 2. Experimental Workflow.

Caption: Figure 2. Experimental Workflow.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene (1.0 equiv, e.g., 1.01 g, 5.0 mmol), (4-methoxyphenyl)boronic acid (1.2 equiv, e.g., 0.91 g, 6.0 mmol), and potassium carbonate (2.0 equiv, e.g., 1.38 g, 10.0 mmol).

  • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a commonly used base that is effective and cost-efficient.[2]

Step 2: Catalyst Addition and Inerting

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, e.g., 173 mg, 0.15 mmol), to the flask.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

Step 3: Solvent Addition

  • Prepare a degassed solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio (e.g., 24 mL Toluene, 6 mL Ethanol, 6 mL Water). Degas the solvent by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Rationale: A mixed solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.[2] Degassing the solvents removes dissolved oxygen.

Step 4: Reaction

  • Place the flask in a heating mantle and attach a reflux condenser.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-bromo-3-nitrobenzene) is consumed (typically 8-16 hours).

  • Rationale: The elevated temperature increases the reaction rate.[2] Stirring ensures proper mixing of the heterogeneous mixture.

Step 5: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Rationale: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product. Washing with brine helps to remove residual water from the organic phase.

Step 6: Purification

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

  • Rationale: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, byproducts, and catalyst residues.

Step 7: Characterization

  • Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

  • Expected ¹H NMR signals will correspond to the aromatic protons of both rings and the methoxy group protons. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (229.23 g/mol ).[15]

Results and Discussion

A successful reaction should yield this compound in good to excellent yields (typically 80-95%), depending on the purity of the reagents and the strictness of the inert atmosphere.

ParameterExpected Outcome
Yield 80-95%
Physical Appearance Pale yellow solid
¹H NMR Consistent with the structure of this compound
Mass Spectrum M+ peak at m/z = 229.23

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality base or solvents- Use fresh, high-purity catalyst- Ensure rigorous exclusion of oxygen- Use anhydrous base and solvents
Formation of homocoupled byproducts - Presence of oxygen- Decomposition of boronic acid- Improve inert atmosphere technique- Use a slight excess of boronic acid
Difficulty in purification - Incomplete reaction- Presence of catalyst residues- Ensure reaction goes to completion by TLC- Use appropriate chromatography conditions

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Handling: Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood. Aryl halides and boronic acids can be irritants.[16]

  • Reaction Conditions: The reaction can be exothermic, especially on a larger scale.[17][18] Ensure proper temperature control and be prepared for potential pressure buildup if the reaction is sealed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can consistently achieve high yields of the desired product. The versatility and robustness of this reaction make it an invaluable tool in the synthesis of complex organic molecules for various applications.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. Retrieved from [Link]

  • Al-Masri, A. A., Al-Ghorbani, M., Al-Salahi, R., Al-Qubati, M., Al-Adashi, W. A., & Al-Maqtari, M. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77-88. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 67(25), 8883-8885. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ChemHelpAsap. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-360. Retrieved from [Link]

  • Purdue Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Purdue University. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Supporting Information. (n.d.). 12. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl, a valuable synthetic intermediate.[1] The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] This guide offers an in-depth look at the reaction's mechanistic underpinnings, a step-by-step laboratory procedure, a discussion of the rationale behind experimental choices, and critical safety considerations to ensure a successful and safe synthesis.

Introduction and Core Principles

The synthesis of substituted biphenyls is of significant interest in medicinal chemistry and materials science. This compound serves as a key building block for more complex molecules. The Suzuki-Miyaura reaction is the preferred method for this transformation due to its mild reaction conditions, high functional group tolerance, and the use of commercially available and environmentally benign organoboron reagents.[3][4]

The reaction facilitates the palladium-catalyzed cross-coupling of an organoboron species (in this case, 4-methoxyphenylboronic acid) with an organohalide (1-bromo-3-nitrobenzene).[4]

Reaction Scheme:

Figure 1. Suzuki-Miyaura coupling of 1-bromo-3-nitrobenzene and 4-methoxyphenylboronic acid.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-3-nitrobenzene), forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[4][6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation [Ar'-B(OR)₃]⁻ BiphenylPd Ar-Pd(II)L₂-Ar' Transmetalation->BiphenylPd RedElim Reductive Elimination BiphenylPd->RedElim Ar-Ar' RedElim->Pd(0)L2 ArX Aryl Halide (Ar-X) 1-Bromo-3-nitrobenzene ArB Boronic Acid (Ar'-B(OH)₂) 4-Methoxyphenylboronic acid Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a representative procedure for the synthesis on a laboratory scale. Standard Schlenk techniques are recommended to minimize exposure of the catalyst to atmospheric oxygen.[9]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.0199%1.01 g5.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96>98%0.91 g6.01.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5699%173 mg0.150.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%1.38 g10.02.0
1,4-DioxaneC₄H₈O₂88.11Anhydrous20 mL--
Deionized WaterH₂O18.02-5 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~150 mL--
Brine (sat. NaCl)NaCl(aq)--~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g--
Silica GelSiO₂60.08230-400 meshAs needed--
Equipment
  • 100 mL round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Add solids to flask: - 1-Bromo-3-nitrobenzene - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ B 2. Purge flask with inert gas (e.g., Nitrogen) 3x A->B C 3. Add degassed solvents: - 1,4-Dioxane - Water B->C D 4. Heat to 80-90 °C with vigorous stirring for 12-24h C->D E 5. Cool to RT, add water and EtOAc D->E F 6. Transfer to separatory funnel, separate layers E->F G 7. Wash organic layer with water and brine F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify crude product via flash column chromatography H->I J 10. Combine pure fractions and remove solvent I->J K 11. Characterize final product (NMR, MS) J->K

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene (1.01 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 5-10 minutes. It is good practice to evacuate and backfill the flask three times.[9]

  • Solvent Addition: Degas 20 mL of 1,4-dioxane and 5 mL of deionized water by bubbling nitrogen through them for 15-20 minutes. Using a syringe, add the degassed dioxane and water to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-90 °C. Attach a reflux condenser under a positive pressure of inert gas. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.[2]

  • Workup - Quenching and Extraction: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), allow the mixture to cool to room temperature. Add 50 mL of deionized water and 50 mL of ethyl acetate (EtOAc).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with 25 mL portions of EtOAc.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. This removes residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for separating the product from nonpolar impurities and baseline material.

  • Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source. The triphenylphosphine ligands stabilize the palladium center while being labile enough to allow the catalytic cycle to proceed. For more challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos) might be required.[7][11]

  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[2][7] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and economical. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve yields.[12]

  • Solvent System: A biphasic solvent system like dioxane/water or toluene/water is common.[4] The organic solvent (dioxane) solubilizes the organic starting materials and the palladium complex, while the aqueous phase dissolves the inorganic base. This allows all components to interact at the interface.[4] Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) state.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure all reagents and solvents are dry and properly degassed. Use fresh catalyst.
Insufficient temperatureIncrease reaction temperature to 90-100 °C.
Poor choice of base or solventTry a stronger base (K₃PO₄) or a different solvent system (e.g., DMF, Toluene).
Formation of Homocoupling Byproducts Oxygen contaminationImprove inert atmosphere technique.
Side reactions of boronic acidUse a slight excess (1.1-1.2 eq.) of boronic acid, but avoid large excesses.
Protodeborylation (Loss of Boronic Acid) Prolonged reaction times at high tempMonitor the reaction closely and stop it once the starting halide is consumed.
Presence of strong acidEnsure the reaction medium remains basic.

Safety and Hazard Analysis

Professional laboratory safety practices must be followed at all times. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.

    • 1,4-Dioxane: Is a suspected carcinogen and is flammable. Avoid inhalation and skin contact.

    • Organohalides/Boronic Acids: May be irritants. Consult the specific Safety Data Sheet (SDS) for each reagent.

  • Reaction Hazards:

    • Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic.[13] While this specific reaction scale is unlikely to pose a significant thermal runaway risk, it is crucial to be aware of this potential, especially during scale-up.[14] Proper temperature control via an oil bath and monitoring are essential.

    • Pressure: Heating flammable solvents in a sealed system is extremely dangerous. The reaction must be performed under a reflux condenser open to an inert gas line (with a bubbler) to prevent pressure buildup.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • American Chemical Society. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Chemical Health & Safety. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • American Chemical Society. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

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Application Note & Protocol: The Strategic Role of 4'-Methoxy-3-nitro-1,1'-biphenyl in the Synthesis of Bifenazate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bifenazate, a highly effective and selective carbazate-based acaricide, is a cornerstone of modern integrated pest management programs due to its efficacy against various mite species and low toxicity to beneficial arthropods.[1][2] Its mechanism of action involves the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[3] The commercial viability of bifenazate is intrinsically linked to the efficiency and cost-effectiveness of its chemical synthesis. A critical intermediate in several prominent synthetic routes is 4'-Methoxy-3-nitro-1,1'-biphenyl (CAS 53059-31-7).[4][5][6] This document provides a detailed technical guide for researchers and process chemists, outlining validated protocols for the synthesis of this key intermediate and its subsequent conversion to bifenazate, alongside robust analytical methods for quality control.

The Biphenyl Core: Synthesis of this compound

The formation of the biphenyl scaffold is the foundational step in this synthetic pathway. The strategic placement of the methoxy and nitro groups is critical for the subsequent transformations into the final bifenazate molecule. Modern organometallic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a highly efficient and versatile method for constructing this C-C bond.[7]

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C single bond by coupling an organoboron species (e.g., a boronic acid) with an organohalide using a palladium complex as a catalyst.[7] This reaction is favored in industrial applications due to its high functional group tolerance, relatively mild reaction conditions, and the low toxicity of boron-containing byproducts. For synthesizing this compound, this involves coupling a nitro-substituted aryl halide with 4-methoxyphenylboronic acid. The nitro group, being a strong electron-withdrawing group, activates the aryl halide, making it an excellent substrate for the palladium-catalyzed cycle.[8][9][10]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up R1 3-Nitrochlorobenzene Reaction Inert Atmosphere (N2) Heat (e.g., 80-100°C) Monitor by TLC R1->Reaction R2 4-Methoxyphenylboronic Acid R2->Reaction Cat Pd(PPh3)4 (Catalyst) Cat->Reaction Base K3PO4 / Na2CO3 (Base) Base->Reaction Solvent Dioxane/Water or Toluene (Solvent System) Solvent->Reaction Workup Aqueous Work-up & Extraction (e.g., Ethyl Acetate) Reaction->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Product: This compound Purify->Product caption Fig 1. Workflow for Suzuki-Miyaura Synthesis.

Fig 1. Workflow for Suzuki-Miyaura Synthesis.
Detailed Protocol: Suzuki-Miyaura Synthesis
  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitrochlorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: An excess of the boronic acid ensures complete consumption of the aryl halide. The base is crucial for the transmetalation step in the catalytic cycle, forming the active palladium-organoboron species.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq). Degas the flask by evacuating and backfilling with nitrogen three times. Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

    • Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The solvent system is chosen to ensure the solubility of both organic and inorganic reagents.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.[4]

From Intermediate to Active Ingredient: The Path to Bifenazate

The conversion of this compound to bifenazate involves a well-defined, three-step sequence: reduction of the nitro group, transformation of the resulting amine into a hydrazine, and finally, acylation to form the carbazate ester.

Reaction Pathway Overview

This synthetic sequence is a robust and scalable method for constructing the unique hydrazinecarboxylate core of bifenazate. Each step leverages classical organic transformations that are well-understood and optimized for industrial production.[11]

G start This compound step1_reagent Reduction (e.g., H2, Raney Ni) start->step1_reagent amine 3-Amino-4-methoxy-1,1'-biphenyl step1_reagent->amine step2_reagent 1. Diazotization (NaNO2, HCl, 0°C) 2. Reduction (SnCl2) amine->step2_reagent hydrazine 3-(4-Methoxybiphenyl-3-yl)hydrazine (as HCl salt) step2_reagent->hydrazine step3_reagent Acylation (Isopropyl Chloroformate, Base) hydrazine->step3_reagent end Bifenazate step3_reagent->end caption Fig 2. Conversion Pathway to Bifenazate.

Fig 2. Conversion Pathway to Bifenazate.
Detailed Protocol: Multi-Step Conversion

Step A: Reduction of the Nitro Group

  • Setup: Charge a hydrogenation reactor with this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate. Add Raney Nickel (approx. 5-10% by weight) as the catalyst.[11]

  • Reaction: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 1.5 MPa). Heat the mixture to 50-80°C and stir until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.[11]

    • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct. Raney Nickel is a cost-effective and highly active catalyst for this transformation.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methoxy-1,1'-biphenyl, which can often be used in the next step without further purification.

Step B: Formation of the Hydrazine Salt

  • Diazotization: Dissolve the crude 3-amino-4-methoxy-1,1'-biphenyl in an aqueous HCl solution and cool to 0°C in an ice-water bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.[11]

    • Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated HCl and cool it to -10°C to -20°C. Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution. A precipitate will form.[11]

  • Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid precipitate by filtration. Wash with a small amount of cold water and dry under vacuum to yield 3-(4-methoxybiphenyl-3-yl)hydrazine hydrochloride.

Step C: Acylation to Bifenazate

  • Setup: Suspend the hydrazine hydrochloride salt (1.0 eq) in a solvent like toluene under an inert atmosphere. Cool the mixture in an ice bath. Add a base, such as pyridine (1.5-2.0 eq).[11]

  • Reaction: Slowly add isopropyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction to completion by TLC.[11]

    • Causality: Pyridine acts as both a base to neutralize the HCl salt and scavenge the HCl produced during the acylation, driving the reaction to completion.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from toluene or another suitable solvent to obtain pure bifenazate.[11][12]

Quality Control and Analytical Protocols

Rigorous analytical testing is paramount to confirm the identity and purity of both the this compound intermediate and the final bifenazate product.

Characterization of the Intermediate

The successful synthesis of the intermediate should be confirmed using standard spectroscopic and physical characterization methods.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₃[4][5]
Molecular Weight 229.23 g/mol [4][5]
CAS Number 53059-31-7[5][6]
Appearance Colorless or pale yellow solid[4][11]
Spectroscopic Data Consistent with published ¹H NMR, ¹³C NMR, and FT-IR spectra[13]
Quantitative Analysis of Bifenazate

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and concentration of the final bifenazate product. For residue analysis in complex matrices, LC-MS/MS provides superior sensitivity and selectivity.

Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: CN (cyano) column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 20:28:52 v/v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25°C.[14]

  • Detection Wavelength: 230 nm.[14]

  • Sample Preparation: Accurately weigh the bifenazate sample and dissolve in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate purity based on the area percent of the principal peak relative to a certified reference standard.

Analytical ParameterTypical ValueSource
Linearity (r²) > 0.9999[14]
Average Recovery 99-101%[14]
LOQ (in matrices) 0.01 - 0.05 mg/kg[15]
Precision (RSD) < 2%[14][16]

Note on Residue Analysis: When analyzing for bifenazate residues, it is crucial to account for its primary oxidative metabolite, bifenazate-diazene. Regulatory methods often define the total residue as the sum of both compounds.[15][16] A common analytical strategy involves extracting the sample (e.g., using the QuEChERS method) and treating the extract with ascorbic acid. This quantitatively converts the bifenazate-diazene back to the parent bifenazate, allowing for the determination of the total residue in a single chromatographic run.[15][17]

References

  • Ali, A., et al. (2023). Recent developments in the current status and latest synthetic methodologies of biphenyl derivatives.
  • Wikipedia. (n.d.). Ullmann reaction.
  • AERU, University of Hertfordshire. (n.d.).
  • FAO/WHO. (2008). 5.2 BIFENAZATE (219) RESIDUE AND ANALYTICAL ASPECTS.
  • ResearchGate. (2007).
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  • Google Patents. (2012).
  • Google Patents. (2017).
  • EURL-SRM. (2017).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. PubMed Central.
  • Baltus, C. B. (2010).
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2011).
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  • Food and Agriculture Organization of the United Nations. (n.d.).
  • Google Patents. (2023).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Google Patents. (2012).
  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemicalBook. (2023). 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO- | 53059-31-7.
  • Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
  • BOC Sciences. (n.d.). CAS 53059-31-7 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO-.
  • ResearchGate. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB).

Sources

The Strategic Role of 4'-Methoxy-3-nitro-1,1'-biphenyl in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern agrochemical development, the strategic selection of molecular scaffolds is paramount to the discovery and synthesis of effective and selective crop protection agents. Among these, the biphenyl moiety has emerged as a privileged structure, conferring advantageous properties such as metabolic stability and potent biological activity. This guide provides an in-depth technical overview of the application of a key biphenyl intermediate, 4'-Methoxy-3-nitro-1,1'-biphenyl , in the synthesis of high-value agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both a conceptual framework and detailed, actionable protocols.

Introduction: The Biphenyl Scaffold in Agrochemical Design

The biphenyl core is a recurring motif in a variety of bioactive molecules, including pharmaceuticals and agrochemicals. Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating strong interactions with biological targets. In the context of agrochemicals, this often translates to high efficacy against target pests and diseases. The specific substitution pattern on the biphenyl rings is critical in defining the molecule's spectrum of activity, selectivity, and overall performance.

This compound is a particularly valuable intermediate due to the strategic placement of its functional groups. The methoxy group can participate in hydrogen bonding and influence the molecule's electronic properties, while the nitro group serves as a versatile handle for a range of chemical transformations, most notably its reduction to a primary amine. This amino group then opens up a vast synthetic landscape for the introduction of diverse functionalities to modulate the final compound's biological profile.

Core Application: Synthesis of the Acaricide Bifenazate

The most prominent application of this compound is as a key precursor in the industrial synthesis of the highly effective miticide, bifenazate . Bifenazate is a carbazate-class acaricide that provides excellent control of various mite species on a wide range of crops. Its mode of action involves targeting the gamma-aminobutyric acid (GABA) receptor in the central nervous system of mites. The synthesis of bifenazate from this compound is a multi-step process that elegantly demonstrates the utility of this intermediate.

Synthetic Workflow Overview

The overall synthetic strategy for bifenazate from this compound can be visualized as a three-stage process:

  • Reduction of the Nitro Group: The pivotal first step is the reduction of the nitro functionality to a primary amine, yielding 4'-Methoxy-[1,1'-biphenyl]-3-amine.

  • Formation of the Hydrazine Moiety: The newly formed amino group is converted into a hydrazine derivative.

  • Carbazate Formation: The final step involves the reaction of the hydrazine intermediate with an appropriate reagent to form the carbazate ester, yielding bifenazate.

Bifenazate Synthesis Workflow Start This compound Amine 4'-Methoxy-[1,1'-biphenyl]-3-amine Start->Amine Reduction Hydrazine 3-(4-Methoxybiphenyl-3-yl)hydrazine Amine->Hydrazine Diazotization & Reduction Bifenazate Bifenazate Hydrazine->Bifenazate Carbazate Formation

Figure 1: Overall synthetic workflow for Bifenazate.

Detailed Experimental Protocols

The following protocols are provided as a representative guide for the synthesis of bifenazate from this compound. Researchers should adapt these procedures based on their laboratory conditions and scale, always adhering to strict safety protocols.

Protocol 1: Reduction of this compound to 4'-Methoxy-[1,1'-biphenyl]-3-amine

The reduction of the aromatic nitro group is a critical transformation. Catalytic hydrogenation using Raney Nickel is a common and efficient industrial method.

Rationale: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitroarenes. It is often preferred over palladium on carbon (Pd/C) for substrates where dehalogenation of aromatic halides is a concern, although not directly applicable in this specific step.[1] The reaction proceeds with high chemoselectivity for the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
This compound229.2322.9 g0.1
Methanol (Solvent)32.04200 mL-
Raney Nickel (50% slurry in water)-~5 g-
Hydrogen Gas (H₂)2.021.5 MPa-

Procedure:

  • To a high-pressure autoclave, add this compound (22.9 g, 0.1 mol) and methanol (200 mL).

  • Carefully add the Raney Nickel slurry (~5 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Seal the autoclave and purge with nitrogen gas several times to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to 1.5 MPa.

  • Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition and disposed of appropriately.

  • Evaporate the methanol from the filtrate under reduced pressure to yield 4'-Methoxy-[1,1'-biphenyl]-3-amine as a solid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) if higher purity is required.

Expected Yield: >90%

Nitro Reduction cluster_0 Biphenyl Scaffold A NO₂ B NH₂ A->B H₂ / Raney Ni Methanol, 70-80°C, 1.5 MPa Scaffold 4'-Methoxy-biphenyl

Figure 2: Key transformation in Protocol 1.
Protocol 2: Synthesis of 3-(4-Methoxybiphenyl-3-yl)hydrazine

This step involves the conversion of the primary amine to a hydrazine. A common method is through the formation of a diazonium salt followed by reduction.

Rationale: Diazotization of aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a well-established reaction.[2] The resulting diazonium salt is a versatile intermediate that can be reduced to the corresponding hydrazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4'-Methoxy-[1,1'-biphenyl]-3-amine199.2519.9 g0.1
Concentrated Hydrochloric Acid (HCl)36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6345.1 g0.2
Water18.02As needed-
Toluene (for extraction)92.14As needed-

Procedure:

  • In a beaker, suspend 4'-Methoxy-[1,1'-biphenyl]-3-amine (19.9 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture at room temperature.

  • Cool the suspension to 0-5°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, keeping the temperature below 5°C. Caution: Sodium nitrite is toxic and an oxidizing agent.[3][4] The reaction is exothermic and produces nitrous acid in situ.

  • Stir the mixture for an additional 30-60 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (40 mL). Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature. A solid precipitate of the hydrazine hydrochloride salt will form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • To obtain the free hydrazine base, the hydrochloride salt can be neutralized with a base (e.g., sodium hydroxide solution) and extracted into an organic solvent like toluene.

Expected Yield: 70-80%

Protocol 3: Synthesis of Bifenazate

The final step is the formation of the carbazate ester by reacting the hydrazine with isopropyl chloroformate.

Rationale: The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isopropyl chloroformate to form the stable carbazate linkage. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
3-(4-Methoxybiphenyl-3-yl)hydrazine HCl250.7325.1 g0.1
Toluene (Solvent)92.14200 mL-
Pyridine (Base)79.1015.8 g (16.1 mL)0.2
Isopropyl Chloroformate122.5513.5 g (12.2 mL)0.11

Procedure:

  • Suspend the 3-(4-Methoxybiphenyl-3-yl)hydrazine hydrochloride (25.1 g, 0.1 mol) in toluene (200 mL) in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add pyridine (16.1 mL, 0.2 mol) to the suspension.

  • Slowly add a solution of isopropyl chloroformate (12.2 mL, 0.11 mol) in toluene (50 mL) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL), dilute HCl solution (1M, 100 mL) to remove excess pyridine, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude bifenazate.

  • The crude product can be purified by recrystallization from a suitable solvent such as toluene or a mixture of toluene and heptane to yield bifenazate as a solid.

Expected Yield: 85-95%

Structure-Activity Relationship (SAR) Insights

The efficacy of bifenazate and related biphenyl acaricides is intrinsically linked to their molecular structure. The 4'-methoxy-3-amino-biphenyl scaffold serves as a crucial pharmacophore.

  • The Biphenyl Core: Provides a rigid framework that correctly orients the key functional groups for optimal binding to the GABA receptor.

  • The 4'-Methoxy Group: The methoxy group at the 4'-position is believed to enhance binding affinity through favorable interactions within the receptor pocket. It can also influence the overall lipophilicity and metabolic stability of the molecule.

  • The Carbazate Moiety: The specific carbazate linkage is critical for the acaricidal activity. Modifications to the ester group (e.g., changing the isopropyl group) can significantly impact efficacy and spectrum of activity.

Broader Applications and Future Perspectives

While the synthesis of bifenazate is the most prominent application of this compound, the derived intermediate, 4'-Methoxy-[1,1'-biphenyl]-3-amine, holds potential for the synthesis of other novel agrochemicals. The aromatic amine functionality is a gateway to a wide array of chemical reactions, including:

  • Amide and Sulfonamide Formation: Reaction with various acyl chlorides or sulfonyl chlorides can lead to libraries of compounds for screening as fungicides, herbicides, or insecticides.

  • Urea and Thiourea Derivatives: Reaction with isocyanates or isothiocyanates can generate urea and thiourea analogs, which are common motifs in bioactive molecules.

  • Heterocycle Synthesis: The amino group can be incorporated into various heterocyclic ring systems, a common strategy in the design of novel pesticides.

The exploration of these synthetic avenues could lead to the discovery of new agrochemicals with diverse modes of action, helping to address the ongoing challenge of pest resistance.

Safety Considerations

Working with the described chemicals requires strict adherence to safety protocols in a well-ventilated fume hood.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

  • 4'-Methoxy-[1,1'-biphenyl]-3-amine: May be harmful if swallowed and can cause skin and eye irritation.[6]

  • Sodium Nitrite: Toxic if swallowed, an oxidizing agent, and can cause serious eye irritation. It is also very toxic to aquatic life.[3]

  • Raney Nickel: Highly flammable solid, pyrophoric, and a suspected carcinogen. Handle as a slurry to minimize ignition risk.

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and should be handled with extreme care.[7]

Always consult the latest Safety Data Sheets (SDS) for all reagents and intermediates before commencing any experimental work. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(53), 33496-33503.
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  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney.
  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet.
  • Pourali, A. R., & Fatemi, S. J. (2010). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.
  • MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(4), M1303.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Methoxy-1,1'-biphenyl.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). 4'-Methoxy-3'-nitroacetophenone - SAFETY DATA SHEET.
  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • ResearchGate. (n.d.). Hydrazine and Its Derivatives.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium nitrite.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aniline.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite.
  • ResearchGate. (n.d.). Flow in situ formation of hydrazine derivatives from diazonium salts.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Drugs.com. (2024). Sodium Nitrite Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of isopropyl N-(3,4-diethoxy-5-methoxyiminomethylphenyl)carbamate.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybiphenyl.
  • Pavlov, I. V., et al. (2016).
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybiphenyl - Material Safety Data Sheet.
  • Rollas, S. (2009). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal, 14(1-3), 41-46.
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Google Patents. (n.d.). US2615916A - Production of isopropyl n-phenyl carbamate.
  • PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation.
  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 54(25), 9317-9328.
  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.
  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • ResearchGate. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • Tan, M. L., et al. (2020).
  • Google Patents. (n.d.). US3109037A - Synthesis of isopropyl benzene.

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HPLC analysis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC Analysis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible assay. The protocol leverages reversed-phase chromatography with a specialized stationary phase to achieve optimal separation and peak symmetry. The causality behind each methodological choice, from stationary phase selection to mobile phase composition, is detailed to provide a comprehensive understanding of the chromatographic principles at play. This guide includes a step-by-step protocol, system suitability criteria as per regulatory standards, and a complete reference list to ensure scientific integrity and immediate applicability in a laboratory setting.

Analyte Properties & Chromatographic Strategy

1.1. Physicochemical Characteristics of this compound

This compound (C₁₃H₁₁NO₃, Molar Mass: 229.23 g/mol ) is an aromatic compound characterized by a biphenyl core structure.[1][2] This core imparts significant hydrophobicity to the molecule. The presence of a nitro group (-NO₂) and a methoxy group (-OCH₃) introduces polarity and specific electronic characteristics. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating. These features, combined with the extensive π-electron system of the biphenyl rings, make the molecule a strong chromophore, ideal for UV-Visible spectrophotometric detection.[3][4]

1.2. Rationale for Chromatographic Method Selection

Given the predominantly non-polar nature of the biphenyl backbone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[5][6][7][8] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like this compound, will interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities.

  • Stationary Phase Selection: While a standard octadecylsilane (C18) column is often the first choice for reversed-phase methods, the aromatic nature of the analyte makes a Biphenyl stationary phase a superior option.[9][10] Biphenyl columns offer unique selectivity for aromatic and unsaturated compounds through π-π interactions between the electron-rich biphenyl rings of the analyte and the stationary phase.[11][12] This specific interaction enhances retention and can significantly improve resolution from closely related impurities compared to purely hydrophobic interactions on a C18 phase.

  • Mobile Phase Selection: The mobile phase will consist of a polar aqueous component and a less polar organic modifier.[13]

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[14]

    • Aqueous Phase: HPLC-grade water is used. The addition of a small percentage (0.1%) of an acid, such as formic acid, is recommended.[3][15] This helps to maintain a consistent pH, suppress the ionization of any residual silanol groups on the stationary phase, and ultimately leads to sharper, more symmetrical peaks.

  • Detection Wavelength: The presence of the nitroaromatic system suggests strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds and provides excellent sensitivity for this analyte.[3][4][16]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

2.1. Required Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (reagent grade, ~99%).

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Measure 999 mL of HPLC-grade water into a 1 L media bottle.

    • Add 1 mL of formic acid.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum filtration.

  • Mobile Phase B (Organic): Acetonitrile.

    • Use directly from the supplier bottle. Ensure it is degassed if the HPLC system requires it.

  • Diluent: Acetonitrile/Water (50:50, v/v).

    • Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water in a 1 L flask. Mix well.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix until fully dissolved.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent and mix well.

2.3. Sample Preparation

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with Diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method Parameters and System Suitability

3.1. Chromatographic Conditions

The quantitative data for the HPLC method are summarized in the table below.

ParameterRecommended Setting
Column Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes

3.2. System Suitability Testing (SST)

To ensure the trustworthiness and validity of the analytical results, system suitability must be confirmed before sample analysis.[17] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[18][19][20][21]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[18]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Precision (%RSD) ≤ 2.0% for peak areaDemonstrates the precision and reproducibility of the injector and pumping system.[18]

Analytical Workflow

The logical flow of the analytical procedure, from preparation to final data analysis, is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results prep_mobile Mobile Phase Preparation sst System Suitability Testing (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Solution Preparation analysis Sample Injection & Data Acquisition prep_sample->analysis sst->analysis If SST Passes integration Peak Integration & Quantification analysis->integration report Final Report Generation integration->report

Caption: HPLC analytical workflow for this compound.

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and reliable means for the quantitative analysis of this compound. The selection of a biphenyl stationary phase offers enhanced selectivity due to favorable π-π interactions with the analyte. The described protocol, including comprehensive system suitability criteria, ensures that the method is self-validating and meets the rigorous standards required in pharmaceutical research and quality control environments. This application note serves as a complete guide for immediate implementation in the laboratory.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols.
  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(7), 1194–1201. [Link]

  • alwsci.com. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • gmp-compliance.org. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations.
  • Antão, C., et al. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 25(21), 5173. [Link]

  • Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • LGC Group. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
  • Springer Nature. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E, 68(Pt 1), o114.
  • AMSbiopharma. (2025, July 22). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

Sources

Application Note: High-Resolution ¹H NMR Characterization of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4'-Methoxy-3-nitro-1,1'-biphenyl using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural elucidation of substituted biphenyl compounds. We will delve into the theoretical basis for the expected ¹H NMR spectrum, provide a detailed experimental protocol for sample preparation and data acquisition, and offer an in-depth analysis of the spectral data. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in authoritative references.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronic materials. The functionalization of the biphenyl rings with various substituents dramatically influences their conformational properties and biological activity. This compound is a key intermediate in the synthesis of various target molecules, including the effective miticide bifenazate[1]. Accurate and unambiguous structural characterization is therefore paramount for quality control and to understand its chemical behavior.

¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules[2]. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This note will serve as a practical guide for obtaining and interpreting a high-quality ¹H NMR spectrum of this compound.

Theoretical ¹H NMR Spectral Analysis of this compound

A thorough understanding of the expected ¹H NMR spectrum is crucial for accurate data interpretation. The structure of this compound dictates a unique set of proton signals, influenced by the electronic effects of the methoxy and nitro substituents, as well as through-bond and through-space coupling interactions.

Molecular Structure and Proton Environments

The molecule consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a nitro group at the 3-position, and the other with a methoxy group at the 4'-position. This substitution pattern results in seven distinct proton environments in the aromatic region and one in the aliphatic region (the methoxy group).

Molecular Structure with Proton Labeling

Caption: Molecular structure of this compound with proton labeling.

Predicted Chemical Shifts and Coupling Constants

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂).

  • Nitro-substituted Ring (Ring A): The nitro group is strongly de-shielding, causing protons on this ring to resonate at a lower field (higher ppm)[3]. The effect is most pronounced for protons ortho and para to the nitro group.

    • H2: This proton is ortho to the nitro group and will be significantly de-shielded, appearing as a sharp singlet or a narrow triplet (due to a small meta-coupling to H4 and H6).

    • H4: This proton is para to the nitro group and will also be de-shielded. It is expected to appear as a triplet due to ortho-coupling with H5 and meta-coupling with H2.

    • H5: This proton is meta to the nitro group and will be the least de-shielded on this ring. It will appear as a doublet of doublets due to ortho-coupling with H4 and H6.

    • H6: This proton is ortho to the point of attachment to the other ring and meta to the nitro group. It will appear as a doublet of doublets.

  • Methoxy-substituted Ring (Ring B): The methoxy group is electron-donating, causing a shielding effect (upfield shift to lower ppm) on the protons of this ring, particularly those in the ortho and para positions[3].

    • H2' and H6': These protons are ortho to the methoxy group and will be shielded. Due to symmetry, they are chemically equivalent and will appear as a doublet.

    • H3' and H5': These protons are meta to the methoxy group and will be less shielded than H2' and H6'. They are also chemically equivalent and will appear as a doublet.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.4tJ ≈ 2
H4~7.8tJ ≈ 8
H5~7.6ddJ ≈ 8, 2
H6~7.9ddJ ≈ 8, 2
H2', H6'~7.0dJ ≈ 9
H3', H5'~7.6dJ ≈ 9
-OCH₃~3.9s-

Note: These are predicted values based on analogous structures and may vary slightly in an experimental spectrum.

Experimental Protocol

Adherence to a meticulous experimental protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Materials and Equipment
  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[4]

  • High-precision 5 mm NMR tubes[5]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.[2]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

Experimental Workflow

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Weigh_Sample 1. Weigh 5-10 mg of Sample Add_Solvent 2. Add 0.6-0.7 mL Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve 3. Vortex to Homogenize Add_Solvent->Dissolve Filter 4. Filter into NMR Tube Dissolve->Filter Insert_Sample 5. Insert Sample into Spectrometer Filter->Insert_Sample Lock_Shim 6. Lock and Shim Insert_Sample->Lock_Shim Set_Params 7. Set Acquisition Parameters Lock_Shim->Set_Params Acquire_FID 8. Acquire FID Set_Params->Acquire_FID Fourier_Transform 9. Fourier Transform Acquire_FID->Fourier_Transform Phase_Correction 10. Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction 11. Baseline Correction Phase_Correction->Baseline_Correction Integration 12. Integration Baseline_Correction->Integration

Caption: Step-by-step workflow for ¹H NMR analysis.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments)[7].

    • Spectral Width (SW): Approximately 12-15 ppm to ensure all signals are captured[8].

    • Acquisition Time (AQ): 2-4 seconds for good resolution[9].

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio[10].

  • Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer to prevent signal clipping and maximize dynamic range.

  • Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas. The integration values should be proportional to the number of protons giving rise to each signal.

  • Analysis:

    • Chemical Shifts: Compare the observed chemical shifts with the predicted values in Table 1.

    • Integration: Verify that the integral ratios correspond to the number of protons in each environment (e.g., 1:1:1:1 for the nitro-substituted ring, 2:2 for the methoxy-substituted ring, and 3 for the methoxy group).

    • Splitting Patterns and Coupling Constants: Analyze the multiplicity of each signal to confirm the connectivity of the protons. Measure the coupling constants (J-values) to further support the assignments. Ortho-coupling in aromatic systems is typically 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz.[11]

Conclusion

This application note has outlined a comprehensive approach for the ¹H NMR characterization of this compound. By combining theoretical predictions with a robust experimental protocol and systematic data analysis, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The principles and techniques described are broadly applicable to the characterization of other substituted biphenyls and related aromatic compounds.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Acquisition Parameters. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Bruker. (n.d.). ¹H ACQUISITION PERIOD. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobiphenyl. PubChem. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (NP0059896). Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ScienceDirect. (n.d.). Computation of through-space NMR shielding effects by aromatic ring–cation complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Conductance through single biphenyl molecules: symmetric and asymmetric coupling to electrodes. Retrieved from [Link]

  • PubMed. (n.d.). Computation of through-space NMR shielding effects by functional groups common to peptides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 4'-Methoxy-3-nitro-1,1'-biphenyl using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Biphenyls

The 1,1'-biphenyl framework is a privileged scaffold in medicinal chemistry and materials science. The rotational flexibility around the central C-C bond allows for the adoption of various conformations, influencing biological activity and material properties. The specific substitution pattern on the phenyl rings dictates the electronic and steric properties of the molecule, making their unambiguous structural characterization paramount. 4'-Methoxy-3-nitro-1,1'-biphenyl is a key intermediate in the synthesis of various compounds, including the effective miticide bifenazate.[1] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on separate rings, presents an interesting case for spectroscopic analysis. This application note provides a detailed guide to the interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound and outlines a comprehensive protocol for data acquisition.

Predicted ¹³C NMR Spectrum and Structural Assignment

Due to the specific substitution pattern, the ¹³C NMR spectrum of this compound is expected to display 13 distinct signals under standard broadband proton decoupling. The chemical shifts are influenced by the electronic effects of the methoxy and nitro substituents, as well as the biphenyl core structure. The numbering of the carbon atoms for spectral assignment is as follows:

Chemical structure of this compound with carbon numbering

Figure 1. Numbering scheme for this compound.

The predicted chemical shifts are based on the analysis of related substituted biphenyls and the known effects of methoxy and nitro groups on aromatic systems.[2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1~147Quaternary carbon, deshielded by the attached nitro-substituted phenyl ring.
C2~122Shielded by the ortho nitro group's electron-withdrawing resonance effect.
C3~148Directly attached to the electron-withdrawing nitro group, strongly deshielded.
C4~124para to the nitro group, deshielded.
C5~130meta to the nitro group, less affected.
C6~118ortho to the nitro group, shielded.
C1'~132Quaternary carbon, shielded by the para methoxy group.
C2', C6'~128ortho to the methoxy group, chemical shift influenced by both inductive and resonance effects.
C3', C5'~114meta to the methoxy group, strongly shielded by its electron-donating resonance effect.
C4'~160Directly attached to the electron-donating methoxy group, strongly deshielded.
-OCH₃~55Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5]

Analysis of Substituent Effects on the ¹³C NMR Spectrum

The predicted chemical shifts in Table 1 are a direct consequence of the electronic properties of the methoxy and nitro substituents.

  • The Nitro-Substituted Ring (Ring A): The powerful electron-withdrawing nature of the nitro group significantly deshields the carbon to which it is attached (C3). It also influences the other carbons in the ring through resonance and inductive effects, leading to a wide dispersion of chemical shifts.

  • The Methoxy-Substituted Ring (Ring B): The methoxy group is a strong electron-donating group through resonance. This leads to a significant shielding of the ortho (C2', C6') and especially the para carbon (C4' is not present, but the effect is seen at C1' and C3'/C5'), resulting in upfield chemical shifts for these carbons. The carbon directly attached to the oxygen (C4') is deshielded due to the electronegativity of the oxygen atom.[6][7] The methoxy carbon itself gives a characteristic signal around 55 ppm.[5]

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh ~20-30 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Parameters Set acquisition parameters (e.g., pulse program, number of scans) Shim->Parameters Acquire Acquire the ¹³C NMR spectrum Parameters->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (e.g., TMS or solvent peak) Baseline->Reference Integrate Peak picking and integration (optional for ¹³C) Reference->Integrate

Caption: Workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and methoxy carbons (e.g., 0 to 200 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more quantitative signal intensities (though ¹³C NMR is not inherently quantitative).

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum using either an internal standard like tetramethylsilane (TMS) at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Synthesis of this compound

A common synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Pathway

synthesis_pathway Reactant1 3-Nitrophenylboronic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-Bromoanisole Reactant2->Reaction Catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura synthesis route.

This synthetic approach is versatile and generally provides good yields of the desired biphenyl product. The purity of the final compound is critical for obtaining a clean NMR spectrum, and purification is typically achieved through column chromatography or recrystallization.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the influence of the methoxy and nitro substituents on the chemical shifts of the aromatic carbons, a detailed and unambiguous assignment of the spectral peaks can be achieved. The experimental protocol outlined in this application note provides a robust framework for obtaining high-quality ¹³C NMR data for this and related substituted biphenyl compounds, which is an indispensable step in the research and development of new chemical entities.

References

  • The Royal Society of Chemistry. (2024). Supporting Information.
  • Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate (NAS@Cu): Characterization, synthesis and application in the Suzuki-Miyaura coupling reaction. New Journal of Chemistry, Supporting Information.
  • Pourali, A. R., & Fatemi, S. J. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. Retrieved from [Link]

  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Retrieved from [Link]

  • Moser, A. (2008). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • I. A. O'Neil. (2009). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols for the Purification of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 4'-Methoxy-3-nitro-1,1'-biphenyl (C₁₃H₁₁NO₃), a key intermediate in the synthesis of fine chemicals and agrochemicals, such as the miticide Bifenazate.[1] Achieving high purity of this compound is critical for ensuring the efficacy, safety, and quality of downstream products. This document details three primary purification techniques: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). The protocols are designed for researchers, chemists, and process development professionals, offering a rationale-driven approach to methodology selection, step-by-step experimental procedures, and criteria for assessing purity.

Compound Profile and Purification Rationale

This compound is a solid organic compound whose structure imparts moderate polarity. Understanding its physicochemical properties is the cornerstone of developing an effective purification strategy.

Physicochemical Properties

A summary of the key properties of this compound is essential for selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[2]
Molecular Weight 229.23 g/mol PubChem[2]
Appearance Colorless to pale yellow solidInferred from synthesis[1]
Polarity Moderately polarInferred from structure
Solubility Soluble in acetone, ethanol; sparingly soluble in water.[1][3]Inferred from related compounds
Calculated LogP 3.8PubChem[2]
Common Impurity Profile

The primary impurities in a crude sample of this compound are typically derived from its synthesis. A common synthetic route involves the methylation of 3-nitrobiphenyl-4-ol using dimethyl sulfate.[1]

Potential impurities include:

  • Unreacted Starting Material: 3-nitrobiphenyl-4-ol (more polar).

  • Reagent Residue: Traces of dimethyl sulfate (toxic, must be quenched and removed).

  • Side-Reaction Products: Isomeric byproducts or products of over-methylation.

The goal of purification is to effectively separate the target compound from these structurally similar and dissimilar impurities.

Strategic Approach to Purification

The choice of purification technique is dictated by the initial purity of the crude material, the required final purity, and the scale of the operation. The following diagram outlines a logical workflow for selecting the most appropriate method.

Purification_Strategy Crude Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Crude->Purity_Check Scale_Check Scale > 5g? Purity_Check->Scale_Check  Purity >85% Column_Chrom Flash Column Chromatography Purity_Check->Column_Chrom  Purity <85% or  complex mixture High_Purity >99.5% Purity Required? Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC Yes Final_Product Pure Product (>99%) High_Purity->Final_Product No Recrystallization Recrystallization Scale_Check->Recrystallization Yes Scale_Check->Column_Chrom No Recrystallization->High_Purity Column_Chrom->High_Purity Prep_HPLC->Final_Product

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, particularly for removing small amounts of impurities when the crude product purity is already high (>85-90%).[4] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is an excellent choice as it has been used to grow single crystals of the target compound, indicating good crystal lattice formation upon slow cooling.[1] The moderate polarity of ethanol is well-suited to the moderately polar nature of the biphenyl derivative.

Protocol: Recrystallization from Ethanol

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying Dissolve 1. Dissolve crude solid in minimum hot ethanol Cool_Slow 2. Allow to cool slowly to room temperature Dissolve->Cool_Slow Cool_Ice 3. Chill in an ice bath to maximize yield Cool_Slow->Cool_Ice Filter 4. Collect crystals by vacuum filtration Cool_Ice->Filter Wash 5. Wash with ice-cold ethanol Filter->Wash Dry 6. Dry under vacuum Wash->Dry

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until all the solid dissolves. If necessary, add more ethanol dropwise until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Assessment: Check the purity of the recrystallized product using HPLC and measure its melting point. A sharp melting point indicates high purity.

Method 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful when the crude material contains significant amounts of impurities or when impurities have similar solubility profiles to the product, making recrystallization inefficient.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds. Its polar surface interacts more strongly with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The ratio is optimized to achieve good separation (a target Rƒ of ~0.3 for the product). The nitro and methoxy groups provide sufficient polarity for strong interaction with silica, allowing for effective separation from less polar non-aromatic impurities and more polar starting materials.

Protocol: Silica Gel Flash Chromatography

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation TLC 1. Optimize mobile phase using TLC (e.g., 4:1 Hex/EtOAc) Pack 2. Pack column with silica gel slurry TLC->Pack Load 3. Load sample (dry or wet) Pack->Load Elute 4. Elute with optimized mobile phase Load->Elute Collect 5. Collect fractions Elute->Collect Monitor 6. Monitor fractions by TLC Collect->Monitor Combine 7. Combine pure fractions Monitor->Combine Evaporate 8. Evaporate solvent under reduced pressure Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Mobile Phase Optimization: Using Thin-Layer Chromatography (TLC), determine the optimal solvent system. A good starting point is a hexane/ethyl acetate mixture. Test ratios from 9:1 to 3:1. The ideal system will give the target compound an Rƒ value of 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column. Ensure the packing is uniform to prevent cracking or channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Apply the sample evenly to the top of the column bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.

  • Purity Assessment: Confirm the purity of the isolated product by HPLC and/or NMR spectroscopy.

Method 3: Preparative HPLC

For achieving the highest possible purity (>99.5%), preparative reversed-phase HPLC is the method of choice.[6][7] It is particularly effective for removing trace impurities or isomers that are difficult to separate by other means.

Causality Behind Experimental Choices:

  • Stationary Phase: A Biphenyl stationary phase is highly recommended. Biphenyl columns offer unique selectivity for aromatic compounds due to π-π interactions, often providing superior resolution for positional isomers and related aromatic structures compared to standard C18 columns.[8][9] This makes it an authoritative choice for separating the target biphenyl from any isomeric impurities.

  • Mobile Phase: A gradient of a polar solvent (e.g., water, often with 0.1% formic acid or TFA to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient allows for the efficient elution of a range of compounds with varying polarities.

Protocol: Reversed-Phase Preparative HPLC

HPLC_Workflow cluster_0 Method Development cluster_1 Purification Run cluster_2 Product Isolation Analytical 1. Develop separation method on analytical scale (Biphenyl column) Solubility 2. Confirm sample solubility in mobile phase Analytical->Solubility Prep 3. Scale up to preparative column Solubility->Prep Inject 4. Inject dissolved sample Prep->Inject Collect 5. Collect fraction corresponding to the target peak Inject->Collect Remove_Org 6. Remove organic solvent (rotary evaporation) Collect->Remove_Org Lyophilize 7. Lyophilize aqueous residue to obtain pure solid Remove_Org->Lyophilize

Caption: Workflow for high-purity preparative HPLC.

Step-by-Step Methodology:

  • Analytical Method Development: On an analytical HPLC system with a Biphenyl column, develop a gradient method to separate the target compound from its impurities. A typical gradient might be 40-95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

  • Sample Preparation: Dissolve the partially purified or crude material in a suitable solvent, ideally the initial mobile phase composition or a solvent like DMSO or DMF. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Preparative Run: Scale the analytical method to a preparative HPLC system equipped with a larger-diameter Biphenyl column. Equilibrate the column with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and begin the run. Monitor the chromatogram and collect the eluent corresponding to the peak of this compound using an automated fraction collector.

  • Product Isolation: Combine the pure fractions. Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, dry powder.

  • Final Purity Analysis: Perform a final purity check on the isolated product using analytical HPLC.

Safety and Handling

When handling this compound and associated solvents, appropriate personal protective equipment (PPE) is mandatory.

  • Chemical Handling: The compound may cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[11][12] Avoid creating dust.[11][13]

  • Solvent Safety: Organic solvents such as ethanol, hexane, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources.[13] Use in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Ghasemzadeh, M. A., et al. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. [Link]

  • ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL - Physico-chemical Properties. ChemBK.com. [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]

  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487. National Center for Biotechnology Information. [Link]

  • Dales, N., et al. (2002). HPLC method for purifying organic compounds.
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  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent.com. [Link]

  • Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Materials, 16(12), 4363. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. MT.com. [Link]

  • Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek.com. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Carlroth.com. [Link]

  • PubChem. 4-Methoxy-3-nitrophenol | C7H7NO4 | CID 14958907. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. PrepChem.com. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Chemeo.com. [Link]

  • Gjelstad, A., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1061, 191-199. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. chem.rochester.edu. [Link]

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Application Notes & Protocols: Leveraging 4'-Methoxy-3-nitro-1,1'-biphenyl in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 4'-Methoxy-3-nitro-1,1'-biphenyl. This intermediate, while not widely commercialized, possesses a unique combination of functional groups that makes it a highly versatile platform for the synthesis of complex molecules relevant to pharmaceutical and materials science research. The strategic positioning of an electron-withdrawing nitro group and an electron-donating methoxy group on separate rings of the biphenyl scaffold allows for orthogonal chemical modifications. This guide details robust, field-tested protocols for key transformations including nitro group reduction, subsequent amine functionalization, and selective electrophilic substitution on the activated aromatic ring. The causality behind experimental choices, mechanistic considerations, and expected outcomes are discussed to provide researchers with a predictive framework for incorporating this building block into their synthetic programs.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a semi-rigid backbone for the precise spatial orientation of functional groups. This compound (1) emerges as a strategic intermediate for library synthesis due to its distinct electronic and functional properties.

  • The Nitro Group : This powerful electron-withdrawing group serves two primary functions. First, it deactivates its host ring (Ring A) towards electrophilic substitution while potentially enabling nucleophilic aromatic substitution under harsh conditions. More significantly, it is a reliable precursor to an aniline, a critical functional handle for a vast array of subsequent chemical transformations including amide bond formation, sulfonylation, and diazotization.[1][2][3]

  • The Methoxy Group : As a strong electron-donating group, the methoxy substituent activates its host ring (Ring B) towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions.[4] It also offers a latent phenolic hydroxyl group, accessible via O-demethylation, for further functionalization.[5][6]

The electronic decoupling of these two functionalities across the biphenyl core allows for a high degree of chemoselectivity in multi-step syntheses. This guide will focus on the most practical and high-impact transformations of this molecule.

Physicochemical Properties and Data

A summary of the key properties of this compound is provided for reference.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₃[7]
Molecular Weight229.23 g/mol [7]
CAS Number53059-31-7[7]
AppearanceYellow Crystalline Solid[8][9]
XLogP33.8[7]
Dihedral Angle36.69° (between rings)[8]

Core Synthetic Transformations & Protocols

This section details the primary applications of this compound as a synthetic intermediate. The protocols provided are based on well-established and reliable methodologies for the respective transformations.

Gateway Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most critical application of this molecule, yielding 4'-Methoxy-[1,1'-biphenyl]-3-amine (2). This transformation unlocks a multitude of subsequent coupling reactions. While various methods exist for nitroarene reduction, the use of tin(II) chloride or iron in acidic media are among the most reliable and functional-group-tolerant for lab-scale synthesis.[10][11][12] Catalytic hydrogenation is also highly effective but may require more specialized equipment.[13]

Protocol 3.1: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-amine (2) via SnCl₂ Reduction

  • Rationale: The SnCl₂·2H₂O reduction in ethanol is a classic, high-yielding method that is tolerant of many functional groups and proceeds under mild reflux conditions. It avoids the use of high-pressure hydrogenation equipment and the workup is straightforward.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound (1.0 eq) D Combine in RBF, stir A->D B SnCl₂·2H₂O (4.0-5.0 eq) B->D C Ethanol (solvent) C->D E Heat to reflux (78°C) Monitor by TLC (2-4 h) D->E Heat F Cool to RT Concentrate in vacuo E->F Completion G Add Ethyl Acetate F->G H Basify with sat. NaHCO₃ (aq) until pH > 8 G->H I Extract with Ethyl Acetate (3x) H->I J Dry (Na₂SO₄), filter, concentrate I->J K Column Chromatography (Hexanes/EtOAc gradient) J->K L 4'-Methoxy-[1,1'-biphenyl]-3-amine (2) K->L

Caption: Workflow for the SnCl₂ reduction of the nitro-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).

  • Add SnCl₂·2H₂O (4.5 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction to cool to room temperature and concentrate the solvent using a rotary evaporator.

  • Redissolve the residue in ethyl acetate. Carefully add saturated NaHCO₃ solution portion-wise with stirring until the aqueous layer is basic (pH > 8) and effervescence ceases. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure aniline product 2.

Application: Elaboration of the Amine via Amide Coupling

The resulting 4'-Methoxy-[1,1'-biphenyl]-3-amine (2) is a versatile building block. A primary application is its use in amide bond formation, a cornerstone reaction in drug discovery.[14] Coupling with a carboxylic acid, for instance, generates a stable amide linkage, introducing new structural and functional diversity. While anilines can be less nucleophilic than aliphatic amines, standard coupling reagents are highly effective.[15][16][17]

Protocol 3.2: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide (3)

  • Rationale: This protocol demonstrates a simple N-acetylation using acetyl chloride. This reaction is typically fast, high-yielding, and serves as a model for coupling more complex acid chlorides. The use of a mild base like triethylamine (TEA) is sufficient to neutralize the HCl byproduct.

Materials:

  • 4'-Methoxy-[1,1'-biphenyl]-3-amine (2, 1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve the aniline 2 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the amide product 3. Purification is often not required, but recrystallization or chromatography can be used if necessary.

Application: Electrophilic Aromatic Substitution

The methoxy-substituted ring (Ring B) is electron-rich and activated towards electrophilic aromatic substitution (EAS). The powerful ortho-, para-directing nature of the methoxy group, combined with the steric bulk of the adjacent phenyl ring, strongly favors substitution at the positions ortho to the methoxy group. Bromination is a representative EAS reaction that introduces a synthetically useful handle for further cross-coupling reactions.[4][18][19]

Protocol 3.3: Synthesis of 3'-Bromo-4'-methoxy-3-nitro-1,1'-biphenyl (4)

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for electrophilic bromination.[4] Acetonitrile is a suitable polar aprotic solvent for this reaction. The high regioselectivity is dictated by the activating methoxy group.

Materials:

  • This compound (1, 1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Acetonitrile

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

Step-by-Step Procedure:

  • Dissolve this compound (1) in acetonitrile in a flask protected from light.

  • Add NBS (1.05 eq) in one portion.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction for the consumption of starting material and formation of a single major product by TLC.

  • Upon completion, remove the acetonitrile in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining NBS, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography to isolate the desired regiostomer 4.

Synthetic Potential Summary

The following diagram illustrates the versatility of this compound as a central hub for generating diverse molecular architectures.

Caption: Synthetic pathways originating from the title compound.

Conclusion

This compound is a potent and versatile chemical intermediate. By leveraging the distinct reactivity of its nitro and methoxy functional groups, researchers can access a wide range of more complex derivatives in a controlled and predictable manner. The protocols outlined in this guide provide reliable, lab-scale procedures for key transformations, enabling the efficient incorporation of this scaffold into programs focused on the discovery of novel pharmaceuticals and advanced materials.

References

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  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate.
  • Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI.
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  • 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl. (n.d.). Smolecule.
  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (n.d.). Oriental Journal of Chemistry.
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reaction conditions for Suzuki coupling of 3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki Coupling of 3-Nitrophenylboronic Acid: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] The coupling of 3-nitrophenylboronic acid is of particular interest, as it provides a direct route to 3-nitrobiphenyl derivatives. These compounds are versatile intermediates, where the nitro group can be readily transformed into other functionalities, such as amines, opening pathways to a diverse array of complex molecules and heterocyclic scaffolds relevant to medicinal chemistry.[3]

However, the strong electron-withdrawing nature of the nitro group introduces specific challenges to the standard Suzuki protocol.[1][3] This guide, designed for senior application scientists, offers a detailed exploration of the reaction conditions, explains the causality behind experimental choices, and provides robust, field-proven protocols for the successful Suzuki coupling of this valuable substrate.

The Science Behind the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount to optimizing the reaction for a challenging substrate like 3-nitrophenylboronic acid.

dot

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)(L)n-X pd0->pd_complex Oxidative Addition product Ar-Ar' transmetal_complex Ar-Pd(II)(L)n-Ar' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination transmetal_complex->product sub1 Aryl Halide (Ar-X) sub1->pd_complex sub2 Boronate [Ar'-B(OR)3]- sub2->transmetal_complex base Base (e.g., K3PO4) base->sub2 boronic_acid 3-Nitrophenyl-B(OH)2 boronic_acid->base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[6] For aryl chlorides, which are often preferred for their lower cost, more active catalytic systems are required.[5][7]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[5][8] The electron-withdrawing nitro group on 3-nitrophenylboronic acid decreases the nucleophilicity of the aryl group, which can slow this step. Furthermore, electron-deficient boronic acids are more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by water or other protic sources, leading to the formation of nitrobenzene and reducing the overall yield.[9][10]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]

Strategic Reagent Selection

Given the challenges posed by the electron-deficient nature of 3-nitrophenylboronic acid, the choice of catalyst, base, and solvent is not trivial.

  • Catalyst System (Palladium Source & Ligand) : While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often necessitate more advanced systems. Modern bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos (Buchwald ligands), are highly effective.[11][12][13] These ligands promote both a rapid oxidative addition and facilitate the final reductive elimination, which can be sluggish for sterically hindered or electron-diverse partners.[14] Using stable, well-defined palladium pre-catalysts that rapidly generate the active Pd(0) species in situ is also a superior strategy, as it can outpace the decomposition of the sensitive boronic acid.[9][12]

  • Base : The choice of base is critical for activating the boronic acid while minimizing protodeboronation. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often superior for less reactive boronic acids.[4][11][15][16] The use of fluoride bases (e.g., KF, CsF) can also be effective, particularly under anhydrous conditions.[16]

  • Solvent : The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are common. Mixtures of solvents like 1,4-dioxane/water, THF/water, or toluene/water are frequently employed.[4][17][18] The presence of water can be beneficial for the transmetalation step but must be carefully controlled to avoid excessive protodeboronation.[17] It is imperative that all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to catalyst decomposition and the formation of homocoupled byproducts.[14][19]

Optimized Reaction Parameters: A Comparative Overview

The following table summarizes recommended starting conditions for the coupling of 3-nitrophenylboronic acid with various aryl halides. Optimization may be required for specific substrates.

EntryAryl Halide (1.0 eq.)Catalyst (mol%)Ligand (mol%)Base (2.0 eq.)Solvent SystemTemp (°C)Time (h)Typical Yield
14-BromoanisolePd(OAc)₂ (2%)SPhos (4%)K₃PO₄Dioxane / H₂O (5:1)1004-12>90%
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1%)XPhos (2.5%)K₃PO₄Toluene / H₂O (10:1)1106-16>85%
32-BromopyridinePd(PPh₃)₄ (5%)-K₂CO₃DMF / H₂O (4:1)901275-85%
44-ChloroacetophenoneXPhos Pd G3 (2%)-K₃PO₄t-Amyl Alcohol / H₂O (10:1)10012-24>80%

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki coupling of 3-nitrophenylboronic acid with 4-bromoanisole.

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Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Catalyst, Base to Flask B 2. Seal & Inert: Seal with Septum, Evacuate & Refill with N₂/Ar (3x) A->B C 3. Add Solvents: Inject Degassed Solvent Mixture B->C D 4. Heat & Stir: Heat to Desired Temp with Vigorous Stirring C->D E 5. Monitor Progress: Check by TLC or LC-MS Until SM is Consumed D->E F 6. Cool & Quench: Cool to RT, Dilute with EtOAc, Wash with H₂O/Brine E->F G 7. Dry & Concentrate: Dry Organic Layer (Na₂SO₄), Filter & Evaporate Solvent F->G H 8. Purify: Purify Crude Product via Flash Column Chromatography G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents & Materials
  • Aryl Halide : 4-Bromoanisole (1.0 mmol, 187 mg)

  • Boronic Acid : 3-Nitrophenylboronic acid (1.2 mmol, 200 mg)

  • Palladium Source : Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Ligand : SPhos (0.04 mmol, 16.4 mg)

  • Base : Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Solvent : Anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL)

  • Equipment : Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 3-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][19]

  • Solvent Addition : Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heating and Monitoring : Lower the flask into a preheated oil bath at 100°C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-3'-nitrobiphenyl product.[3][20]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13154–13155. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Caddick, S., & Cloke, F. G. N. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7789–7795. [Link]

  • ResearchGate. (Table). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (Figure). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]

  • ResearchGate. (Table). Effect of solvent on the Suzuki reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Garg, N. K., et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (Table). Suzuki cross-coupling of aryl halides and phenylboronic acids. [Link]

  • ResearchGate. (Table). Effects of temperature and solvent in Suzuki reactions. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. [Link]

  • ResearchGate. (Table). Optimization of the reaction conditions. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently adapt them to your specific needs.

The synthesis of substituted biphenyls is a fundamental process in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, in particular, serves as an important intermediate in various synthetic pathways.[3] The most robust and versatile method for constructing this C-C bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] However, achieving high yields can be challenging due to a number of interacting variables.[6] This guide will address common issues in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers often have before or during the synthesis.

Q1: What is the most common and effective method for synthesizing this compound?

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method.[2][5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. For this specific target, the reaction would couple a 4-methoxyphenyl derivative with a 3-nitrophenyl derivative.

Q2: What are the two primary Suzuki coupling routes to synthesize the target molecule?

There are two logical pathways:

  • Route A: Coupling of 4-methoxyphenylboronic acid with a 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene).

  • Route B: Coupling of 3-nitrophenylboronic acid with a 4-haloanisole (e.g., 4-bromoanisole or 4-iodoanisole).

The choice between these routes may depend on the commercial availability, cost, and stability of the starting materials.

Q3: Why is maintaining an inert atmosphere so critical for the Suzuki coupling reaction?

The active catalyst in the Suzuki reaction is a Palladium(0) species.[7] This species is highly sensitive to oxygen and can be easily oxidized to inactive Palladium(II) or decompose into palladium black, which effectively poisons the catalyst and halts the reaction.[8] Therefore, thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the setup and reaction is mandatory for success.[1]

Q4: What are the most common side reactions that can significantly lower the yield of my biphenyl product?

Two primary side reactions are notorious for reducing yield:

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid or two molecules of the aryl halide to form a symmetrical biphenyl (e.g., 4,4'-dimethoxybiphenyl or 3,3'-dinitrobiphenyl).[1] This is often exacerbated by the presence of oxygen or issues with the catalyst system.[7]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[1][8] This side reaction consumes the boronic acid, making it unavailable for the desired cross-coupling, and is often accelerated at higher temperatures.[1]

Section 2: Troubleshooting Guide: From Low Yield to Reaction Failure

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem Cluster 1: Low or No Product Yield

Q: My reaction has completely failed or the yield is below 20%. Where do I even begin to troubleshoot?

When facing a failed reaction, it's crucial to start with the fundamentals before adjusting complex parameters. The issue often lies in reagent quality or the reaction environment.

  • Step 1: Verify Reagent Quality and Integrity.

    • Boronic Acid Stability: Boronic acids are susceptible to degradation over time, particularly protodeboronation and the formation of anhydride trimers (boroxines).[7][8] It is highly advisable to use a freshly opened bottle or material that has been stored correctly under inert gas or vacuum. If in doubt, consider using a more stable boronic ester, such as a pinacol ester, which is more robust against degradation.[7][8]

    • Palladium Catalyst Activity: Palladium(0) catalysts, especially Pd(PPh₃)₄, are sensitive to air and can degrade upon storage.[8] If the catalyst is old or has been improperly handled, it may be inactive. Consider using a fresh batch or a more stable pre-catalyst like Pd₂(dba)₃, which generates the active Pd(0) species in situ.

    • Solvent Purity: Ethers like THF and dioxane can form peroxides upon storage, which can poison the catalyst.[8] Always use freshly distilled or anhydrous, peroxide-free solvents. Furthermore, all solvents must be rigorously degassed to remove dissolved oxygen.[8]

  • Step 2: Scrutinize Your Reaction Setup.

    • Inert Atmosphere: Did you successfully purge the reaction vessel with an inert gas (argon or nitrogen) for a sufficient amount of time? Was a positive pressure of inert gas maintained throughout the entire reaction? Even small leaks can introduce enough oxygen to kill the catalyst.

    • Degassing Technique: How were the solvents degassed? The "freeze-pump-thaw" method (typically three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 20-30 minutes can also work.[9]

Troubleshooting Workflow: Diagnosing a Low-Yield Reaction

The following diagram outlines a logical progression for troubleshooting.

G cluster_start Initial Check cluster_reagents Reagent & Setup Integrity cluster_optimization Reaction Parameter Optimization cluster_end Resolution Start Low / No Yield Reagent_Check Verify Reagent Quality (Boronic Acid, Catalyst, Solvent) Start->Reagent_Check Begin Here Inert_Check Confirm Inert Atmosphere & Proper Degassing Reagent_Check->Inert_Check Reagents OK? Optimize_Catalyst Screen Catalyst / Ligand Inert_Check->Optimize_Catalyst Setup OK? Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Change Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature / Time Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Q: My reagents and setup are pristine, but the yield remains poor. Which reaction parameters should I optimize?

If the fundamentals are sound, the next step is to systematically optimize the reaction conditions. The Suzuki coupling is a complex system where the catalyst, ligand, base, and solvent all interact.[6]

  • Catalyst & Ligand: For challenging couplings, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switching to a more active catalyst system using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve yields, especially if steric hindrance is a factor.[10] These ligands promote the rate-determining oxidative addition step and stabilize the catalytic species.[5]

  • Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] If a mild base like Na₂CO₃ fails, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][10] The choice of base can be empirical, and screening is often necessary.[12]

  • Solvent System: The solvent must accommodate both the organic-soluble starting materials and the inorganic base. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) with water is often required to achieve this.[1][12] The ratio can be critical; typically, a 4:1 to 5:1 organic/water ratio is a good starting point.[1]

Problem Cluster 2: Pervasive Side Product Formation

Q: My main impurity is a symmetrical biphenyl from the homocoupling of my starting materials. How do I suppress this?

Homocoupling of boronic acids is often driven by Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst by residual oxygen.[7]

  • Ensure an Oxygen-Free Environment: This is the most critical factor. Rigorous degassing and a secure inert atmosphere will minimize the oxidation of Pd(0) to Pd(II), thereby suppressing this side reaction.[7]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can sometimes favor homocoupling. Try running the reaction with a stoichiometry closer to 1:1.

  • Use a Pre-activated Catalyst: Using a catalyst that is already in the Pd(0) state, like Pd(PPh₃)₄, can sometimes help, provided it is fully active and handled under strictly anaerobic conditions.

Q: I'm seeing a significant amount of a byproduct corresponding to my starting aryl halide, but without the halogen (dehalogenation). What causes this and how can I stop it?

This side reaction, known as dehalogenation or hydrodehalogenation, occurs when the aryl halide-palladium complex reductively eliminates with a hydride source instead of the organoboron partner.[7]

  • Identify the Hydride Source: The hydride can come from various sources. Amine bases or alcoholic solvents can sometimes act as hydride donors.[7] If you are using such components, consider alternatives.

  • Optimize the Base: Using a non-coordinating inorganic base like K₃PO₄ or K₂CO₃ instead of an amine base can often mitigate this issue.

  • Adjust the Solvent: Ensure your solvent is not a potential hydride source. Toluene, dioxane, and DMF are generally safe choices.

Section 3: Protocols & Data Reference

General Experimental Protocol for the Synthesis of this compound (Route A)

This protocol is a representative starting point and should be optimized based on the troubleshooting guide above.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide).[1] Finally, add the palladium catalyst, for example, a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like XPhos (2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to yield the pure this compound.[1]

Table 1: Key Parameter Optimization Guide
ParameterStandard ConditionOptimization StrategyRationale & Key Considerations
Aryl Halide Aryl Bromide or IodideUse Iodide for higher reactivityReactivity order is I > Br > OTf >> Cl. Chlorides require highly specialized, active catalysts.[8]
Catalyst Loading 1-5 mol%Increase loading if reaction stallsHigher loading can overcome slow kinetics but increases cost and potential for side reactions.
Ligand PPh₃Screen bulky, electron-rich ligands (XPhos, SPhos)These ligands accelerate oxidative addition and enhance catalyst stability, crucial for difficult couplings.[10]
Base K₂CO₃ (2-3 eq)Screen stronger bases (K₃PO₄, Cs₂CO₃) or fluoride bases (KF)The base must be strong enough to form the active boronate species but not so strong as to cause side reactions.[1][11]
Solvent Dioxane/H₂O (4:1)Try Toluene/H₂O, DMF, or THF/H₂OSolvent choice impacts solubility of all components and can influence catalyst stability and activity.[1]
Temperature 80-100 °CIncrease temperature incrementally (e.g., to 110 °C)Higher temperatures increase reaction rate but can also accelerate catalyst decomposition and protodeboronation.[1]

Section 4: Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)-X      L₂ Pd0->PdII_Complex Oxidative Addition Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'        L₂ PdII_Complex->PdII_Diaryl Transmetalation [Ar'B(OH)₃]⁻ Transmetal Transmetalation B_Complex Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ PdII_Diaryl->Pd0 Reductive Elimination Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) ArylHalide Ar-X (Aryl Halide)

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][7]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubChem.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxy-4'-nitro-1,1'-biphenyl. PMC.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Substituted Biphenyls.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.

Sources

Technical Support Center: Nitration of 4-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-methoxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during this electrophilic aromatic substitution. Our focus is on providing a deep mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

The nitration of 4-methoxybiphenyl is a classic example of electrophilic aromatic substitution where regioselectivity is paramount. The substrate contains two aromatic rings with distinct electronic properties.

  • Ring A: The methoxy-substituted ring is highly activated due to the strong electron-donating resonance effect of the methoxy group.[1][2] This group is a powerful ortho, para-director. Since the para position is blocked by the other phenyl ring, nitration is strongly directed to the two ortho positions.

  • Ring B: The unsubstituted phenyl ring is activated by the methoxy-substituted ring, albeit to a lesser extent. It also directs electrophilic attack to its ortho and para positions.

The primary goal is typically the synthesis of 4-methoxy-4'-nitrobiphenyl. However, the interplay of these directing effects, coupled with the harsh conditions often used for nitration, can lead to a variety of side products. This guide will address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Poor Regioselectivity - "I'm getting a mixture of isomers instead of the desired 4'-nitro product. Why is this happening and how can I fix it?"

Answer:

This is the most common challenge and stems directly from the substrate's electronic nature. The potent activating effect of the methoxy group makes its own ring (Ring A) a highly favorable site for nitration, competing with the desired reaction on Ring B.

Causality: The methoxy group donates electron density to its attached ring via resonance far more effectively than a simple alkyl group does through induction.[1] This significantly lowers the activation energy for electrophilic attack on that ring. Consequently, you are likely forming significant amounts of 4-methoxy-2-nitrobiphenyl and 4-methoxy-3-nitrobiphenyl .

Troubleshooting & Optimization:

  • Temperature Control is Critical: The relative rates of reaction at different positions are temperature-dependent. Lowering the reaction temperature (e.g., maintaining it strictly between 0 °C and 5 °C) can significantly enhance selectivity for the kinetically favored product.[3] Higher temperatures provide enough energy to overcome the small activation energy differences between positions, leading to more complex mixtures.

  • Choice of Nitrating Agent: The standard "mixed acid" (HNO₃/H₂SO₄) is a very strong nitrating system that can be indiscriminate.[4][5] Consider milder, alternative nitrating agents that can improve regioselectivity.

    • Acetyl nitrate (from HNO₃ in Acetic Anhydride): Often provides better regioselectivity for activated substrates.

    • Metal Nitrates (e.g., Cu(NO₃)₂): These can offer different selectivity profiles under specific conditions.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the Wheland intermediate carbocations formed during the attack at different positions. Experimenting with solvents like acetic acid or nitromethane may alter the isomer ratio.

FAQ 2: Polynitration - "My analysis shows di- and even tri-nitrated species. How do I ensure clean mono-nitration?"

Answer:

Polynitration, or over-reaction, occurs when the mono-nitrated product is still reactive enough to undergo further nitration under the reaction conditions.[7] While the first nitro group is deactivating, the powerful activating effect of the methoxy group can still render the molecule susceptible to a second attack.

Causality: This issue is exacerbated by:

  • Excess Nitrating Agent: Using more than one molar equivalent of nitric acid.

  • High Temperatures: Providing the energy needed for the second, less favorable nitration.[5]

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material has been consumed.

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of nitric acid.Minimizes the availability of the electrophile for a second reaction.[3][7]
Temperature Maintain low temperature (0-10 °C) throughout the addition and reaction period.Significantly disfavors the higher activation energy required for dinitration of the deactivated ring.[3]
Reaction Monitoring Track the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).The reaction should be quenched as soon as the 4-methoxybiphenyl spot disappears to prevent the product from reacting further.
Mode of Addition Add the nitrating agent slowly and dropwise to the substrate solution.This maintains a low instantaneous concentration of the nitronium ion, reducing the likelihood of over-reaction.[3]
FAQ 3: Oxidation & Tarry Byproducts - "My reaction turned black and I isolated a dark, oily tar. What went wrong?"

Answer:

The formation of dark, often polymeric or tarry, byproducts is a clear sign of oxidative side reactions. The nitrating mixture is a potent oxidizing agent, and electron-rich aromatic compounds like 4-methoxybiphenyl are particularly vulnerable.[3]

Causality: The methoxy-activated ring has a lower oxidation potential, making it susceptible to electron transfer processes that can initiate radical reactions and polymerization. This is almost always caused by an excessive reaction temperature, which can occur locally even if the cooling bath is cold, especially during a rapid addition of the nitrating agent.

Troubleshooting & Optimization:

  • Aggressive Temperature Control: The reaction is highly exothermic. Ensure vigorous stirring and slow, controlled addition of the nitrating agent to dissipate heat effectively and prevent localized "hot spots." An internal thermometer is essential.

  • Reagent Purity: Use high-purity starting materials and reagents. Impurities can sometimes catalyze oxidative decomposition.[3]

  • Consider Milder Conditions: If tarring persists even with excellent temperature control, the standard mixed acid system may be too harsh. Switching to a system like nitric acid in acetic anhydride can sometimes mitigate oxidation.

  • Workup: While prevention is key, if a dark product is obtained, it may be possible to salvage some desired material through careful column chromatography, though yields will be compromised.[3]

FAQ 4: Ipso-Nitration - "I'm seeing an unusual byproduct that corresponds to a quinone or phenol. Could this be from an ipso-attack?"

Answer:

Yes, this is a distinct possibility. Ipso-nitration is an electrophilic attack at a position already occupied by a substituent other than hydrogen.[8] With 4-methoxybiphenyl, the most likely site for this is the C4 carbon bearing the methoxy group, as this position is highly activated.

Causality: Attack by the nitronium ion (NO₂⁺) at the methoxy-bearing carbon forms an unstable intermediate. This intermediate can then undergo further reactions, often involving the loss of the methoxy group (as methanol or its equivalent) and subsequent rearrangement or reaction with water to form quinone-like or phenolic byproducts.[9][10] This pathway is particularly relevant for highly activated, alkoxy-substituted aromatic rings.[9][11]

Troubleshooting & Optimization:

  • Milder Nitrating Agents: This side reaction is more common under strongly acidic, forceful conditions. Using acetyl nitrate or other buffered nitrating systems can suppress the pathway leading to ipso-attack.

  • Anhydrous Conditions: The presence of water can facilitate the decomposition of the ipso-intermediate to phenolic byproducts. Ensuring anhydrous conditions can sometimes minimize this side reaction.

  • Characterization: If you suspect ipso-nitration, use mass spectrometry to look for products with masses corresponding to the loss of a methoxy group and the addition of a nitro group, or the formation of a quinone. 13C NMR can also be diagnostic for the presence of carbonyl carbons.

Visualizations

Reaction Pathway Overview

The following diagram illustrates the desired reaction alongside the primary competing side reactions during the nitration of 4-methoxybiphenyl.

Nitration_Pathways cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start 4-Methoxybiphenyl Reagents HNO₃ / H₂SO₄ Desired 4-Methoxy-4'-nitrobiphenyl (Desired Product) Reagents->Desired Controlled Conditions (Low Temp, 1.1 eq) Isomers Isomeric Byproducts (e.g., 4-Methoxy-2-nitrobiphenyl) Reagents->Isomers Poor Regiocontrol Dinitro Dinitrated Products Reagents->Dinitro Excess HNO₃ High Temp Ipso Ipso-Attack Products (e.g., Quinones) Reagents->Ipso Harsh Conditions Oxidation Oxidation/Tarry Byproducts Reagents->Oxidation High Temp (>10 °C)

Caption: Main reaction and potential side reactions in biphenyl nitration.

Troubleshooting Workflow

Use this decision tree to diagnose and address common issues encountered during the experiment.

Troubleshooting_Workflow Start Experiment Complete. Analyze Crude Product. CheckYield Is Yield Low or Product Impure? Start->CheckYield CheckColor Is Product Dark/Tarry? CheckYield->CheckColor Yes NoIssue No Major Issue Detected. Proceed with Purification. CheckYield->NoIssue No CheckTLC Does TLC/HPLC Show Multiple Spots? CheckColor->CheckTLC No Sol_Oxidation Probable Oxidation. - Lower Temperature (0-5°C) - Slower Reagent Addition - Check Reagent Purity CheckColor->Sol_Oxidation Yes Sol_Regio Poor Regioselectivity. - Lower Temperature - Try Milder Nitrating Agent (e.g., HNO₃/Ac₂O) CheckTLC->Sol_Regio Yes (Multiple Isomers) Sol_Poly Polynitration Likely. - Use ~1.1 eq HNO₃ - Monitor by TLC and Quench When Starting Material is Gone CheckTLC->Sol_Poly Yes (Higher Rf Smear or Dinitro Spot) Success Optimization Successful CheckTLC->Success No (Single Spot)

Caption: A logical workflow for troubleshooting nitration side reactions.

Protocols

Protocol 1: Controlled Mono-nitration of 4-Methoxybiphenyl

This protocol is designed to favor the formation of 4-methoxy-4'-nitrobiphenyl while minimizing side reactions.

Materials:

  • 4-Methoxybiphenyl (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Preparation of Substrate Solution: Dissolve 4-methoxybiphenyl (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar and an internal thermometer.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, cautiously add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C. Safety Note: Always add acid to acid slowly and with cooling.

  • Addition: Add the cold nitrating mixture to the stirred substrate solution dropwise via an addition funnel over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above 5 °C. [3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Workup:

    • Allow the ice to melt, then transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to separate the desired 4'-nitro isomer from other byproducts.

Protocol 2: Analysis of Product Mixture by ¹H NMR

A self-validating protocol requires robust analysis. ¹H NMR is an excellent tool for determining the isomeric ratio in your crude product.

Procedure:

  • Sample Preparation: Prepare a standard NMR sample by dissolving a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis:

    • Desired Product (4-methoxy-4'-nitrobiphenyl): Look for two distinct sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern on each ring. The protons on the nitro-substituted ring will be significantly downfield.

    • 2-Nitro Isomer (4-methoxy-2-nitrobiphenyl): The introduction of a nitro group ortho to the methoxy group will result in a more complex splitting pattern in the aromatic region for that ring, deviating from the clean doublet of doublets expected for the starting material.

    • Integration: Compare the integration of unique, well-resolved peaks corresponding to each isomer to determine their relative molar ratio in the mixture. This provides direct quantitative feedback on the success of your regioselectivity control.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating. Available at: [Link]

  • Lee, K., & Lee, S. H. (2001). Regioselectivity in Nitration of Biphenyl Derivatives. Journal of The Korean Chemical Society, 45(6), 538-545. Available at: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Chegg. (2024). For electrophilic aromatic substitution reactions, why is a methoxy group. Available at: [Link]

  • INIS-IAEA. (2001). Regioselectivity in nitration of biphenyl derivatives. Available at: [Link]

  • YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Available at: [Link]

  • SciELO México. (2020). Grids I: Electrophilic Aromatic Substitution. Available at: [Link]

  • Petko, K. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Odesa Polytechnic National University, 2(64). Available at: [Link]

  • ChemBK. 4-METHOXY-2-NITRO-BIPHENYL. Available at: [Link]

  • Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Universitas Scientiarum, 18(1), 39-50. Available at: [Link]

  • Collins, B. A., et al. (1972). ipso-Nitration at an aromatic methoxy-group. Journal of the Chemical Society, Chemical Communications, (20), 1216. Available at: [Link]

  • RSC Publishing. (1972). ipso-Nitration at an Aromatic Methoxy- group. Available at: [Link]

  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations. Digital Commons @ SPU. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • Goud, B. K., et al. (2023). ipso-nitration in organic synthesis. RSC advances, 13(32), 22176–22201. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Nitration of Benzene. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

Sources

Technical Support Center: Purification of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4'-Methoxy-3-nitro-1,1'-biphenyl is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals like the miticide bifenazate.[1] Its molecular structure consists of two benzene rings linked together, with a methoxy group on one ring and a nitro group on the other.[1][2] The most common synthetic route to this class of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] While powerful, this reaction often generates a profile of impurities that present significant purification challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven techniques to help researchers overcome common hurdles in obtaining high-purity this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Q1: My crude product has a dark, black/grey appearance and shows poor purity by TLC/NMR. What is the likely cause and how do I fix it?

Answer: A dark coloration in the crude product is almost always indicative of residual palladium catalyst from the Suzuki coupling reaction.[5] Palladium catalysts, while essential for the reaction, are considered heavy metal impurities and must be removed.

Probable Cause: Colloidal or finely dispersed palladium metal ("palladium black") remaining after the reaction work-up.

Troubleshooting Steps:

  • Initial Filtration: After the reaction is complete, it is crucial to perform a filtration step through a pad of Celite® (diatomaceous earth) before aqueous work-up.[5] This will remove the majority of the heterogeneous catalyst.

  • Silica Plug Filtration: If color persists after an initial filtration and extraction, the next step is to pass a solution of your crude product through a short plug of silica gel. This is a rapid and effective method for capturing residual palladium.[5]

  • Adsorbent Resins: For final-step purifications where extremely low palladium levels are required, specialized scavenger resins can be employed. These are functionalized polymers that chelate and bind residual palladium, allowing it to be filtered off.

Workflow: Palladium Removal

crude Crude Reaction Mixture (with Pd catalyst) celite Filter through Celite® Pad crude->celite workup Aqueous Work-up (Extraction) celite->workup check_color Is Product Solution Still Dark? workup->check_color silica_plug Pass through Silica Gel Plug check_color->silica_plug Yes next_step Proceed to Crystallization or Chromatography check_color->next_step No pure_filtrate Palladium-Free Product Solution silica_plug->pure_filtrate pure_filtrate->next_step

Caption: Decision workflow for palladium catalyst removal.

Q2: I'm attempting to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the impurity level is high or the incorrect solvent system is used.

Probable Causes & Solutions:

  • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic mixture.

    • Solution: First, attempt a pre-purification using flash column chromatography to remove the bulk of the impurities. Then, recrystallize the partially purified product.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] If the compound is too soluble at low temperatures, it will not precipitate. If it is not soluble enough at high temperatures, you will use an excessive amount of solvent.

    • Solution: Screen a variety of solvents. For a polar nitroaromatic compound like this, polar solvents are a good starting point.[6] Ethanol has been successfully used to grow single crystals of the title compound.[1]

  • Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to crash out of solution as an amorphous oil.

    • Solution: Allow the flask to cool slowly to room temperature, undisturbed.[7] Once at room temperature, cooling can be continued in an ice bath to maximize yield.[7]

Protocol: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.[7]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[7]

Q3: My column chromatography separation is poor, with broad peaks and overlapping fractions. How can I improve it?

Answer: Poor chromatographic separation is typically due to an improperly chosen solvent system (eluent), column overloading, or the presence of structurally similar isomers that are difficult to resolve.

Probable Causes & Solutions:

  • Suboptimal Eluent Polarity: The key to good separation is choosing a solvent system that provides a target Rf (retention factor) of ~0.3-0.4 for your compound on a TLC plate.

    • Solution: Use Thin-Layer Chromatography (TLC) to screen different solvent mixtures. A standard starting point for compounds of moderate polarity is a mixture of Ethyl Acetate and Hexane.[8] For the related compound 4-methoxy-1,1'-biphenyl, a Hexane/Ethyl Acetate gradient has been used effectively.[9]

  • Column Overloading: Using too much crude material for the amount of silica gel will exceed the column's separation capacity, leading to broad, overlapping bands.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.

  • Isomeric Impurities: Suzuki couplings can sometimes produce small amounts of positional isomers (e.g., 2'-methoxy or 3'-methoxy-3-nitro-1,1'-biphenyl) if the starting materials are not isomerically pure. These isomers can have very similar polarities and be difficult to separate on standard silica gel.

    • Solution: Consider using a different stationary phase. Biphenyl-phase columns are specifically designed to increase selectivity for aromatic and moderately polar analytes, often providing enhanced resolution of structural isomers compared to standard C18 or silica phases.[10][11]

Table 1: Starting Conditions for Purification Methods

MethodParameterRecommended Starting ConditionRationale & Notes
Recrystallization SolventEthanol, Methanol, IsopropanolThe compound is a crystalline solid with a reported melting point of 75-77 °C.[12] Alcohols often provide the necessary steep solubility curve for nitroaromatic compounds.[7][13]
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent)Start with 10% Ethyl Acetate in HexanesAdjust polarity based on TLC analysis to achieve an Rf of ~0.3-0.4 for the target compound.[8]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from a Suzuki synthesis of this compound?

A: The impurity profile is highly dependent on reaction conditions, but several common byproducts can be anticipated.

Table 2: Common Impurities and Their Origins

ImpurityChemical NameProbable OriginRecommended Removal Method
Homocoupling Product 1 4,4'-Dimethoxy-1,1'-biphenylCoupling of two molecules of the 4-methoxyphenyl boronic acid/ester.Column Chromatography
Homocoupling Product 2 3,3'-Dinitro-1,1'-biphenylCoupling of two molecules of the 3-nitrophenyl halide.Column Chromatography
Unreacted Starting Material 1 4-Methoxyphenol or AnisoleHydrolysis or deboronation of the boronic acid starting material.Aqueous base wash (for phenol), Chromatography
Unreacted Starting Material 2 3-Nitroaniline or NitrobenzeneFrom starting material or side reactions.Aqueous acid wash (for aniline), Chromatography
Catalyst Residue Palladium speciesIncomplete removal of the Suzuki catalyst.Filtration through Celite® or a silica plug.[5]
Boronic Acid Byproducts Boric acid, boronic acid anhydrides (boroxines)Byproducts inherent to the Suzuki-Miyaura reaction mechanism.[14]Aqueous work-up and/or column chromatography.

Q: Why is a base necessary in the Suzuki reaction, and can it cause purification issues?

A: A base is essential for the transmetalation step of the Suzuki catalytic cycle.[3] It activates the organoboron compound, facilitating the transfer of the organic group to the palladium center.[3] However, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the reaction.[3] If a strong base like NaOH is used, it can potentially hydrolyze ester groups if present elsewhere in the molecule or lead to side reactions. Post-reaction, residual inorganic base must be thoroughly removed during the aqueous work-up to prevent it from interfering with subsequent purification steps like chromatography.

Purification Strategy Overview

cluster_0 Initial Purification cluster_1 Primary Purification Method cluster_2 Final Product crude Crude Product pd_removal Palladium Removal (Celite®/Silica Plug) crude->pd_removal extraction Aqueous Extraction (Acid/Base Wash) pd_removal->extraction choice Purity >90%? extraction->choice chromatography Flash Column Chromatography choice->chromatography No crystallization Recrystallization choice->crystallization Yes chromatography->crystallization Optional Polishing Step pure Pure Product (>99%) chromatography->pure crystallization->pure analysis Purity Analysis (NMR, HPLC, MS) pure->analysis

Caption: General strategy for purifying this compound.

Q: What analytical methods are best for assessing the purity of the final product?

A: A combination of techniques is recommended for unambiguous purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the main product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity with high accuracy. A reversed-phase C18 or Biphenyl column can be used to separate the target compound from non-polar and polar impurities. Purity is typically reported as area percent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₁NO₃, MW: 229.23 g/mol ).[2]

  • Melting Point: A sharp melting point range close to the literature value (75-77 °C) is a good indicator of high purity.[12] A broad or depressed melting point suggests the presence of impurities.

References

  • Crystal structure of 4-methoxy-3-nitrobiphenyl. (2012). National Center for Biotechnology Information (PMC). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of C. 4-Methoxy-3-nitrophenol. PrepChem.com. [Link]

  • A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. (2021).
  • This compound. PubChem, National Institutes of Health. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Supporting Information for Decarboxylative Cross-Coupling of 4-Methoxybenzoic Acid. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of East London Repository. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]

  • separation of positional isomers. (2017). Chromatography Forum. [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016).
  • Method of crystallizing nitro products. (1959).
  • Crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. (2015). ResearchGate. [Link]

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2022). Oriental Journal of Chemistry. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC. (2016). Restek. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted biphenyls. Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, and the Suzuki coupling is a paramount tool for their construction.[1] However, achieving high yields and purity, especially with complex or sterically hindered substrates, can be challenging.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or pseudohalide.[2][3] The reaction proceeds through a catalytic cycle that involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex.[4]

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OR)₂) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_A Ar-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM Ar'B(OH)₂ + Base PdII_B Ar-Pd(II)L₂-Ar' TM->PdII_B RE Reductive Elimination PdII_B->RE Product Formation RE->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Why is the synthesis of sterically hindered biphenyls (e.g., tetra-ortho-substituted) so difficult?

Synthesizing sterically demanding biphenyls poses significant challenges to both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Hindered Oxidative Addition: Aryl halides with large ortho-substituents can sterically block the palladium catalyst from inserting into the C-X bond.

  • Difficult Reductive Elimination: The final step, where the two aryl groups couple, can be slowed or prevented entirely if bulky ortho-substituents on both rings prevent the necessary orientation for bond formation.[8]

Overcoming these hurdles requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands that promote both the oxidative addition and the final reductive elimination step.[9][10]

Q3: What are the essential components of a Suzuki coupling and their primary roles?

A successful reaction depends on the careful selection and quality of five key components:[4]

  • Aryl Halide/Pseudohalide (Electrophile): The source of one aryl ring. Reactivity follows the trend: I > OTf > Br >> Cl.[11] Aryl chlorides are cheaper but require more active catalysts to react.[12]

  • Organoboron Reagent (Nucleophile): The source of the second aryl ring. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer greater stability against premature decomposition.[12][13]

  • Palladium Catalyst: The engine of the catalytic cycle. Often used as a Pd(0) source (e.g., Pd₂(dba)₃) or a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced to Pd(0) in situ.[14]

  • Ligand: Stabilizes the palladium center, influences its reactivity, and enhances solubility. The ligand choice is critical for coupling challenging substrates.[15]

  • Base: Activates the boronic acid for the transmetalation step. The choice of base can dramatically affect reaction rate and yield.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction failed completely or gave a very low yield. What are the first things I should check?

A: Start with the fundamentals of the reaction setup, as these are the most common points of failure.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly decompose into inactive palladium black.[12] Ensure your entire process—from solvent preparation to reaction completion—is under an inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the final reaction mixture by sparging with inert gas or using freeze-pump-thaw cycles.[16][17]

  • Reagent Quality and Stability:

    • Boronic Acid: Boronic acids are susceptible to decomposition via protodeboronation (hydrolysis), especially if they are old or have been stored improperly.[4][12] It is highly recommended to use freshly purchased or recrystallized boronic acid.

    • Solvents: Ethereal solvents like THF and dioxane can form peroxides, which poison the catalyst.[12] Use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure effective mixing and facilitate the reaction between components in different phases.

Q: I suspect my boronic acid is decomposing. How can I confirm this and what is the solution?

A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction.[4] You can often detect the resulting arene byproduct by LC-MS or GC-MS analysis of your crude reaction mixture.

Causes & Solutions:

  • Excess Water/High Temperature: This side reaction is often promoted by water and heat.[18]

  • Solution 1: Use a Milder Base: If your substrate is sensitive, strong bases in aqueous media can accelerate decomposition. Consider switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) or using a milder base like potassium fluoride (KF), which can be effective without requiring water.[16][19]

  • Solution 2: Use More Stable Boron Reagents: For particularly sensitive substrates, switching from a boronic acid to a more robust derivative is a highly effective strategy.[13]

    • Pinacol Boronate Esters (BPin): More stable to storage and less prone to protodeboronation.[16]

    • MIDA Boronate Esters: Exceptionally stable, allowing for chromatography and slow-release coupling.

    • Potassium Aryltrifluoroborates (BF₃K): Air-stable, crystalline solids that are also resistant to protodeboronation.[12]

Q: My substrates are sterically hindered, and standard conditions are failing. What catalyst system should I try?

A: Coupling sterically hindered substrates, such as those leading to tri- or tetra-ortho-substituted biphenyls, requires highly active and specialized catalysts. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

Recommended Catalyst Systems: The key is to use bulky, electron-rich phosphine ligands that accelerate both the difficult oxidative addition and reductive elimination steps.[7][14] These are often referred to as "Buchwald ligands."

LigandCatalyst PrecursorTypical BaseSolvent SystemKey Advantages
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or DioxaneExcellent for hindered aryl chlorides and bromides.[7][14]
XPhos Pd₂(dba)₃ or XPhos-Pd-G3K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFVery broad scope, highly active for challenging couplings.[16][20]
RuPhos Pd(OAc)₂ or RuPhos-Pd-G3K₂CO₃, K₃PO₄Dioxane/H₂OEffective for a wide range of substrates.
tBu₃P Pd₂(dba)₃K₃PO₄Dioxane, TolueneA powerful, general ligand for difficult couplings.[6]

Data compiled from multiple sources for illustrative purposes.[6][7][14][16][20]

Experimental Tip: When screening, use pre-formed palladium-ligand complexes (precatalysts) like XPhos-Pd-G3. These are often more stable and provide more reproducible results than generating the catalyst in situ.

Issue 2: Significant Side Product Formation

Q: My main byproduct is from the homocoupling of my boronic acid. What causes this and how can I stop it?

A: Homocoupling (or "Glaser coupling") of boronic acids to form a symmetrical biaryl (Ar'-Ar') is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4][16]

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are completely free of oxygen, which can promote this side reaction.[16]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ to minimize the amount of initial Pd(II).

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q: My aryl halide is being converted back to the parent arene (dehalogenation). Why?

A: Dehalogenation is a competing side reaction where the halide is replaced by a hydrogen atom. This can occur through various palladium-mediated pathways.[4]

Potential Causes & Solutions:

  • Impurities: Impurities in reagents or solvents can sometimes act as hydride sources. Ensure high-purity materials.

  • Base/Solvent Choice: Certain base and solvent combinations can promote this pathway. If dehalogenation is a major issue, screening different bases (e.g., switching from a carbonate to a phosphate) or solvents may be necessary.

  • Ligand Effect: The ligand can influence the relative rates of productive coupling versus dehalogenation. Screening a different class of ligand may solve the problem.

Experimental Protocols & Workflow

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of a substituted biphenyl.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL total)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed solvent system via syringe.

  • Degassing: Sparge the resulting suspension with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

If your initial reaction provides a low yield, follow this systematic approach to identify and solve the problem.

Troubleshooting_Workflow cluster_basics Verification cluster_reagents Reagent Quality cluster_optimize Optimization Screen start Low / No Yield check_basics Step 1: Verify Basics start->check_basics check_reagents Step 2: Assess Reagents check_basics->check_reagents If basics are OK inert Inert Atmosphere? (Degassing, N₂/Ar) check_basics->inert temp_stir Correct Temp? Vigorous Stirring? check_basics->temp_stir optimize Step 3: Systematic Optimization check_reagents->optimize If reagents are good boronic_acid Fresh Boronic Acid? Consider Boronate Ester check_reagents->boronic_acid catalyst Active Catalyst? Stored Properly? check_reagents->catalyst solvent_base Pure, Dry Solvents? Anhydrous Base? check_reagents->solvent_base success High Yield Achieved optimize->success Iterate until successful ligand Screen Ligands (e.g., SPhos, XPhos) base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) solvent Screen Solvents (Toluene, Dioxane, THF)

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. Available at: [Link].

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link].

  • O'Brien, A. G., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Available at: [Link].

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. Available at: [Link].

  • Zhang, D., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Reddit discussion on choosing Suzuki reaction conditions. r/Chempros. (2024). Available at: [Link].

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link].

  • Singh, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link].

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link].

  • Use of Base Metals in Suzuki Coupling. WordPress. Available at: [Link].

  • Lyubimov, S. E., et al. (2012). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. Available at: [Link].

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link].

  • Ding, F., et al. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. Available at: [Link].

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link].

  • Discussion on low yields in Suzuki reactions. (2018). ResearchGate. Available at: [Link].

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available at: [Link].

  • Discussion on disadvantages of Suzuki coupling. (2018). Quora. Available at: [Link].

  • Le-Phuc, H., et al. (2021). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. European Journal of Organic Chemistry. Available at: [Link].

  • Lee, D. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link].

  • Discussion on boronic acid homocoupling. (2020). ResearchGate. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link].

  • Discussion on troubleshooting Suzuki coupling with sensitive functional groups. (2014). ResearchGate. Available at: [Link].

  • Reddit discussion on diagnosing a failed Suzuki coupling. r/Chempros. (2021). Available at: [Link].

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link].

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link].

  • Zhang, T., & Zhang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link].

  • Discussion on low Suzuki coupling yields. (2017). ResearchGate. Available at: [Link].

  • Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link].

  • Wang, Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. Available at: [Link].

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. Available at: [Link].

  • Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. (2018). ResearchGate. Available at: [Link].

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link].

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link].

  • Reddit discussion on struggling with a Suzuki reaction. r/Chempros. (2024). Available at: [Link].

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (2023). ResearchGate. Available at: [Link].

  • Reddit discussion on a failed Suzuki coupling. r/Chempros. (2024). Available at: [Link].

  • Mori, S., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link].

Sources

troubleshooting bifenazate synthesis from 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bifenazate Synthesis

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common and complex challenges encountered during the synthesis of bifenazate, starting from 4'-Methoxy-3-nitro-1,1'-biphenyl. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and reliable synthetic process.

Overview of the Synthetic Pathway

The synthesis of bifenazate from this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The core transformations involve the reduction of a nitro group, conversion of the resulting amine to a hydrazine, and a final acylation to yield the target carbazate.

Synthesis_Pathway A This compound B Step 1: Nitro Group Reduction A->B C 3-Amino-4-methoxy-1,1'-biphenyl B->C D Step 2: Diazotization & Reduction to Hydrazine C->D E 3-Hydrazinyl-4-methoxy-1,1'-biphenyl D->E F Step 3: Acylation with Isopropyl Chloroformate E->F G Bifenazate (Crude) F->G H Purification G->H I Bifenazate (Pure) H->I Troubleshooting_Acylation Start Acylation Reaction Complete TLC Analyze crude product by TLC Start->TLC CheckSpots Multiple Spots Observed? TLC->CheckSpots Clean Single Spot (Product) CheckSpots->Clean No ImpurityID Identify Impurities CheckSpots->ImpurityID Yes Purify Proceed to Purification Clean->Purify SM_Present Starting Hydrazine Present? ImpurityID->SM_Present Diacylation Di-acylated Product Suspected? SM_Present->Diacylation No Sol_SM Increase reaction time or check chloroformate quality SM_Present->Sol_SM Yes Other Other Impurities Diacylation->Other No Sol_Diacyl Reduce equivalents of chloroformate. Ensure slow addition at 0°C. Diacylation->Sol_Diacyl Yes

Technical Support Center: Purification of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4'-Methoxy-3-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical synthetic intermediate with high purity. As an important precursor in the synthesis of pharmaceuticals and agrochemicals like the miticide bifenazate, the purity of this compound is paramount to ensure the success of subsequent reactions and the quality of the final product.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common purification challenges.

Part 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, most commonly via a Suzuki-Miyaura cross-coupling reaction, can generate several byproducts.[2] Identifying these is the first step in selecting an appropriate purification strategy.

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameChemical StructureOriginSeparation Challenge
4,4'-Dimethoxybiphenyl CH3O-Ph-Ph-OCH3Homocoupling of 4-methoxyphenylboronic acid.[3]Often has similar polarity to the desired product, making chromatographic separation difficult.
3,3'-Dinitrobiphenyl O2N-Ph-Ph-NO2Homocoupling of the aryl halide starting material.Typically less polar than the desired product.
4-Methoxyphenylboronic Acid CH3O-Ph-B(OH)2Unreacted starting material.Highly polar; can often be removed with a basic aqueous wash.
1-Bromo-3-nitrobenzene Br-Ph-NO2Unreacted starting material (if used).Non-polar; can be separated by chromatography.
Anisole CH3O-PhResult of protodeboronation of the boronic acid.[4]Highly volatile and non-polar.
Palladium Catalyst Residues Pd(0), Pd(II)Catalyst from the coupling reaction.Can cause product discoloration (gray/black) and interfere with subsequent steps.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, sticky oil that refuses to crystallize. What's the first step?

A1: This is a common issue, often caused by residual solvent or a high concentration of impurities preventing the formation of a crystal lattice.

  • Causality: High impurity loads disrupt the ordered arrangement of molecules required for crystallization. Solvents like DMF or toluene, if not completely removed, can also keep the product oiled out.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: First, ensure all high-boiling reaction solvents are removed under high vacuum. Co-evaporating with a lower-boiling solvent like dichloromethane or ethyl acetate can help remove stubborn traces.

    • Aqueous Workup: If not already performed, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup. Wash with a saturated sodium bicarbonate solution to remove acidic impurities (like residual boronic acid) and then with brine to reduce the water content in the organic layer.[5]

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexane or petroleum ether) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This mechanical agitation can provide the energy needed for nucleation. If successful, this will precipitate your product as a solid, leaving many impurities behind in the non-polar solvent.

Q2: I performed a recrystallization, but my final product is still yellow/orange, and TLC shows a persistent impurity.

A2: This suggests that either the impurity has very similar solubility properties to your product, leading to co-crystallization, or it is a colored impurity that is difficult to remove.[6]

  • Causality: Co-crystallization occurs when an impurity is incorporated into the crystal lattice of the desired compound.[7] This is more likely if the impurity and product have similar shapes and polarities.

  • Troubleshooting Steps:

    • Solvent System Optimization: The initial choice of solvent may not be optimal. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[8][9] Experiment with different solvent systems. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective. Dissolve the crude solid in the minimum amount of the "good" solvent (in which it is more soluble) and slowly add the "poor" solvent (the anti-solvent) until the solution turns cloudy. Gently heat to redissolve, then allow to cool slowly.[6]

    • Activated Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, activated charcoal can be used. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to significant product loss due to adsorption.[7]

Q3: During column chromatography, I'm getting poor separation between my product and an impurity with a very similar Rf value.

A3: This is a classic chromatography challenge. Improving separation requires modifying the mobile phase or, in some cases, the stationary phase.[10]

  • Causality: Separation on silica gel is based on polarity differences.[11] If two compounds have very similar polarities, they will travel down the column at nearly the same rate.

  • Troubleshooting Steps:

    • Fine-Tune the Eluent: If the spots are slightly separated, you can improve the resolution by decreasing the polarity of the mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause all compounds to elute more slowly, increasing the contact time with the stationary phase and amplifying small differences in polarity.

    • Change Solvent Selectivity: If simply changing the solvent ratio is ineffective, try a different solvent mixture. Replacing ethyl acetate with dichloromethane or a mix of ether and hexane can alter the specific interactions between the solutes, solvent, and silica gel, potentially enhancing separation.

    • Consider a Different Stationary Phase: While silica gel is standard, it is acidic and can sometimes cause decomposition of sensitive compounds.[10] If you suspect this, or for very difficult separations, consider using neutral alumina. For separating aromatic compounds, stationary phases capable of π-π interactions, such as a phenyl-hexyl bonded silica, can offer a different selectivity mechanism.[12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective overall purification strategy for this compound from a crude Suzuki reaction?

A1: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove inorganic byproducts and water-soluble starting materials. After removing the solvent, assess the purity by TLC or crude ¹H NMR. If the product is the major component with minor impurities, direct recrystallization is often the quickest path to high purity. If there are significant amounts of byproducts with similar polarity (e.g., homocoupled impurities), flash column chromatography will likely be necessary, potentially followed by a final recrystallization to obtain analytically pure material.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Screening Process: Test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and then with heating. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.[13]

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point for many aromatic nitro compounds.[6]
Isopropanol82Polar ProticSimilar to ethanol, sometimes offers different selectivity.
Ethyl Acetate77Polar AproticGood for moderately polar compounds. Often used in a mixture with hexane.
Toluene111Non-polarCan be effective for less polar compounds, but its high boiling point can make removal difficult.

Q3: How can I efficiently remove the palladium catalyst after the reaction?

A3: Palladium residues often appear as a fine black or grey precipitate.

  • Initial Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite. This will remove the bulk of the heterogeneous palladium catalyst.

  • Aqueous Washes: During the workup, some palladium salts can be removed with aqueous washes.

  • Silica Plug: If the product is still gray after solvent removal, dissolve it in a minimum amount of a moderately polar solvent (like 10% ethyl acetate in hexane) and filter it through a short plug of silica gel in a pipette or funnel. The non-polar product should elute quickly, while the polar palladium residues will adsorb strongly to the silica.

Part 4: Visualization of Purification Workflow

A logical decision-making process is key to efficient purification. The following diagram outlines a typical workflow for purifying the crude product.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3, Brine) start->workup rotovap Solvent Removal (Rotary Evaporation) workup->rotovap crude_product Crude Product (Oil or Solid) rotovap->crude_product is_solid Is it a solid? crude_product->is_solid tlc_analysis Analyze by TLC is_pure Purity >90%? tlc_analysis->is_pure is_solid->tlc_analysis Yes triturate Triturate with Hexane is_solid->triturate No (Oil) triturate->tlc_analysis recrystallize Recrystallization is_pure->recrystallize Yes chromatography Flash Column Chromatography is_pure->chromatography No final_product Pure Product recrystallize->final_product chromatography->recrystallize Optional Final Polish chromatography->final_product

Caption: Decision tree for selecting a purification method.

Part 5: Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is effective when the crude product is a solid and relatively pure (>90%).

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat ~100 mL of ethanol to a gentle boil.

  • Hot Solvent Addition: Add the hot ethanol to the crude solid in small portions while stirring and heating the flask on a hot plate, until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[6]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add ~100 mg of activated charcoal. Re-heat the mixture to boiling for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry (in Hexane) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent Gradient (e.g., 5% to 20% EtOAc in Hexane) load_sample->elute collect Collect Fractions elute->collect tlc_fractions Monitor Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry final_product Pure Product dry->final_product

Caption: General workflow for flash column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane. The ideal system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.[10]

  • Elution: Begin eluting with a low-polarity solvent (e.g., 5% EtOAc in hexane). Gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain the purified this compound.

References

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.com.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Rochester.edu.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Cdn.technologynetworks.com.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chem.libretexts.org.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Ukessays.com.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.com.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Rochester.edu.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column. Sielc.com.
  • BenchChem. (2025). Technical Support Center: Purification of Crude N'-{4-nitrophenyl}-1-naphthohydrazide. Benchchem.com.
  • Lu, G. et al. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o114.
  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Benchchem.com.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.com.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.com.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry.stackexchange.com.
  • BOC Sciences. (n.d.). 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO-. Bocsci.com.
  • Wikipedia. (n.d.). Suzuki reaction. En.wikipedia.org.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Rochester.edu.
  • PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Prepchem.com.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chem.libretexts.org.
  • Kouznetsov, V. V., et al. (2008). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mt.com.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Patents.google.com.
  • PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov.
  • ResearchGate. (n.d.). 4-Methoxy-4′-Nitrobiphenyl. Researchgate.net.
  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Youtube.com.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. Benchchem.com.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Rsc.org.
  • Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Sciencemadness.org.
  • Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine. Patents.google.com.

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Technical Support Center: Catalyst Selection for 4'-Methoxy-3-nitro-1,1'-biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for catalyst selection and reaction optimization in the synthesis of this key intermediate. This compound is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for various pharmacologically active molecules and functional materials.[1]

The successful synthesis of this substituted biphenyl, particularly through cross-coupling reactions, is highly dependent on the judicious selection of the catalytic system. This guide will navigate you through the complexities of catalyst choice, offer solutions to common experimental hurdles, and provide detailed protocols to enhance the efficiency and reproducibility of your synthesis.

Catalyst Selection: A Strategic Approach

The formation of the C-C bond to construct the biphenyl scaffold is most commonly achieved via palladium-catalyzed cross-coupling reactions.[2][3] The Suzuki-Miyaura coupling is often the preferred method due to its high functional group tolerance, mild reaction conditions, and the use of generally non-toxic and easily removable boron-containing byproducts.[3][4][5] However, the electronic nature of the coupling partners in the synthesis of this compound—specifically the electron-withdrawing nitro group—requires careful consideration of the catalyst, ligand, and base.

The Core Components of a Successful Cross-Coupling Reaction

A typical Suzuki-Miyaura reaction involves an aryl halide, an arylboronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent system.[2][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound and provides actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction shows low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling is a frequent issue that can often be resolved by systematically evaluating the following parameters:

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[7][9] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7][10]

  • Reagent Quality: The purity of your aryl halide, boronic acid, base, and solvent is critical. Impurities in the boronic acid can poison the catalyst.[7]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[7][8] If the reaction is sluggish at a lower temperature, a moderate increase (e.g., from 80°C to 100°C) may improve the yield. However, excessive heat can lead to catalyst decomposition.[7]

  • Base Selection: The choice of base is crucial for the activation of the boronic acid.[6] For substrates with electron-withdrawing groups like the nitro group, a stronger base such as K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like K₂CO₃.[7][10][11]

Q2: I am observing significant amounts of homocoupling byproducts. How can this be minimized?

A2: Homocoupling, the dimerization of one of the coupling partners, is a common side reaction.[9] Key factors contributing to homocoupling include:

  • Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of organoboronic acids.[9] Rigorous degassing of solvents and maintaining an inert atmosphere are the first line of defense.

  • Ligand Choice: Bulky electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can help suppress homocoupling by stabilizing the palladium catalyst and promoting the desired cross-coupling pathway.[12]

  • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the cross-coupling reaction over homocoupling.

Q3: My starting aryl halide is being consumed, but I am isolating the dehalogenated arene instead of the desired biphenyl product. What is causing this?

A3: This side reaction is known as hydrodehalogenation.[10] It occurs when a hydride source is present in the reaction mixture, leading to the reduction of the aryl halide.

  • Source of Hydride: The solvent or the base can act as a hydride source. Amine bases and alcohol solvents are common culprits.[10]

  • Solutions:

    • Avoid using amine bases like triethylamine.

    • Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[10]

    • Ensure your solvent is anhydrous if water is not part of the intended solvent system.

Catalyst and Ligand Selection Table for Electron-Deficient Systems

Catalyst/Pre-catalystLigandRecommended BaseKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃XPhos K₃PO₄, Cs₂CO₃Excellent for electron-deficient and sterically hindered substrates.
Pd(OAc)₂ / Pd₂(dba)₃SPhos K₂CO₃, K₃PO₄High activity for aryl chlorides and electron-poor systems.[13]
Pd(PPh₃)₄(Integrated)K₂CO₃, Na₂CO₃A classic, readily available catalyst, but may be less effective for challenging couplings.[2]
XPhos Pd G3(Integrated)K₃PO₄Air- and moisture-stable precatalyst, often effective for difficult substrates.[8]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-Bromo-3-nitrobenzene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)[8]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1-bromo-3-nitrobenzene, 4-methoxyphenylboronic acid, and finely powdered K₃PO₄.[8]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[8][10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[7][8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7][8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Visualizing the Catalytic Cycle and Troubleshooting

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions optimize_base Optimize Base (Try K₃PO₄ or Cs₂CO₃) check_conditions->optimize_base optimize_ligand Screen Ligands (e.g., XPhos, SPhos) optimize_base->optimize_ligand optimize_temp Adjust Temperature (Increase in increments) optimize_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q: Can I use an aryl chloride instead of an aryl bromide for the synthesis?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides.[13] To achieve good yields with an aryl chloride, you will likely need a more active catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos, and potentially higher reaction temperatures.[12]

Q: Is it necessary to use a water/organic solvent mixture?

A: While not always strictly necessary, the addition of water often accelerates the reaction and aids in dissolving inorganic bases like carbonates and phosphates.[2] Anhydrous conditions can be employed, particularly if protodeboronation (loss of the boronic acid group) is a concern, often with bases like KF or K₃PO₄.[7][14]

Q: Are there alternative cross-coupling reactions to the Suzuki-Miyaura coupling for this synthesis?

A: Yes, other cross-coupling reactions can be employed. The Negishi coupling , which uses organozinc reagents, is a powerful alternative known for its high reactivity and functional group tolerance.[15][16] The Stille coupling , utilizing organotin reagents, is also effective but is often avoided due to the toxicity of the tin byproducts.[3] The choice depends on factors like substrate availability, functional group compatibility, and toxicity considerations.[3]

Q: My boronic acid seems to be decomposing during the reaction. What can I do?

A: Protodeboronation can be an issue, especially with electron-deficient boronic acids or at elevated temperatures.[7][14] To mitigate this, you can:

  • Use milder bases like KF or K₃PO₄.[7]

  • Employ anhydrous conditions.[7]

  • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[5][7]

References

Sources

Technical Support Center: Strategies for Preventing Byproduct Formation in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield in their synthetic routes. Biphenyl scaffolds are central to numerous pharmaceuticals and advanced materials, making their efficient and clean synthesis a critical endeavor. However, the path to the desired product is often complicated by the formation of persistent byproducts that can compromise yield and complicate purification.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why byproducts form and, more importantly, how to prevent them. We will explore the nuances of the most common synthetic methods, offering troubleshooting guides and validated protocols to enhance the integrity of your experiments.

Part 1: The Suzuki-Miyaura Coupling - Mastering the Workhorse of Biphenyl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biphenyls due to its mild conditions and broad functional group tolerance.[1][2] However, its complexity can give rise to several challenging byproducts, most notably homocoupled products.

Frequently Asked Questions & Troubleshooting Guide (Suzuki-Miyaura)

Question 1: I am observing a significant amount of symmetrical biaryl in my reaction, corresponding to the homocoupling of my boronic acid. What is the primary cause?

Answer: The formation of a homocoupled boronic acid dimer is the most common byproduct in Suzuki-Miyaura reactions.[3] The primary culprit is often the presence of molecular oxygen.[4][5] Oxygen can facilitate the oxidative homocoupling of the organoboron reagent. A secondary pathway involves a palladium(II)-mediated process, where two molecules of the organoboron reagent transmetalate with a Pd(II) center, followed by reductive elimination to yield the dimer.[6][7]

Question 2: Besides the boronic acid dimer, I'm also seeing homocoupling of my aryl halide starting material. Why does this happen?

Answer: Homocoupling of the aryl halide is less common but can occur, particularly under conditions that favor side reactions of the organopalladium intermediate. This can be influenced by the choice of ligand, base, and the specific reaction kinetics. In some cases, impurities in the starting materials or catalyst decomposition can also promote this unwanted pathway.

Question 3: My reaction is contaminated with triphenylphosphine oxide (TPPO), which is very difficult to remove by standard column chromatography. What are my options?

Answer: Triphenylphosphine oxide (TPPO) is the inevitable byproduct when using triphenylphosphine (PPh₃) or catalysts like Pd(PPh₃)₄. Its high polarity and tendency to co-elute with products make it a notorious purification challenge. The formation is simply due to the oxidation of the phosphine ligand during the catalytic cycle or upon workup. Prevention is better than cure; consider using phosphine-free catalysts or alternative ligands if TPPO is a persistent issue. For removal, a highly effective method is precipitation by forming a complex with zinc chloride (ZnCl₂), which can be filtered off.[8][9]

Workflow for Diagnosing and Minimizing Homocoupling in Suzuki Reactions

The following workflow provides a logical approach to troubleshooting excessive homocoupling.

G cluster_0 Problem Identification cluster_1 Atmosphere Control cluster_2 Catalyst & Ligand System cluster_3 Reaction Parameters cluster_4 Resolution start High Homocoupling Observed atm_check Check for Oxygen Contamination start->atm_check degas Degas Solvents & Reagents (N2/Ar Sparge, Freeze-Pump-Thaw) atm_check->degas Yes pd_source Evaluate Palladium Source atm_check->pd_source No inert Ensure Positive Inert Atmosphere (N2/Ar) degas->inert inert->pd_source pd0 Use Pd(0) Source Directly (e.g., Pd(PPh3)4, Pd2(dba)3) pd_source->pd0 Using Pd(II)? ligand Optimize Ligand: Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, SPhos) pd_source->ligand Using Pd(0)? pd0->ligand base Select Weaker Base (e.g., K2CO3, K3PO4) ligand->base temp Lower Reaction Temperature base->temp addition Slowly Add Boronic Acid temp->addition reductant Add Mild Reducing Agent (e.g., Potassium Formate) addition->reductant end_node Homocoupling Minimized reductant->end_node

Sources

Technical Support Center: Scale-Up Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our focus is on the Suzuki-Miyaura cross-coupling reaction, the cornerstone method for constructing the biaryl scaffold of this molecule.

Core Synthesis Strategy: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings in this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful transformation involves the reaction of an organoboron species with an organic halide or triflate.[2][4][5] For the target molecule, two primary retrosynthetic disconnections are logical:

  • Route A: Coupling of a 3-nitrophenyl halide with 4-methoxyphenylboronic acid.

  • Route B: Coupling of a 4-methoxyphenyl halide with 3-nitrophenylboronic acid.

The choice between these routes often depends on the commercial availability, cost, and stability of the starting materials. This guide will focus on the general principles applicable to either route.

Troubleshooting and FAQs for Scale-Up Synthesis

This section is structured to address specific issues you may encounter during the scale-up of the Suzuki-Miyaura coupling for this compound.

Issue 1: Low or Stalled Reaction Conversion

Question: My Suzuki coupling reaction shows low conversion or has stalled, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low or no conversion on scale-up is a common and multifaceted problem. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions that do not translate from small to large scale.[6]

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution(s)
Catalyst Deactivation Oxygen is a primary culprit; it can oxidize the active Pd(0) species to an inactive state. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Moisture can also interfere with the catalyst and certain bases.Inert Atmosphere: Ensure all glassware is oven-dried and cooled under an inert gas (Nitrogen or Argon). Use robust degassing techniques for solvents and aqueous base solutions (e.g., sparging with N₂/Ar for 30-60 minutes or freeze-pump-thaw cycles). Use standard Schlenk techniques for all reagent transfers.
Inefficient Mixing As reaction volume increases, maintaining homogeneous mixing becomes difficult.[6] Poor agitation can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions, and preventing the catalyst from interacting effectively with the substrates.[6]Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for better torque and mixing efficiency in larger vessels. Ensure the impeller design is appropriate for the reactor geometry to avoid dead zones.
Poor Base/Solvent Selection The base is crucial for activating the boronic acid for transmetalation.[7] A base that is poorly soluble in the reaction medium or a solvent system that doesn't support both organic and aqueous phases can halt the reaction.Base & Solvent Optimization: For two-phase systems (e.g., Toluene/Water), a phase-transfer catalyst may be beneficial. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered for maximum surface area. Consider a single-phase solvent system like THF or Dioxane with a soluble base if phase-transfer issues are suspected.[1]
Substrate Reactivity Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[3] If using a nitro-substituted aryl chloride, a more specialized, electron-rich phosphine ligand is often required to facilitate this kinetically challenging step.Ligand Selection: For less reactive aryl chlorides, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) which are known to promote the oxidative addition of challenging substrates.[5]
Issue 2: Significant Formation of Side Products

Question: My scaled-up reaction is producing significant impurities, primarily homocoupled products and dehalogenated starting material. How can I improve selectivity?

Answer: The formation of byproducts often points to issues with reaction stoichiometry, catalyst integrity, or the presence of contaminants like oxygen.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution(s)
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.Strictly Anaerobic Conditions: As with low conversion, rigorous exclusion of oxygen is critical. Ensure a thorough nitrogen/argon purge before adding the palladium catalyst.
Dehalogenation The aryl halide is reduced to the corresponding arene. This side reaction can occur if a hydride source is present in the reaction mixture, which can be generated from the solvent or base.[1]Solvent & Base Purity: Use high-purity, anhydrous solvents. Ethereal solvents like THF can degrade to form peroxides, which can lead to unpredictable side reactions. Ensure the base is free from contaminants.
Protodeboronation The boronic acid reacts with a proton source (like water) to cleave the C-B bond, returning the corresponding arene. This is more common with heteroaryl boronic acids but can be an issue under certain pH conditions.Controlled Addition of Base: Add the aqueous base solution after the other reagents have been mixed under an inert atmosphere. This minimizes the time the boronic acid is exposed to potentially unfavorable pH conditions before the catalytic cycle begins.
Issue 3: Challenges in Post-Reaction Work-up and Purification

Question: I'm struggling to remove the residual palladium from my product, and crystallization is proving difficult on a larger scale. What are the best practices for work-up and purification?

Answer: Effective purification is critical for meeting the quality standards required for pharmaceutical intermediates. Palladium removal and controlled crystallization are key challenges during scale-up.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution(s)
High Residual Palladium Palladium catalysts and their byproducts can be difficult to remove completely, often requiring specialized techniques to meet regulatory limits (typically in the ppm range).Palladium Scavengers: After the reaction is complete, treat the organic solution with a palladium scavenger. Options include silica-functionalized thiols, activated carbon, or aqueous washes with solutions like sodium bisulfite.[8]
"Oiling Out" During Crystallization The product separates as a liquid oil instead of a solid crystalline material. This often happens if the solution is supersaturated too quickly or if impurities are present that inhibit crystal lattice formation.Controlled Cooling & Seeding: Ensure a slow, controlled cooling rate. Rapid cooling (e.g., crashing the solution into an ice bath) is a common cause of oiling out.[9] Use a seed crystal of pure this compound to encourage proper crystal growth. Ensure the solvent used for crystallization has a boiling point lower than the melting point of the product.[9]
Inefficient Impurity Removal Simple crystallization may not be sufficient to remove closely related impurities or colored byproducts.Multi-Step Purification: Consider a multi-step approach. An initial aqueous wash (e.g., with ammonia or a caustic solution) can help remove acidic or phenolic impurities.[10] This can be followed by treatment with activated carbon to remove colored impurities before the final crystallization step.[9]

Visualizing the Process: Key Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting issues related to catalyst activity and side reactions.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' Complex OxAdd->Trans Transmetalation RedEl Product Formation Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration Product Ar-Ar' (Target Molecule) RedEl->Product ArylHalide Ar-X (e.g., 3-Nitrophenyl Bromide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (e.g., 4-Methoxyphenylboronic Acid) BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow: Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and solve the problem of low yield in your scale-up synthesis.

Troubleshooting_Yield Start Low Yield Observed in Scale-Up Reaction Check_Inert Verify Inert Atmosphere? (O₂/Moisture Exclusion) Start->Check_Inert Check_Mixing Is Mixing Adequate? (No Dead Zones) Check_Inert->Check_Mixing Yes Optimize_Conditions Optimize Reaction Parameters (Temp, Concentration, Ligand) Check_Inert->Optimize_Conditions No (Improve Degassing, Use Schlenk Technique) Check_Reagents Assess Reagent Quality (Catalyst, Base, Solvents) Check_Mixing->Check_Reagents Yes Check_Mixing->Optimize_Conditions No (Use Overhead Stirrer, Optimize Impeller) Check_Reagents->Optimize_Conditions No (Use Fresh Reagents, Verify Purity) Success Yield Improved Check_Reagents->Success Yes Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yield.

Experimental Protocol: Lab-Scale Synthesis (Illustrative)

This protocol provides a representative procedure for the synthesis of this compound at a laboratory scale. Crucially, all scale-up activities must be preceded by a thorough safety review and hazard analysis. [11][12]

Materials:

  • 3-Bromonitrobenzene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.02 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a clean, oven-dried, three-necked round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermocouple for internal temperature monitoring.[13]

  • Reagent Charging: To the flask, add 3-bromonitrobenzene, 4-methoxyphenylboronic acid, SPhos, and potassium carbonate under a positive pressure of nitrogen.

  • Solvent Addition & Degassing: Add toluene and water (e.g., a 4:1 ratio of toluene:water by volume). Vigorously stir the mixture and sparge with nitrogen for at least 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the Pd(OAc)₂ catalyst to the reaction mixture under a strong nitrogen counter-flow.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.[14][15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Treat the crude material with a palladium scavenger (e.g., activated carbon) in a suitable solvent.

    • Perform recrystallization from a suitable solvent system (e.g., ethanol or isopropanol/heptane) to yield pure this compound.[9]

Scale-Up Considerations:

  • Heat Management: The reaction is exothermic. On a larger scale, ensure the reactor's cooling system can handle the heat output.[6] Consider controlling the rate of heating.

  • Reagent Addition: For very large scales, consider controlled addition of one of the reagents to manage the exotherm.

  • Safety: Nitroaromatic compounds can be thermally unstable. A full thermal hazard assessment (e.g., using reaction calorimetry) is essential before attempting a large-scale synthesis.[11][12]

References

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  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • (n.d.). NITRIC ACID SAFETY.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline.
  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • BOC Sciences. (n.d.). CAS 53059-31-7 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO-.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • NIH PubChem. (n.d.). This compound | C13H11NO3 | CID 11138924.
  • MDPI. (n.d.). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde).
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • IDBS. (2025). Challenges in Scaling Up Bioprocesses in Bioprocessing.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BioPharm International. (n.d.). Addressing Bioprocessing Scale-Up Challenges.
  • BioPharm International. (2022). Addressing Bioprocessing Scale-Up Challenges (Oct 2022).

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reaction monitoring of 4'-Methoxy-3-nitro-1,1'-biphenyl formation by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on utilizing Thin Layer Chromatography (TLC) for monitoring the formation of 4'-Methoxy-3-nitro-1,1'-biphenyl. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate this analytical process with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique ideal for real-time reaction monitoring.[1][2] For the synthesis of this compound, typically achieved through a Suzuki-Miyaura cross-coupling reaction, TLC allows for the simultaneous visualization of the starting materials, the desired biphenyl product, and any potential byproducts on a single plate.[3][4] This provides a clear and immediate qualitative assessment of reaction progress, helping to determine the optimal reaction time and identify potential issues like stalling or side reactions.[4]

Q2: What are the key compounds I should be tracking on my TLC plate, and how do their polarities differ?

In a typical Suzuki-Miyaura synthesis of this compound, you will be monitoring three key species:

  • Aryl Halide (e.g., 1-bromo-3-nitrobenzene): This starting material is moderately polar.

  • Boronic Acid/Ester (e.g., (4-methoxyphenyl)boronic acid): This is a highly polar starting material due to the hydroxyl groups on the boron atom. It will adhere strongly to the polar silica gel stationary phase.[5]

  • Product (this compound): The final product is significantly less polar than the boronic acid.

This difference in polarity is the cornerstone of TLC separation.[5] On a standard silica gel plate (a polar stationary phase), less polar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value.

Expected Polarity and Rf Trend:

  • (4-methoxyphenyl)boronic acid: Most polar → Lowest Rf (may remain near the baseline).

  • 1-bromo-3-nitrobenzene: Moderately polar → Intermediate Rf.

  • This compound (Product): Least polar → Highest Rf.

Monitoring the reaction involves observing the disappearance of the starting material spots and the appearance and intensification of the product spot.

Q3: How do I select the right solvent system (mobile phase) for my TLC analysis?

The goal is to find a solvent system that provides good separation between the starting materials and the product, ideally with Rf values between 0.2 and 0.7.[6] For biphenyl compounds, a mixture of a non-polar solvent and a moderately polar solvent is typically effective.[7][8]

  • Starting Point: A common and effective starting point is a mixture of 20-30% Ethyl Acetate in Hexanes .[5][9]

  • Optimization:

    • If all spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 30% ethyl acetate).[6]

    • If all spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate).[6]

    • For Poor Separation: If spots are too close together, try changing the solvent composition entirely. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.[10]

Q4: What is a "co-spot" and why is it critically important?

A co-spot is a single lane on the TLC plate where you apply a sample of the reaction mixture directly on top of a spot of the starting material(s). Its purpose is to definitively confirm the consumption of the starting material.

Causality: Sometimes, the product and a starting material may have very similar Rf values, making it difficult to tell if the starting material is truly gone or just hidden under the product spot.[10] If the starting material has been consumed, the co-spot lane will show only one spot (the product). If the starting material remains, the co-spot will appear as a single, often elongated or "snowman-shaped" spot if the Rf values are very close, confirming that the reaction is incomplete.[10]

Q5: How can I visualize the spots? My compounds are colorless.

While the product may have a slight color, relying on the naked eye is insufficient. Several visualization techniques are available:

  • UV Light (Non-destructive): This is the primary method.[11] The aromatic rings and conjugated systems in the starting materials and product absorb UV light.[12][13] When a TLC plate containing a fluorescent indicator (labeled as F₂₅₄) is exposed to short-wave UV light (254 nm), the entire plate glows green, and the compounds appear as dark spots where they quench the fluorescence.[14][15] This method is quick and does not alter the compounds, allowing for subsequent visualization with other techniques.[14]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a general-purpose oxidizing stain.[16] Compounds that can be oxidized will appear as yellow-brown spots against a purple background.[12] It is useful for visualizing a wide range of organic molecules.

  • Specialized Nitro Compound Visualization (Destructive): For highly sensitive and specific detection of the nitro-containing compounds, a chemical derivatization can be performed on the plate. This involves reducing the nitro group to an amine with a reagent like stannous chloride (SnCl₂), followed by diazotization and coupling with a compound like β-naphthol to produce a brightly colored azo dye.[17] This is an advanced technique for when UV visualization is inconclusive.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the formation of this compound.

Materials:

  • Silica gel TLC plates (with F₂₅₄ fluorescent indicator)

  • TLC development chamber with lid

  • Mobile phase (e.g., 20% Ethyl Acetate in Hexanes)

  • Capillary spotters

  • Pencil and ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., KMnO₄) and heating device (heat gun or hot plate)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[2] Mark 3-4 evenly spaced points on this line for spotting.

  • Sample Spotting:

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your aryl halide (e.g., 1-bromo-3-nitrobenzene).

    • Lane 2 (Co-spot - Co): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the SM spot.

    • Lane 3 (Reaction Mixture - Rxn): Spot a sample of the reaction mixture, taken at a specific time point.

    • Note: Ensure spots are small and concentrated by applying the sample multiple times and allowing the solvent to dry between applications.[18][19]

  • Development:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below the origin line).[18]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a uniform solvent front.[12]

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.[12]

    • View the plate under a UV lamp and circle any dark spots with a pencil.[14]

    • If necessary, proceed with chemical staining. Dip the plate in the stain solution, wipe off the excess, and gently heat until colored spots appear.[14]

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_run Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Origin Line) spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm prep_chamber 2. Prepare Chamber (Add Solvent & Filter Paper) develop 6. Develop Plate in Chamber prep_chamber->develop spot_co 4. Spot Co-spot (SM + Rxn) spot_rxn 5. Spot Reaction Mixture (Rxn) spot_rxn->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize_uv 8. Visualize under UV Lamp dry->visualize_uv visualize_stain 9. (Optional) Stain & Heat visualize_uv->visualize_stain If needed analyze 10. Analyze Spots (Compare SM, Rxn, Co) visualize_uv->analyze visualize_stain->analyze calculate_rf 11. Calculate Rf Values analyze->calculate_rf decision 12. Decision: Continue or Stop? calculate_rf->decision

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).[19][20] 2. Compound is acidic or basic.[20][21] 3. High-boiling point reaction solvent (e.g., DMF, DMSO) is present.[10]1. Dilute the reaction mixture sample before spotting. 2. Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[20][21] 3. After spotting, place the TLC plate under high vacuum for 2-5 minutes to evaporate the solvent before developing.[10]
Spots remain on the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds off the polar silica gel.[6]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase from 20% to 40% ethyl acetate in hexanes).[5][7]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar, causing all compounds to travel with it instead of interacting with the stationary phase.[6]Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent (e.g., decrease from 20% to 10% ethyl acetate in hexanes).[5][7]
Reactant and product spots are very close The chosen solvent system does not provide adequate separation for the compounds.[10]1. Confirm with a co-spot. This is essential to verify if the starting material is truly present.[10] 2. Try a different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/hexanes or a toluene-based system.[7][8]
No spots are visible under UV light 1. The sample is too dilute.[18][19] 2. The compounds are not UV-active (unlikely for this specific reaction but possible for certain byproducts). 3. The solvent level in the chamber was above the origin line, washing the sample away.[18]1. Spot the plate multiple times in the same location, allowing it to dry between applications.[18] 2. Use a chemical stain like potassium permanganate (KMnO₄).[13] 3. Ensure the solvent level is always below the origin line when preparing the chamber.
Unexpected spots appear 1. Formation of byproducts (e.g., homocoupling of the boronic acid).[4] 2. Decomposition of a starting material or product on the silica plate.[10] 3. Contamination from glassware or handling.[18]1. This is valuable data indicating a potential issue with the reaction conditions (e.g., temperature, catalyst, base). 2. Perform a 2D TLC to check for stability. Spot the sample in one corner, run in one solvent, rotate the plate 90 degrees, and run again in the same solvent. Stable compounds will appear on the diagonal; degradation products will appear off the diagonal.[10][22]
Solvent front runs unevenly 1. The TLC plate is touching the side of the chamber or the filter paper.[18] 2. The bottom edge of the plate is chipped or not flat.[21] 3. The chamber was not properly sealed and saturated.1. Ensure the plate is centered in the chamber and not touching the walls or filter paper. 2. Use a fresh, undamaged plate. 3. Always use a lid and allow time for the chamber atmosphere to become saturated with solvent vapors.[12]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Advion, Inc. SUZUKI REACTION MONITORING. Available from: [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022-09-06). Available from: [Link]

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  • MDPI. 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

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  • Labster. TLC Visualization Methods. Available from: [Link]

  • YouTube. Visualizing a TLC plate. (2021-08-23). Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]

  • University of York, Department of Chemistry. Visualising plates. Available from: [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). Available from: [Link]

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  • Unspecified Source. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]

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  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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Sources

Validation & Comparative

A Comparative Efficacy Analysis of Bifenazate for Acarine Pest Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bifenazate with other leading miticides, offering researchers and crop protection professionals a critical evaluation of its performance. The analysis is grounded in experimental data, focusing on the causality behind efficacy, resistance management principles, and standardized evaluation methodologies.

Introduction to Bifenazate: A Unique Mode of Action

Bifenazate is a carbazate-based acaricide highly effective against a wide range of phytophagous mites. Its primary value in integrated pest management (IPM) and insecticide resistance management (IRM) programs stems from its unique mode of action.

Bifenazate acts on the mite's nervous system, though its primary classification by the Insecticide Resistance Action Committee (IRAC) is as a Mitochondrial Electron Transport Inhibitor (METI).[1][2] It specifically inhibits the mitochondrial complex III at the Quinone outside (Qo) binding site, which disrupts the production of ATP, the essential energy currency for cellular processes.[2][3] This leads to a rapid cessation of feeding, followed by paralysis and death within a few days.[3] Some evidence also suggests it may act as a gamma-aminobutyric acid (GABA) antagonist in the peripheral nervous system.[4][5] This dual-faceted impact makes it a potent tool.

A key advantage of bifenazate is its efficacy against all mite life stages, including eggs (ovicidal activity) and adults, with a quick knockdown effect typically observed within 48-72 hours.[1][4] Its residual activity can persist for approximately 14 to 25 days, providing extended protection.[1][4]

Comparative Efficacy: Bifenazate vs. Alternative Miticides

The selection of a miticide should be driven by data, considering the target pest, crop, and the need for rotation to mitigate resistance. Bifenazate's performance is best understood when compared against other miticides with differing modes of action.

Overview of Major Miticide Classes

A successful IRM strategy relies on rotating miticides from different IRAC groups to prevent the selection of resistant individuals.[6][7][8]

MiticideChemical ClassIRAC MoA GroupPrimary Target SiteTarget Life Stages
Bifenazate Carbazate20DMitochondria Complex III (Qo site)All (Egg, Nymph, Adult)[1][6]
Abamectin Avermectin6Chloride Channel ActivatorsNymphs, Adults
Spiromesifen Tetronic Acid23Lipid Biosynthesis InhibitorEggs, Nymphs[9][10]
Etoxazole Diphenyloxazoline10BChitin Biosynthesis InhibitorEggs, Larvae, Nymphs[11]
Acequinocyl Naphthoquinone20BMitochondria Complex III (Qi site)All (Egg, Nymph, Adult)[12]
Fenpyroximate Pyrazole21AMitochondria Complex I InhibitorNymphs, Adults
Quantitative Performance Data

The following table summarizes experimental data from various studies, comparing the efficacy of bifenazate and its alternatives against key mite species.

Target MiteCropMiticideDoseEfficacy (% Mortality or Reduction)Time After TreatmentSource
Panonychus ulmiAppleBifenazate0.7 ml/L94.33%21 Days[13]
Panonychus ulmiAppleSpirodiclofenN/A>96%28 Days[13]
Panonychus ulmiAppleFenazaquinN/A98.04%7 Days[13]
Panonychus ulmiAppleFenpyroximateN/A<41%28 Days[13]
Tetranychus urticaeBrinjalSpiromesifen120 g a.i/haLowest mite count (1.25/leaf)10 Days[14]
Tetranychus urticaeTomatoSpiromesifen150 g a.i/ha98.9% protectionN/A[15]
Tetranychus urticaeCorn/CottonEtoxazoleN/A60-90%21-28 Days[16]
Tetranychus urticaeCucumberAbamectin1 ml/L100%7 Days[17]
Eutetranychus orientalisCitrusAbamectinN/A84.9-88.7%N/A[18]

Analysis: The data indicates that while bifenazate offers high and long-lasting efficacy, other miticides like fenazaquin can provide a faster initial reduction.[13] Spiromesifen and abamectin also demonstrate excellent control, often achieving over 95% reduction in mite populations.[14][15][17] Etoxazole provides good, extended control, particularly valued for its effectiveness on eggs and nymphs, making it a strong rotational partner.[11][16] The choice, therefore, depends on the specific field conditions, mite pressure, and the need for either rapid knockdown or long-term residual control.

Methodologies for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following outlines a robust workflow for a laboratory-based leaf-dip bioassay, a common method for evaluating miticide performance.

Causality in Experimental Design

The choice of methodology is dictated by the miticide's mode of action. For a contact and stomach poison like bifenazate, a leaf-dip or spray assay ensures direct exposure.[3] For miticides targeting specific life stages, such as the ovicidal action of etoxazole, assays must be designed to treat eggs and monitor hatch rates. The duration of the experiment is also critical; fast-acting nerve poisons may show effects in hours, while METI compounds like bifenazate require 2-3 days, and insect growth regulators (IGRs) like spiromesifen may take longer to show population-level effects.[3][14]

Standardized Leaf-Dip Bioassay Protocol

This protocol provides a self-validating system for assessing the acute toxicity of a miticide to adult mites.

  • Mite Rearing: Maintain a healthy, age-standardized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or cotton seedlings) in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Miticide Solutions: Prepare a serial dilution of the test miticide in distilled water. A surfactant may be added if recommended by the manufacturer. A water-only (or water + surfactant) solution serves as the negative control.

  • Leaf Disc Preparation: Excise leaf discs (approx. 2-3 cm diameter) from untreated host plants. Place them underside-up on a layer of water-saturated cotton or agar in a petri dish to maintain turgor.

  • Treatment Application:

    • Using fine forceps, dip each leaf disc into the respective miticide solution for a standardized duration (e.g., 5-10 seconds).[19]

    • Allow the discs to air dry completely on a wire rack.

  • Mite Infestation: Carefully transfer a set number of healthy adult female mites (e.g., 20-30) onto each treated leaf disc using a fine camel-hair brush.

  • Incubation: Seal the petri dishes with ventilated lids and place them in the controlled environment chamber.

  • Mortality Assessment:

    • Assess mite mortality at specified intervals (e.g., 24, 48, 72 hours) post-infestation.

    • A mite is considered dead if it is unable to move its appendages when gently prodded with the brush.[19]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • If control mortality is between 5-15%, correct the treatment mortality using Abbott's formula. Trials with control mortality exceeding 15% should be discarded.[19]

    • Abbott's Formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

    • Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population).

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex biological mechanisms and experimental processes.

Miticide Modes of Action

This diagram illustrates the different cellular and physiological targets of the compared miticides, highlighting the importance of rotating between different IRAC groups.

Miticide_MoA cluster_Mite Mite Physiological Systems cluster_METI MET Inhibitors cluster_Nerve Nerve/Muscle Action cluster_Growth Growth Regulators Mito Mitochondria (Energy Production) Nerve Nervous System Cuticle Cuticle/Exoskeleton Bifenazate Bifenazate (20D) Bifenazate->Mito Inhibits Complex III (Qo) Acequinocyl Acequinocyl (20B) Acequinocyl->Mito Inhibits Complex III (Qi) Fenpyroximate Fenpyroximate (21A) Fenpyroximate->Mito Inhibits Complex I Abamectin Abamectin (6) Abamectin->Nerve Activates Chloride Channels Spiromesifen Spiromesifen (23) Lipid Biosynthesis Spiromesifen->Cuticle Inhibits Lipid Biosynthesis Etoxazole Etoxazole (10B) Chitin Synthesis Etoxazole->Cuticle Inhibits Chitin Synthesis

Caption: Comparative modes of action for selected miticides.

Efficacy Trial Experimental Workflow

This flowchart provides a visual representation of the standardized bioassay protocol described in section 3.2.

Efficacy_Workflow start Start: Mite Colony Rearing prep_solutions Prepare Miticide Dilutions (incl. Control) start->prep_solutions prep_discs Excise Leaf Discs start->prep_discs dip Leaf-Dip Application (5-10s) prep_solutions->dip prep_discs->dip dry Air Dry Discs dip->dry infest Infest Discs with Adult Mites dry->infest incubate Incubate (24-72h) in Controlled Environment infest->incubate assess Assess Mortality (Prodding with brush) incubate->assess analyze Data Analysis (Abbott's Formula, LC50) assess->analyze end End: Efficacy Determined analyze->end

Caption: Standardized workflow for a miticide leaf-dip bioassay.

Conclusion and Recommendations

Bifenazate is a highly effective miticide with a unique mode of action that makes it a cornerstone of modern resistance management programs.[20] It provides rapid knockdown and activity against all mite life stages.[1][4] However, no single product is a universal solution. Comparative data shows that alternatives like abamectin, spiromesifen, and etoxazole also provide excellent, and sometimes complementary, control.

For optimal and sustainable mite management, a strategy of rotation is imperative. Field professionals should alternate between bifenazate (IRAC Group 20D) and miticides from other groups such as chloride channel activators (Group 6), lipid biosynthesis inhibitors (Group 23), or chitin biosynthesis inhibitors (Group 10). This approach minimizes selection pressure and prolongs the utility of all available chemical tools.

References

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Sources

A Comparative Analysis of Acaricides for Spider Mite Control: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The two-spotted spider mite, Tetranychus urticae, stands as a formidable challenge in agriculture and horticulture globally. Its rapid life cycle, high reproductive potential, and propensity for developing resistance make it a difficult pest to manage.[1] Effective control strategies are paramount to prevent significant economic losses. This guide provides a comprehensive comparative analysis of commonly used acaricides, delving into their modes of action, efficacy, and the pervasive issue of resistance. Designed for researchers, scientists, and drug development professionals, this document aims to provide the in-depth technical knowledge necessary for informed decision-making in the laboratory and the field.

The Challenge of Acaricide Resistance

The evolution of acaricide resistance in spider mite populations is a continuous and pressing issue.[2] Due to their short generation time and high fecundity, spider mites can rapidly develop resistance to chemical treatments.[1] This resistance can manifest through two primary mechanisms: target-site insensitivity, where mutations in the target protein reduce the binding affinity of the acaricide, and metabolic resistance, where the mite's detoxification enzymes, such as cytochrome P450s, break down the acaricide before it can reach its target.[3][4] Understanding these mechanisms is critical for developing sustainable control strategies.

Comparative Analysis of Acaricide Classes

The following sections provide a detailed comparison of major acaricide classes, outlining their modes of action, efficacy, and known resistance mechanisms.

Mitochondrial Electron Transport Inhibitors (METIs)

METIs are a cornerstone of spider mite control, targeting the energy production pathway within the mite's cells. They are further classified based on their specific target site within the mitochondrial electron transport chain.

  • Mode of Action:

    • Complex I Inhibitors (e.g., Pyridaben, Fenpyroximate, Tebufenpyrad): These compounds block the transfer of electrons at Complex I of the mitochondrial respiratory chain, leading to a rapid depletion of ATP and subsequent mite mortality.[5]

    • Complex II Inhibitors (e.g., Cyenopyrafen): A newer class of METIs that inhibit succinate dehydrogenase (Complex II), also disrupting ATP synthesis.[4]

    • Complex III Inhibitors (e.g., Bifenazate, Acequinocyl): These acaricides act as allosteric modulators of the cytochrome b subunit in Complex III, inhibiting electron transport.[5][6]

  • Efficacy: METIs generally exhibit high efficacy against all life stages of spider mites, providing rapid knockdown.[7] However, resistance can develop, leading to reduced field performance.

  • Resistance Mechanisms:

    • Target-site resistance: Point mutations in the genes encoding for subunits of Complex I (PSST) and Complex III (cytochrome b) have been identified in resistant mite populations.[6][8]

    • Metabolic resistance: Overexpression of cytochrome P450 monooxygenases, such as CYP392A11, can lead to the detoxification of METI acaricides like cyenopyrafen and fenpyroximate.[4]

Abamectin (GABA and Glutamate-Gated Chloride Channel Activators)

Abamectin is a widely used acaricide derived from the bacterium Streptomyces avermitilis.

  • Mode of Action: Abamectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the mite's nervous system. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death.[2]

  • Efficacy: Abamectin is highly effective against motile stages of spider mites.[9] Its translaminar activity allows it to control mites on the undersides of leaves.

  • Resistance Mechanisms:

    • Target-site resistance: Point mutations in the genes encoding for GluCls, such as the G314D mutation in GluCl1 and the G326E mutation in GluCl3, are well-documented mechanisms of abamectin resistance.[1]

    • Metabolic resistance: Enhanced metabolism by cytochrome P450s, particularly CYP392A16, has been shown to contribute to abamectin resistance.[10]

Tetronic and Spirocyclic Tetramic Acid Derivatives (Lipid Synthesis Inhibitors)

This class includes acaricides like spirodiclofen and spiromesifen.

  • Mode of Action: These compounds inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. This disruption of lipid metabolism interferes with mite development and reproduction.[5]

  • Efficacy: These acaricides are particularly effective against eggs and immature stages of spider mites, providing long-lasting residual control.[9]

  • Resistance Mechanisms: The exact mechanisms of resistance are still under investigation, but it is believed that both target-site modifications and enhanced metabolism may play a role.

Mite Growth Inhibitors (Chitin Synthesis Inhibitors)

Etoxazole and hexythiazox are prominent examples of this class.

  • Mode of Action: These acaricides inhibit chitin synthesis, a crucial component of the mite's exoskeleton. This prevents proper molting, leading to mortality of eggs and juvenile stages.[5]

  • Efficacy: Mite growth inhibitors are highly effective ovicides and larvicides but have limited activity against adult mites.[9]

  • Resistance Mechanisms: Target-site mutations in the chitin synthase 1 (CHS1) gene are a known mechanism of resistance to this class of acaricides.[11]

Quantitative Efficacy Comparison

The following table summarizes the reported LC50 (lethal concentration required to kill 50% of the population) values for several acaricides against susceptible and resistant strains of Tetranychus urticae. It is important to note that these values can vary depending on the specific mite population and experimental conditions.

AcaricideChemical ClassLC50 (Susceptible Strain)LC50 (Resistant Strain)Fold ResistanceReference(s)
AbamectinAvermectin0.51 ml/L (adults)> Field Rate>239[2][12]
BifenazateCarbazate0.00413 g (AI)/L--[13]
BifenthrinPyrethroid3.26 ml/L (adults)-High[12][14]
EtoxazoleMite Growth Inhibitor3.99 ml/L (eggs)--[12]
FenazaquinQuinazoline---[15]
FenpyroximatePyrazole--High[16]
HexythiazoxMite Growth Inhibitor3.27 ml/L (adults)--[12]
PropargiteOrganosulfite0.91 ppm-High[15]
PyridabenPyridazinone--High[16]
SpiromesifenTetronic Acid Derivative2.00 ppm386.85 - 907.04 ppm193 - 453[15]
SpirodiclofenTetronic Acid Derivative0.40050 g (AI)/L--[13]

Experimental Protocols for Acaricide Efficacy Testing

To ensure the trustworthiness and reproducibility of acaricide efficacy data, standardized bioassays are essential. The leaf-disc bioassay is a widely accepted method.

Leaf-Disc Bioassay Protocol

This protocol is designed to assess the contact and/or residual toxicity of an acaricide to adult female spider mites.

Causality Behind Experimental Choices:

  • Excised Leaf Discs: Using leaf discs from a host plant provides a natural substrate for the mites and ensures they have a food source during the experiment. The choice of leaf (e.g., bean, cotton) should be consistent and from plants grown under controlled conditions to minimize variability.

  • Water-Saturated Cotton: Placing the leaf discs on wet cotton maintains turgor and prevents desiccation, ensuring the mites' mortality is due to the acaricide and not environmental stress.[13]

  • Ventilated Petri Dishes: The mesh-covered window in the petri dish lid allows for air exchange while preventing the mites from escaping, maintaining a controlled environment.[13]

  • Controlled Environment: Maintaining constant temperature, humidity, and photoperiod is crucial as these factors can significantly influence mite development and mortality.

  • Probit Analysis: This statistical method is used to analyze the dose-response relationship and calculate the LC50 value, providing a standardized measure of toxicity.

Step-by-Step Methodology:

  • Preparation of Leaf Discs:

    • Excise circular discs (e.g., 2-3 cm in diameter) from the leaves of a suitable host plant (e.g., bean, Phaseolus vulgaris).

    • Place each leaf disc, abaxial (lower) side up, on a layer of water-saturated cotton wool in the bottom half of a petri dish (e.g., 50 mm).[13]

  • Acaricide Application:

    • Prepare serial dilutions of the test acaricide in a suitable solvent (usually water with a non-ionic surfactant).

    • Apply a uniform volume of each dilution to the leaf discs using a precision sprayer or micropipette.

    • A control group treated only with the solvent should be included.

    • Allow the treated discs to air-dry completely.

  • Mite Infestation:

    • Using a fine camel-hair brush, transfer a known number of adult female spider mites (e.g., 20-30) onto each treated leaf disc.

  • Incubation:

    • Place the petri dishes in a controlled environment chamber at a constant temperature (e.g., 25°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment:

    • After a specified period (e.g., 24, 48, and 72 hours), examine the mites under a stereomicroscope.

    • Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to determine the LC50 value and its 95% confidence intervals.

Visualization of Key Concepts

Acaricide Modes of Action

Acaricide_Modes_of_Action cluster_METI Mitochondrial Electron Transport Inhibitors (METIs) cluster_Nerve_Muscle Nerve & Muscle Action cluster_Growth_Regulation Mite Growth & Development METI_I Complex I Inhibitors (e.g., Pyridaben, Fenpyroximate) ATP_Depletion Energy Depletion & Mortality METI_I->ATP_Depletion Disrupts ATP Production METI_II Complex II Inhibitors (e.g., Cyenopyrafen) METI_II->ATP_Depletion Disrupts ATP Production METI_III Complex III Inhibitors (e.g., Bifenazate, Acequinocyl) METI_III->ATP_Depletion Disrupts ATP Production Abamectin GABA/GluCl Activators (e.g., Abamectin) Paralysis Paralysis & Mortality Abamectin->Paralysis Causes Paralysis Lipid_Synth Lipid Synthesis Inhibitors (e.g., Spirodiclofen) Developmental_Failure Developmental Failure & Mortality Lipid_Synth->Developmental_Failure Inhibits Development Chitin_Synth Chitin Synthesis Inhibitors (e.g., Etoxazole) Molting_Failure Molting Failure & Mortality Chitin_Synth->Molting_Failure Prevents Molting Mite Spider Mite Mite->METI_I Mite->METI_II Mite->METI_III Mite->Abamectin Mite->Lipid_Synth Mite->Chitin_Synth

Caption: Overview of major acaricide modes of action against spider mites.

Experimental Workflow for Acaricide Efficacy Testing

Efficacy_Workflow start Start: Prepare Leaf Discs acaricide_prep Prepare Acaricide Dilutions start->acaricide_prep application Apply Acaricide to Discs acaricide_prep->application drying Air-Dry Treated Discs application->drying infestation Infest Discs with Mites drying->infestation incubation Incubate in Controlled Environment infestation->incubation assessment Assess Mite Mortality incubation->assessment analysis Data Analysis (Probit) assessment->analysis end End: Determine LC50 analysis->end

Caption: Standardized workflow for a leaf-disc bioassay to determine acaricide efficacy.

Strategies for Sustainable Spider Mite Control

Given the rapid evolution of resistance, a reliance on a single acaricide is not a sustainable strategy. An integrated approach that combines chemical control with other tactics is essential.

Acaricide Rotation: A Key Resistance Management Tactic

The cornerstone of chemical resistance management is the rotation of acaricides with different modes of action.[17] This strategy aims to prevent the selection of resistant individuals by alternating the selective pressure on the mite population.

Principles of Acaricide Rotation:

  • Alternate Modes of Action: Do not apply acaricides from the same chemical class or with the same mode of action consecutively.

  • Follow Label Recommendations: Adhere to the recommended application rates and intervals.

  • Integrate Non-Chemical Controls: Incorporate biological control agents (e.g., predatory mites) and cultural practices to reduce reliance on chemical treatments.[18]

  • Monitor for Resistance: Regularly monitor mite populations for signs of reduced susceptibility to the applied acaricides.

Logical Framework for Acaricide Rotation

Acaricide_Rotation start Spider Mite Infestation Detected application1 Application 1: Acaricide with Mode of Action A start->application1 monitoring1 Monitor Efficacy application1->monitoring1 application2 Application 2: Acaricide with Mode of Action B monitoring1->application2 If mites persist evaluation Evaluate Overall Control & Plan for Next Season monitoring1->evaluation If control is achieved monitoring2 Monitor Efficacy application2->monitoring2 application3 Application 3: Acaricide with Mode of Action C monitoring2->application3 If mites persist monitoring2->evaluation If control is achieved application3->evaluation

Sources

A Comparative Guide to the Acaricidal Modes of Action: Bifenazate vs. Etoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern agriculture and integrated pest management (IPM), a nuanced understanding of acaricide functionality is paramount for sustainable and effective mite control. This guide offers an in-depth comparative analysis of two prominent acaricides, bifenazate and etoxazole. We will dissect their distinct modes of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

Introduction: Two Distinct Strategies for Mite Control

The two-spotted spider mite, Tetranychus urticae, is a polyphagous pest causing significant economic damage to a wide array of crops worldwide. The development of resistance to conventional acaricides necessitates a strategic approach to mite management, relying on the rotation of compounds with different modes of action. Bifenazate and etoxazole represent two invaluable tools in this regard, offering fundamentally different approaches to mite control. Bifenazate provides rapid knockdown of all mite life stages through disruption of cellular respiration, while etoxazole acts as a growth regulator, targeting the developmental processes of immature mites.[1] This guide will illuminate the mechanistic underpinnings of these differences and their practical implications.

Unraveling the Modes of Action

The efficacy of an acaricide is intrinsically linked to its molecular target. Bifenazate and etoxazole exemplify this principle, with each compound interacting with a distinct and vital physiological process in the target mite.

Bifenazate: A Dual-Pronged Assault on Mite Vitality

Bifenazate's primary mode of action is the disruption of the mitochondrial electron transport chain (METC), specifically at Complex III (cytochrome bc1 complex).[1][2] It is believed to bind to the Qo site of cytochrome b, a key component of Complex III, thereby inhibiting cellular respiration.[2] This blockage halts the production of ATP, the universal energy currency of the cell, leading to a rapid cessation of feeding, paralysis, and ultimately, death.[1]

Furthermore, bifenazate has been shown to exhibit a secondary mode of action as a positive allosteric modulator of GABA-gated chloride channels in the mite's nervous system.[1] This dual action contributes to its characteristic rapid knockdown effect across all life stages of mites, including eggs, larvae, nymphs, and adults.[1][3] The Insecticide Resistance Action Committee (IRAC) classifies bifenazate in Group 20D.[1]

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Nervous System Complex I Complex I Complex II Complex II Complex III Complex III Complex II->Complex III e- Complex IV Complex IV Complex III->Complex IV e- ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ gradient ATP ATP ATP Synthase->ATP produces GABA_Receptor GABA-gated Chloride Channel Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx opens for GABA GABA GABA->GABA_Receptor binds Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization causes Paralysis Paralysis Hyperpolarization->Paralysis Bifenazate_MET Bifenazate Bifenazate_MET->Complex III Inhibits Bifenazate_GABA Bifenazate Bifenazate_GABA->GABA_Receptor Positive Allosteric Modulation UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer New_Exoskeleton New Exoskeleton Formation Chitin_Polymer->New_Exoskeleton Successful_Molting Successful Molting New_Exoskeleton->Successful_Molting Etoxazole Etoxazole Etoxazole->Chitin_Synthase Inhibits

Etoxazole's mode of action.

Comparative Performance Analysis

The differing modes of action of bifenazate and etoxazole translate to distinct performance characteristics in terms of efficacy against various life stages and speed of control.

Acute Toxicity and Life Stage Specificity

Bioassay data consistently demonstrates the potent, broad-spectrum activity of bifenazate and the targeted, developmental efficacy of etoxazole. The following table summarizes representative LC50 (lethal concentration required to kill 50% of the test population) values for both acaricides against the two-spotted spider mite, Tetranychus urticae.

Acaricide Life Stage LC50 (mg/L or ppm) Reference
BifenazateAdult Females4.13[4]
BifenazateAdult Females3.196 (LC20)[5]
EtoxazoleEggs0.15 - 0.43[1]
EtoxazoleMixed25.249 (LC20)[5]

Note: LC50 values can vary depending on the susceptibility of the mite strain, environmental conditions, and the specific bioassay methodology employed.

These data highlight that bifenazate is highly effective against adult mites, contributing to its rapid population knockdown. Conversely, etoxazole exhibits exceptional activity against the egg stage, providing long-lasting residual control by preventing the emergence of subsequent generations. [1][4]

Speed of Action and Residual Activity

Bifenazate is characterized by its rapid knockdown of mite populations, with significant mortality often observed within 48-72 hours of application. [2]This makes it a valuable tool for curative treatments when mite populations have reached damaging levels. Etoxazole, on the other hand, has a slower onset of action due to its mode of action as a growth inhibitor. [4]However, it provides extended residual control, preventing population rebound for several weeks after a single application. [4]

Resistance Management

The development of resistance is a significant challenge in mite management. The distinct modes of action of bifenazate (IRAC Group 20D) and etoxazole (IRAC Group 10B) make them ideal rotation partners in a resistance management program. [1]Alternating between these and other acaricide groups with different target sites is a crucial strategy to delay the selection of resistant individuals within a mite population.

Start Start Bifenazate Application 1: Bifenazate (IRAC 20D) Start->Bifenazate Etoxazole Application 2: Etoxazole (IRAC 10B) Bifenazate->Etoxazole Rotate Other_MoA Application 3: Other Mode of Action (e.g., IRAC 21A) Etoxazole->Other_MoA Rotate Cycle_End Monitor & Repeat Cycle Other_MoA->Cycle_End

Acaricide rotation program.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail methodologies for assessing the efficacy and mode of action of acaricides like bifenazate and etoxazole.

Protocol: Leaf-Dip Bioassay for Acaricide Efficacy

The leaf-dip bioassay is a common method for determining the contact toxicity of an acaricide to mites.

Methodology:

  • Preparation of Acaricide Solutions: Prepare a series of dilutions of the test acaricide in an appropriate solvent (e.g., water with a non-ionic surfactant). A control solution (solvent only) must be included.

  • Leaf Disc Preparation: Excise leaf discs (e.g., from bean or strawberry plants) of a uniform size.

  • Treatment Application: Individually dip each leaf disc into a specific acaricide dilution for a standardized period (e.g., 5-10 seconds). Allow the discs to air dry completely.

  • Mite Infestation: Place the treated leaf discs, adaxial side down, on a moistened substrate (e.g., agar or wet cotton) in a petri dish. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified time interval (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use the mortality data to calculate the LC50 value and its 95% confidence limits using probit analysis.

cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare Acaricide Dilutions Dip_Discs Dip Leaf Discs Prep_Solutions->Dip_Discs Prep_Discs Excise Leaf Discs Prep_Discs->Dip_Discs Dry_Discs Air Dry Discs Dip_Discs->Dry_Discs Infest_Mites Infest with Mites Dry_Discs->Infest_Mites Incubate Incubate Infest_Mites->Incubate Assess_Mortality Assess Mortality Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 Assess_Mortality->Calculate_LC50

Acaricide efficacy testing workflow.
Protocol: Chitin Synthase Activity Assay

This assay can be used to investigate the inhibitory effect of compounds like etoxazole on chitin synthase, a key enzyme in the molting process.

Methodology:

  • Enzyme Preparation: Homogenize mite tissues (e.g., whole bodies or specific tissues like the integument) in a suitable buffer. Centrifuge the homogenate to obtain a microsomal fraction containing the chitin synthase enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, the substrate UDP-N-[14C]acetylglucosamine, and the test compound (etoxazole) at various concentrations. A control without the inhibitor should be included.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period to allow for the synthesis of radiolabeled chitin.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Isolation of Chitin: Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin. Wash the filter extensively to remove any unincorporated radiolabeled substrate.

  • Quantification: Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the activity of the chitin synthase enzyme.

  • Data Analysis: Calculate the percentage of inhibition of chitin synthase activity for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

Bifenazate and etoxazole are potent acaricides with distinct and complementary modes of action. Bifenazate's rapid, broad-spectrum activity against all mite life stages makes it an excellent choice for curative applications where immediate population reduction is necessary. [1]In contrast, etoxazole's targeted action on the developmental stages of mites and its long residual activity make it a superb preventative tool and a cornerstone of resistance management programs when used in rotation with other acaricides. [1][4]A thorough understanding of their respective mechanisms, supported by robust experimental data, is crucial for the judicious and sustainable use of these compounds in modern pest management.

References

  • BenchChem. (2025). Bifenazate and Etoxazole: A Comparative Analysis of Acaricidal Efficacy and Mode of Action. BenchChem.
  • Chemical Warehouse. (n.d.). Etoxazole - Active Ingredient Page. Chemical Warehouse. Retrieved from [Link]

  • Ai, Y., et al. (2024). Comparison of sublethal effects of 3 acaricides on life table parameters of Tetranychus urticae Koch (Acari: Tetranychidae) and Polyphagotarsonemus latus Banks (Acari: Tarsonemidae). Environmental Entomology.
  • Van Leeuwen, T., et al. (2012). On the mode of action of bifenazate: New evidence for a mitochondrial target site. Pest Management Science, 68(8), 1186-1194.
  • Ochiai, N., et al. (2007). Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. Experimental and Applied Acarology, 43(3), 241-250.

Sources

A Comparative Guide to Alternative Synthetic Routes for Bifenazate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Efficient Bifenazate Synthesis

Bifenazate, a potent carbazate acaricide, is a cornerstone in the management of mite infestations in various agricultural and ornamental crops. Its unique mode of action, targeting the gamma-aminobutyric acid (GABA) receptors in mites, makes it an effective tool for pest control. The industrial synthesis of bifenazate hinges on the efficient production of its key precursors, primarily isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate. The quest for economically viable and environmentally sustainable synthetic methodologies has led to the exploration of diverse chemical pathways. This guide provides an in-depth technical comparison of the traditional synthetic route and prominent alternative strategies for accessing bifenazate precursors, supported by experimental data and mechanistic insights.

I. The Traditional Pathway: A Multi-Step Approach from p-Hydroxybiphenyl

A widely employed industrial synthesis of bifenazate commences with the readily available starting material, p-hydroxybiphenyl. This linear synthesis involves a sequence of classical organic transformations to construct the intricate molecular architecture of the target precursor.

Causality Behind Experimental Choices

This route is favored for its reliance on well-established and scalable reactions. The initial nitration is a standard electrophilic aromatic substitution, directed to the ortho position of the hydroxyl group due to its activating and ortho,para-directing nature. Subsequent methylation protects the phenolic hydroxyl group and sets the stage for the crucial reduction of the nitro group to an amine. The diazotization of the resulting amine, followed by reduction, is a classical method for the formation of a hydrazine moiety. The final acylation with isopropyl chloroformate introduces the carbazate functionality, completing the synthesis of the key precursor.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is adapted from a patented industrial process and provides a detailed workflow for this synthetic route.[1]

Step 1: Nitration of p-Hydroxybiphenyl

  • Dissolve p-hydroxybiphenyl in methyl tert-butyl ether (MTBE).

  • With vigorous stirring, add nitric acid dropwise while maintaining the temperature between 20-40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter and dry the resulting yellow solid, 3-nitro-4-hydroxybiphenyl.

    • Yield: ~95%[1]

Step 2: Methylation of 3-Nitro-4-hydroxybiphenyl

  • Suspend 3-nitro-4-hydroxybiphenyl in a suitable solvent such as acetone.

  • Add a base, for example, potassium carbonate, followed by dimethyl sulfate.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate to obtain 3-nitro-4-methoxybiphenyl.

    • Yield: >98%[1]

Step 3: Reduction of 3-Nitro-4-methoxybiphenyl

  • Dissolve 3-nitro-4-methoxybiphenyl in a suitable solvent like ethanol.

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst and concentrate the solvent to yield 3-amino-4-methoxybiphenyl.

    • Yield: ~97%[1]

Step 4: Diazotization and Reduction to Hydrazine

  • Dissolve 3-amino-4-methoxybiphenyl in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool to -20°C.

  • Slowly add the diazonium salt solution to the stannous chloride solution.

  • Stir the mixture for 1-2 hours; the product, 3-(4-methoxybiphenyl-3-yl)hydrazine hydrochloride, will precipitate as a solid.

  • Filter and dry the solid.

    • Yield: ~90%[1]

Step 5: Acylation to Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate

  • Suspend the 3-(4-methoxybiphenyl-3-yl)hydrazine hydrochloride in toluene under an ice bath.

  • Add pyridine, followed by a solution of isopropyl chloroformate in toluene.

  • Stir the reaction at 0°C for 1 hour, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it, and concentrate under reduced pressure to obtain the final product.

    • Yield: >65%[1]

Visualization of the Traditional Synthetic Pathway

Traditional_Bifenazate_Precursor_Synthesis p_hydroxybiphenyl p-Hydroxybiphenyl nitro_intermediate 3-Nitro-4-hydroxybiphenyl p_hydroxybiphenyl->nitro_intermediate Nitration (HNO3, MTBE) methoxy_nitro_intermediate 3-Nitro-4-methoxybiphenyl nitro_intermediate->methoxy_nitro_intermediate Methylation (DMS, K2CO3) amino_intermediate 3-Amino-4-methoxybiphenyl methoxy_nitro_intermediate->amino_intermediate Reduction (H2, Pd/C) hydrazine_intermediate 3-(4-Methoxybiphenyl-3-yl)hydrazine hydrochloride amino_intermediate->hydrazine_intermediate Diazotization & Reduction (NaNO2, HCl; SnCl2) bifenazate_precursor Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate hydrazine_intermediate->bifenazate_precursor Acylation (Isopropyl Chloroformate, Pyridine)

Caption: The multi-step traditional synthesis of a key bifenazate precursor.

II. Alternative Synthetic Routes: A Comparative Analysis

While the traditional route is well-established, alternative strategies offer potential advantages in terms of convergency, atom economy, and milder reaction conditions. Here, we compare three prominent alternatives: Suzuki-Miyaura Coupling, Ullmann Condensation, and a direct two-step electrophilic amination.

Synthetic RouteKey TransformationTypical Yield (%)CatalystKey AdvantagesKey Disadvantages
Traditional Route Linear multi-step synthesis~50 (Overall)[1]Pd/C, SnCl₂Well-established, scalableLong synthetic sequence, use of hazardous reagents (SnCl₂)
Suzuki-Miyaura Coupling C-C bond formation65-98[2]Palladium-basedHigh yields, mild conditions, high functional group toleranceCost of palladium catalyst, potential for phosphine ligand side reactions
Ullmann Condensation C-C bond formation20-38[2]Copper-basedLower cost catalystHarsh reaction conditions (high temperatures), lower yields
Electrophilic Amination Direct C-N bond formation26 (Overall)[3]Lewis AcidShorter synthetic routeLower overall yield, use of specialized reagents
A. Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds.[4] This palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate offers a highly efficient and versatile method for constructing the biphenyl core of bifenazate precursors.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high efficiency and preventing side reactions.[5]

A plausible synthesis of a key biphenyl intermediate, 4-methoxy-3-substituted-biphenyl, can be achieved by coupling a substituted aryl boronic acid with a suitable methoxy-substituted aryl halide.

  • To a reaction vessel, add the aryl halide (e.g., 5-bromo-2-methoxyaniline derivative), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., Na₂CO₃ or K₂CO₃).[6]

  • Add a suitable solvent system, such as a mixture of toluene and water or DME and water.[6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

    • Expected Yield: 65-98%[2]

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (e.g., 5-bromo-2-methoxyaniline derivative) Biphenyl_Intermediate 4-Methoxy-3-substituted-biphenyl Aryl_Halide->Biphenyl_Intermediate Pd Catalyst, Base Aryl_Boronic_Acid Arylboronic Acid (e.g., Phenylboronic acid) Aryl_Boronic_Acid->Biphenyl_Intermediate Pd Catalyst, Base

Caption: Convergent synthesis of the biphenyl core via Suzuki-Miyaura coupling.

B. Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[7] While it often requires harsher conditions than the Suzuki-Miyaura coupling, the lower cost of copper makes it an attractive alternative, particularly for large-scale industrial synthesis.

The mechanism of the Ullmann reaction is believed to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition to the aryl halide, followed by reaction with a second molecule of the aryl halide to form the biaryl product and regenerate the copper catalyst.[8] The reaction typically requires high temperatures (often above 200°C) and polar aprotic solvents like DMF or nitrobenzene.[9]

  • In a reaction vessel, combine the aryl halide, activated copper powder or a copper salt, and a high-boiling point solvent (e.g., DMF).

  • Heat the mixture to a high temperature (e.g., 150-250°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove the copper catalyst.

  • Extract the product from the solvent and purify by distillation or recrystallization.

    • Expected Yield: 20-38%[2]

C. Direct Two-Step Synthesis via Electrophilic Amination

A more convergent approach to bifenazate involves the direct introduction of the hydrazine moiety onto the pre-formed 4-methoxybiphenyl backbone. This route significantly shortens the synthetic sequence.

This method utilizes a Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate (DIAD). This reaction forms a hydrazinedicarboxylate intermediate, which is then subjected to decarboxylation to yield bifenazate.[3]

  • Electrophilic Amination: 4-methoxybiphenyl is reacted with DIAD in the presence of a Lewis acid catalyst to form the corresponding hydrazinedicarboxylate.

  • Decarboxylation: The intermediate is then treated to remove one of the carboxylate groups, yielding bifenazate.

    • Overall Yield: 26%[3]

III. Economic and Environmental Considerations

The choice of a synthetic route in an industrial setting is heavily influenced by economic and environmental factors.

  • Cost: The traditional route utilizes relatively inexpensive starting materials. However, the multi-step nature can increase processing costs. The Suzuki-Miyaura coupling, while often higher yielding, is impacted by the high cost of palladium catalysts. The Ullmann condensation offers a cheaper catalyst alternative (copper), but the harsh conditions can lead to higher energy consumption.

  • Environmental Impact: The traditional route involves the use of toxic reagents like stannous chloride. The Suzuki-Miyaura coupling is generally considered more environmentally friendly due to its milder conditions and the use of less toxic boron-containing reagents. However, the use of phosphine ligands can be a drawback. The Ullmann reaction's high temperatures and use of high-boiling point solvents like DMF pose environmental concerns.[10] The direct electrophilic amination route is attractive for its convergency, which can reduce waste generation.

Conclusion: A Tailored Approach to Precursor Synthesis

There is no single "best" synthetic route to bifenazate precursors. The optimal choice depends on a careful evaluation of various factors, including the desired scale of production, cost considerations, and environmental regulations.

  • The traditional multi-step synthesis from p-hydroxybiphenyl remains a viable and scalable option, particularly when cost of raw materials is a primary driver.

  • The Suzuki-Miyaura coupling offers superior yields and milder conditions, making it an excellent choice for laboratory-scale synthesis and for the preparation of a diverse range of analogs for research and development.

  • The Ullmann condensation , despite its limitations, provides a cost-effective alternative for the formation of the biphenyl core, especially in large-scale manufacturing where catalyst cost is a significant factor.

  • The direct electrophilic amination presents a promising, more convergent alternative, although further optimization to improve the overall yield is desirable for industrial applications.

Ultimately, the selection of a synthetic strategy requires a holistic assessment of the chemical, economic, and environmental landscape. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of these vital agricultural compounds.

References

  • CN102344395A - Synthesis method for bifenazate - Google P
  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. (URL: [Link])

  • Efficient Synthesis of Bifenazate - ResearchGate. (URL: [Link])

  • Anderson, K. W., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(5), 353-358. (URL: [Link])

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (URL: [Link])

  • CN115974727A - A kind of synthetic method of bifenazate - Google P
  • BIFENAZATE (219) - Food and Agriculture Organization of the United Nations. (URL: [Link])

  • The Suzuki Reaction. (URL: [Link])

  • Bifenazate Registration Review - Regulations.gov. (URL: [Link])

  • Maj, A. M., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(12), 2657-2663. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (URL: [Link])

  • Joshi, S. N., et al. (2011). Synthesis of sterically hindered polychlorinated biphenyl derivatives. Synthesis, 2011(7), 1045-1054. (URL: [Link])

  • Electrophilic Aminating Agents in Total Synthesis - PMC - NIH. (URL: [Link])

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • Eco-Environmental Analysis of Different Routes for the Synthesis of MIL-53(Fe). (URL: [Link])

  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. (URL: [Link])

  • Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids - PubMed. (URL: [Link])

  • How can I prepare 3-amino-4-methoxy acetanilide? - ResearchGate. (URL: [Link])

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A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[3] This guide provides an objective comparison of the Suzuki-Miyaura reaction with three other major cross-coupling methods: the Negishi, Stille, and Hiyama reactions, for the synthesis of biphenyls. The comparison is supported by mechanistic insights, experimental data, and detailed methodologies to aid in reaction selection and optimization.

The Suzuki-Miyaura Coupling: The Benchtop Standard for Biphenyl Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become arguably the most widely utilized cross-coupling reaction for biphenyl synthesis.[4][5][6] Its popularity in both academic and industrial settings, particularly in pharmaceutical process chemistry, stems from a unique combination of operational simplicity, broad functional group tolerance, and favorable environmental and safety profiles.[6][7][8][9][10]

Mechanism: A Three-Step Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.[5][11]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating this step.[11][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[4][5][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_ox

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Core Advantages:
  • Reagent Stability and Safety: Organoboron reagents (boronic acids and esters) are generally stable to air and moisture, easy to handle, and exhibit low toxicity compared to many other organometallic reagents.[4][6][8] This makes them ideal for a wide range of laboratory and industrial applications.[8]

  • Mild and Green Conditions: The reaction is often performed under mild conditions and can frequently utilize aqueous solvent systems, enhancing its "green" profile.[4][6]

  • Byproduct Removal: The inorganic boron byproducts are typically water-soluble and easily removed during aqueous workup.[6][8]

  • Commercial Availability: A vast library of boronic acids and their derivatives is commercially available, facilitating rapid analog synthesis in drug discovery programs.[6]

Limitations to Consider:
  • Base Sensitivity: The requisite base can be problematic for substrates containing base-labile functional groups, such as esters.[13] Careful selection of milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF) can often mitigate this issue.[12][13]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent by solvent or trace water, leading to the formation of an arene byproduct and reduced yields.

  • Reactivity of Halides: While modern catalysts have greatly improved scope, aryl chlorides can be less reactive than bromides or iodides, sometimes requiring higher temperatures or more specialized, electron-rich ligands.[13] The general reactivity order is I > Br > OTf >> Cl.[6]

Alternative Cross-Coupling Reactions: A Comparative Analysis

While the Suzuki-Miyaura coupling is a powerful default, certain synthetic challenges necessitate the use of alternative methods. The choice often hinges on factors like functional group tolerance, reagent sensitivity, and toxicity concerns.

A. Negishi Coupling (Organozinc Reagents)

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. It is renowned for its high reactivity and broad substrate scope.

  • Key Differences & Advantages vs. Suzuki:

    • High Reactivity: Organozinc reagents are often more nucleophilic than their boronic acid counterparts, leading to faster reaction times and the ability to couple less reactive partners, often at room temperature.[14][15]

    • Base-Free Conditions: The reaction does not typically require a base for transmetalation, making it an excellent choice for substrates with base-sensitive functional groups.[16]

    • Exceptional Functional Group Tolerance: The Negishi coupling is compatible with a wide array of sensitive functional groups, including esters, amides, and ketones.[15][17]

  • Causality and Disadvantages:

    • The primary drawback is the nature of the organozinc reagents themselves. They are highly sensitive to air and moisture and are often prepared in situ from organolithium or Grignard reagents, necessitating stringent anhydrous and anaerobic (Schlenk or glovebox) techniques. This operational complexity can be a significant barrier compared to the benchtop-friendly Suzuki-Miyaura reaction.

B. Stille Coupling (Organotin Reagents)

The Stille coupling employs organostannanes (organotin compounds) and is one of the most versatile and mild cross-coupling methods.[1]

  • Key Differences & Advantages vs. Suzuki:

    • Reagent Stability: Like boronic acids, organostannanes are generally stable to air and moisture, allowing for easy handling and storage.[18][19]

    • Neutral Conditions: The reaction proceeds under neutral or nearly neutral conditions, offering exceptional functional group tolerance and orthogonality, even with substrates that are sensitive to both acidic and basic media.[16][20]

    • Broad Scope: The Stille coupling is effective for a wide range of coupling partners.[21]

  • Causality and Disadvantages:

    • The most significant and often prohibitive disadvantage of the Stille coupling is the high toxicity of organotin reagents and byproducts .[4][16][18][19] These compounds are neurotoxic and environmentally hazardous.[22] Their removal from the final product can be challenging, often requiring specific workup procedures (e.g., treatment with KF) or extensive chromatography.[23] This toxicity profile makes the Stille coupling highly undesirable for the synthesis of active pharmaceutical ingredients (APIs).[16]

C. Hiyama Coupling (Organosilicon Reagents)

The Hiyama coupling uses organosilanes as the nucleophilic partner, presenting a greener alternative to the Stille and Negishi reactions.[24]

  • Key Differences & Advantages vs. Suzuki:

    • Low Toxicity & Cost: Organosilanes are environmentally benign, readily available, and inexpensive.[24][25]

    • Reagent Stability: The silicon reagents are stable and easy to handle.

  • Causality and Disadvantages:

    • The primary challenge of the Hiyama coupling is the relative inertness of the C-Si bond.[24] Activation is required to render the organosilane sufficiently nucleophilic for transmetalation. This is typically achieved with a fluoride source (e.g., TBAF) or a strong base.[24][25]

    • Fluoride Activator Issues: The use of fluoride activators is a major limitation, as they will readily cleave common silicon-based protecting groups (e.g., silyl ethers like TBS or TIPS), destroying orthogonality in a synthetic sequence.[25]

    • Fluoride-Free Variants: While "fluoride-free" Hiyama couplings using organosilanols or specific bases have been developed (often called the Hiyama-Denmark coupling), these add layers of complexity and may not be as general as the Suzuki-Miyaura reaction.[26]

At-a-Glance Comparison: Choosing the Right Tool for the Job

The following table summarizes the key performance characteristics of each reaction for biphenyl synthesis.

FeatureSuzuki-MiyauraNegishiStilleHiyama
Nucleophile OrganoboronOrganozincOrganotinOrganosilicon
Reagent Stability Good (air/moisture stable)Poor (air/moisture sensitive)Excellent (air/moisture stable)Excellent (air/moisture stable)
Toxicity Profile LowModerate (reagents)High (reagents & byproducts)Very Low
Typical Conditions Base requiredBase-free, anhydrousNeutral, often requires additivesActivator required (F⁻ or base)
Func. Group Tolerance Very GoodExcellentExcellentGood (limited by activator)
Key Advantage Balanced, practical, low toxicity[6][8]High reactivity, base-free[14][15]Mild/neutral conditions[16][20]Low toxicity, low cost[24][25]
Key Disadvantage Base-sensitive substrates[13]Reagent sensitivity, requires inert atmosphereHigh toxicity [16][18][22]Requires activator, fluoride incompatibility[25]

To aid in the decision-making process, the following flowchart provides a logical path for selecting the most appropriate coupling reaction based on common synthetic constraints.

Decision_Tree start Start: Need to Synthesize a Biphenyl q_base Is the substrate base-sensitive? start->q_base q_reagent Are anhydrous/anaerobic conditions feasible? q_base->q_reagent Yes suzuki Use Suzuki-Miyaura (Default Choice) q_base->suzuki No q_silyl Does the substrate have silyl protecting groups? q_silyl->suzuki Yes (Use mild base) hiyama Consider Hiyama (fluoride-free variant) q_silyl->hiyama No q_toxicity Is toxicity a major concern (e.g., API synthesis)? q_toxicity->q_silyl Yes stille Consider Stille (with caution) q_toxicity->stille No q_reagent->q_toxicity No negishi Consider Negishi q_reagent->negishi Yes

Sources

A Comparative Environmental Impact Assessment of Bifenazate and Its Intermediates for Acaricidal Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in crop protection, the selection of an effective acaricide necessitates a thorough evaluation of its environmental footprint. This guide provides an in-depth, objective comparison of the environmental impact of bifenazate and its principal intermediates against several alternative acaricides. By synthesizing data from regulatory assessments and peer-reviewed studies, this document aims to equip decision-makers with the critical information needed to balance efficacy with environmental stewardship.

Introduction to Bifenazate: A Carbazate Acaricide

Bifenazate is a non-systemic acaricide belonging to the carbazate class of pesticides.[1] It is primarily used to control mite pests on a variety of agricultural and ornamental crops.[2] Its mode of action involves the disruption of the central nervous system in mites by acting on GABA-gated chloride channels.[3] Upon environmental release, bifenazate degrades into several intermediates, with bifenazate-diazene being a major metabolite of toxicological interest.[2][4] Understanding the environmental fate and ecotoxicological profile of both the parent compound and its key degradation products is paramount for a comprehensive risk assessment.

The chemical structures of bifenazate and its primary intermediate, bifenazate-diazene, are crucial for understanding their environmental behavior.

cluster_bifenazate Bifenazate cluster_intermediates Key Intermediates bifenazate Bifenazate C₁₇H₂₀N₂O₃ diazene Bifenazate-Diazene (D3598) d1989 4-methoxybiphenyl (D1989) d9472 [1,1'-Biphenyl]-3,4-diol (D9472)

Caption: Chemical structure of Bifenazate and its major intermediates.

Environmental Fate and Persistence: A Comparative Analysis

The environmental persistence and mobility of an acaricide are critical determinants of its potential for off-target effects. This section compares the physicochemical properties and degradation half-lives of bifenazate with those of common alternatives: abamectin, etoxazole, spiromesifen, and hexythiazox.

Physicochemical Properties

The following table summarizes key physicochemical properties that influence the environmental behavior of these acaricides.

PropertyBifenazateAbamectinEtoxazoleSpiromesifenHexythiazox
Water Solubility (mg/L) 3.76[2]0.007-0.012Low[5]0.0480.5[6]
Vapor Pressure (mm Hg) 7.5 x 10⁻⁸[2]1.5 x 10⁻⁹Low[5]2.4 x 10⁻⁹2.55 x 10⁻⁸[6]
Log Kow 3.44.45.44.65.5
Koc (mL/g) 1,780 - 6,1894,000 - 10,000[7]10,0001,000 - 4,0006,170 - 6,200[6]

Data compiled from various sources, including PubChem and regulatory documents.

The low water solubility and high soil organic carbon-water partitioning coefficient (Koc) of all these compounds indicate a strong tendency to adsorb to soil and sediment, limiting their potential for leaching into groundwater.[2][6][7]

Degradation and Persistence

The persistence of an acaricide in the environment is a key factor in its long-term impact. The following table compares the degradation half-lives of bifenazate and its alternatives in soil and aquatic environments.

AcaricideSoil Half-life (t1/2)Aquatic Half-life (t1/2) - PhotolysisAquatic Half-life (t1/2) - Hydrolysis
Bifenazate < 1 day (aerobic)[3]16-17 hours[2]pH-dependent: 7.7 hours (pH 7) to 9.1 days (pH 4)[2]
Abamectin 2 weeks - 2 months (aerobic)[7]12 hours[7]Stable
Etoxazole 19 days[8]StableStable
Spiromesifen 1.3 - 4.4 days (aerobic)0.4 dayspH-dependent: 45 days (pH 7) to 107 days (pH 4)[9]
Hexythiazox 17 - 35 days (aerobic)[10]16.6 days[10]Very stable (>50 days)[10]

Bifenazate exhibits relatively rapid degradation in both soil and water, particularly through photolysis and hydrolysis at neutral to alkaline pH.[2][3] Abamectin also degrades quickly via photolysis.[7] In contrast, hexythiazox and etoxazole are more persistent in the environment.[8][10]

The degradation of bifenazate in the environment follows a complex pathway, leading to the formation of several intermediates.

bifenazate Bifenazate diazene Bifenazate-Diazene (D3598) bifenazate->diazene Oxidation d1989 4-methoxybiphenyl (D1989) diazene->d1989 Hydrolysis d9472 [1,1'-Biphenyl]-3,4-diol (D9472) diazene->d9472 Hydrolysis other Other Minor Metabolites diazene->other

Caption: Simplified degradation pathway of bifenazate in the environment.

Ecotoxicological Profile: A Multi-faceted Risk Assessment

The ecotoxicity of an acaricide determines its potential harm to non-target organisms. This section provides a comparative overview of the toxicity of bifenazate and its alternatives to key environmental receptors.

Aquatic Organisms

The aquatic environment is a primary recipient of pesticide runoff. The following table presents the acute toxicity of the selected acaricides to fish and aquatic invertebrates.

AcaricideFish (96-hr LC50, mg/L)Aquatic Invertebrates (48-hr EC50, mg/L)
Bifenazate 0.58 - 0.76 (Rainbow Trout, Bluegill Sunfish)[7]0.50 (Daphnia magna)[7]
Abamectin 0.003 (Rainbow Trout)[7]0.0003 (Daphnia magna)[7]
Etoxazole >0.63 (Rainbow Trout)0.0071 (Daphnia magna)[5]
Spiromesifen >0.04 (Rainbow Trout)0.56 (Daphnia magna)
Hexythiazox 11.6 (Bluegill Sunfish)[11]1.2 (Daphnia magna)[11]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Abamectin is extremely toxic to aquatic organisms, with very low LC50 and EC50 values.[7] Bifenazate and spiromesifen show moderate to high toxicity, while hexythiazox is the least toxic to the aquatic organisms listed.[7][11] It is important to note that the primary metabolite of bifenazate, bifenazate-diazene, can be more toxic to aquatic invertebrates than the parent compound.

Terrestrial Organisms

The risk to birds and mammals is assessed through acute oral toxicity (LD50) and dietary toxicity (LC50) studies.

AcaricideAvian Acute Oral LD50 (mg/kg)Mammalian Acute Oral LD50 (mg/kg)
Bifenazate 1142 (Bobwhite Quail)[7]>5000 (Rat)
Abamectin >2000 (Bobwhite Quail)10 (Rat)[12]
Etoxazole >2000 (Bobwhite Quail)>5000 (Rat)[8]
Spiromesifen >2000 (Bobwhite Quail)>2500 (Rat)
Hexythiazox >5000 (Japanese Quail)[11]>5000 (Rat)

LD50: Lethal dose for 50% of the test population.

Bifenazate, etoxazole, spiromesifen, and hexythiazox exhibit low acute toxicity to birds and mammals.[7][8][11] Abamectin, however, is highly toxic to mammals.[12]

The impact on pollinators is a critical consideration in pesticide risk assessment. The following table summarizes the acute contact toxicity of the acaricides to honey bees.

AcaricideHoney Bee Acute Contact LD50 (µ g/bee )
Bifenazate 1.39
Abamectin 0.009
Etoxazole >100
Spiromesifen >100
Hexythiazox >200[11]

Abamectin is highly toxic to bees, while bifenazate is moderately toxic.[13] Etoxazole, spiromesifen, and hexythiazox are considered relatively non-toxic to honey bees on an acute contact basis.[11] However, it is crucial to consider sublethal effects and potential risks to other bee species and life stages.

Experimental Protocols: A Foundation for Validated Assessment

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Adherence to these guidelines ensures the reliability and comparability of environmental impact data.

Aquatic Toxicity Testing

A common protocol for assessing acute toxicity to fish is the OECD Guideline 203, "Fish, Acute Toxicity Test".[14]

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organism: A standard fish species (e.g., Rainbow Trout, Zebra fish) is selected.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to a range of concentrations of the test substance, plus a control group, for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

start Start: Acclimate Fish prep Prepare Test Concentrations start->prep expose Expose Fish for 96 hours prep->expose observe Record Mortality and Sublethal Effects (24, 48, 72, 96h) expose->observe analyze Calculate LC50 observe->analyze end End: Report Results analyze->end

Caption: Workflow for a standard fish acute toxicity test (OECD 203).

Honey Bee Acute Contact Toxicity Test

The potential hazard to pollinators is assessed using protocols such as the OCSPP 850.3020, "Honey Bee Acute Contact Toxicity Test".[15]

Objective: To determine the dose of a substance that is lethal to 50% of a test honey bee population (LD50) via direct contact.[16]

Methodology:

  • Test Organism: Young adult worker honey bees (Apis mellifera) are used.

  • Test Substance Application: A measured dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee. A control group receives the solvent only.

  • Observation: Bees are held in individual or group cages with a food source for 48 to 96 hours. Mortality and any abnormal behavioral effects are recorded at specified intervals.[17]

  • Data Analysis: The LD50 value and its confidence limits are calculated.

Conclusion and Future Perspectives

This comparative guide highlights the diverse environmental profiles of bifenazate and its alternatives. Bifenazate demonstrates a profile of rapid environmental degradation, which can mitigate long-term exposure risks. However, its moderate to high acute toxicity to aquatic organisms and bees necessitates careful management practices to minimize off-target impacts.

In comparison:

  • Abamectin presents a significant risk to aquatic organisms and mammals, despite its rapid degradation.[7][12]

  • Etoxazole and Hexythiazox are generally less toxic to non-target organisms but are more persistent in the environment.[5][8][10][11]

  • Spiromesifen offers a profile of relatively low persistence and moderate toxicity.[9]

The choice of an acaricide should be guided by a holistic assessment that considers not only its efficacy but also its potential environmental and ecological consequences. This guide serves as a foundational resource for such an assessment, emphasizing the importance of data-driven decision-making in the development and application of crop protection agents. Further research into the sublethal and chronic effects of these compounds and their mixtures is essential for a more complete understanding of their environmental impact.

References

  • OECD (2000), Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures, OECD Series on Testing and Assessment, No. 23, OECD Publishing, Paris, [Link].

  • Pesticide Toxicity to Bees, University of Florida IFAS Extension, [Link].

  • Chutima, T. et al. (2016), Fate and Toxicity of Abamectin in Exposed Fish, Thai Journal of Toxicology, 31(2), 1-10, [Link].

  • U.S. EPA (2020), Spiromesifen: Draft Ecological Risk Assessment for the Registration Review, [Link].

  • OECD (1992), Test No. 203: Fish, Acute Toxicity Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].

  • U.S. EPA (2016), Guidance on Exposure and Effects Testing for Assessing Risks to Bees, [Link].

  • JMPR (2005), Pesticide residues in food - 2005: Spiromesifen, [Link].

  • OECD Guidelines for the Testing of Chemicals, Wikipedia, [Link].

  • Etoxazole, Wikipedia, [Link].

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  • EXTOXNET (1996), Abamectin, [Link].

  • FAO (2006), BIFENAZATE (219), [Link].

  • U.S. EPA (1990), Pesticide Fact Sheet Number 200: Hexythiazox, [Link].

  • AERU (2021), Etoxazole (Ref: S 1283), University of Hertfordshire, [Link].

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  • OECD (2000), OECD Series On Testing And Assessment Number 23 Guidance Document On Aquatic Toxicity Testing Of Difficult Substances And Mixtur, [Link].

  • Beyond Pesticides (2003), chemicalWATCHFactsheet: Abamectin, [Link].

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  • PARC EU (2023), Benchmarking the environmental risk assessment of plant protection products, [Link].

  • PubChem (2024), Bifenazate, National Center for Biotechnology Information, [Link].

  • AERU (2024), Bifenazate, University of Hertfordshire, [Link].

  • U.S. EPA (2015), Ecological Risk Assessment for Bifenazate, [Link].

  • AERU (2021), Spiromesifen (Ref: BSN 2060), University of Hertfordshire, [Link].

  • U.S. EPA (2001), Petition for Etoxazole - Environmental Fate, [Link].

  • U.S. EPA (2020), Hexythiazox. Human Health Risk Assessment, [Link].

  • Arkansas Cooperative Extension Service (2017), PROTECTING POLLINATORS FROM PESTICIDES, [Link].

  • ResearchGate (2007), Chemical structure of bifenazate and diazene, [Link].

  • Wang, D., et al. (2019), Systemic Stereoselectivity Study of Etoxazole: Stereoselective Bioactivity, Acute Toxicity, and Environmental Behavior in Fruits and Soils, Journal of Agricultural and Food Chemistry, 67(23), 6435–6444, [Link].

  • AERU (2025), Hexythiazox (Ref: NA 73), University of Hertfordshire, [Link].

  • APVMA (2008), Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide, [Link].

  • U.S. EPA (2012), Ecological Effects Test Guidelines OCSPP 850.3020: Honey Bee Acute Contact Toxicity Test, [Link].

  • APVMA (2002), Public Release Summary: Etoxazole in the product Paramite Selective Miticide, [Link].

  • Amulen, D. R., et al. (2021), From protection to pollution: Evaluating environmental and human health risks of acaricide use in dairy farming in Kenya, PLOS ONE, 16(10), e0258171, [Link].

  • NIST (2021), Bifenazate, NIST Chemistry WebBook, [Link].

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  • Kunz, S. E., & Kemp, D. H. (1994), Insecticides and acaricides: resistance and environmental impact, Revue scientifique et technique (International Office of Epizootics), 13(4), 1249–1286, [Link].

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Sources

A Comparative Guide to the Cross-Reactivity of Bifenazate with Non-Target Organisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the effects of the acaricide bifenazate on various non-target organisms. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes technical data with practical insights to evaluate the environmental fit and selectivity of bifenazate within integrated pest management (IPM) programs.

Introduction: Understanding Bifenazate and Its Role

Bifenazate is a selective carbazate acaricide used to control phytophagous mites on a variety of agricultural and ornamental crops.[1][2] Its primary function is to manage mite populations through contact activity, affecting all life stages, including eggs, larvae, nymphs, and adults.[3] A key attribute valued in modern agriculture is its purported selectivity, meaning it is designed to target mites while having a reduced impact on non-target species.[3][4] This guide examines the scientific evidence supporting this claim by analyzing its cross-reactivity profile across key non-target organism groups.

Mechanism of Action: The Basis of Selectivity

Initially, bifenazate's mode of action was thought to be neurotoxic. However, more recent genetic and biochemical evidence points towards a mitochondrial target.[5] Bifenazate acts by inhibiting the mitochondrial electron transport chain at the Complex III Qo site, which is crucial for the production of ATP, the energy currency of the cell.[3][4][5] This disruption of energy metabolism leads to rapid cessation of feeding, paralysis, and eventual death of the target mites.[4]

The selectivity of bifenazate is believed to stem from differential metabolism between mites and other organisms, such as insects.[5] This metabolic difference is fundamental to understanding why its toxicity varies significantly across different taxonomic groups.

Caption: Bifenazate's mitochondrial mode of action in target mites.

Cross-Reactivity Profile: A Multi-Organism Analysis

The environmental safety of a pesticide is determined by its impact on a wide array of non-target organisms. This section details the effects of bifenazate on beneficial arthropods, aquatic life, and terrestrial vertebrates, supported by toxicological data.

Beneficial Arthropods: A Mixed but Generally Favorable Profile

For an acaricide to be useful in an IPM program, it must be effective against pest mites while sparing their natural enemies and essential pollinators.

  • Predatory Mites: Bifenazate exhibits a high degree of selectivity, sparing many beneficial predatory mites. Studies have shown that all life stages of the predatory mites Phytoseiulus persimilis and Neoseiulus californicus survived treatment with bifenazate and its primary metabolite, diazene.[1][6] Treated predatory mites maintained normal fecundity and predatory activity, effectively suppressing spider mite populations.[1][6] This compatibility is a significant advantage, allowing for the combined use of biological and chemical controls.[7] However, some studies indicate a difference in susceptibility between predatory mite species, with P. persimilis showing more sensitivity than N. californicus in certain contexts.[8]

  • Honey Bees (Apis mellifera): The data on honey bees is more complex. Bifenazate is recognized as being toxic to honey bees through both acute and chronic exposure.[9] Product labels often carry warnings not to spray plants in flower while bees are foraging.[10] One laboratory study simulating aerial application found a significant negative effect on forager survival.[11] This necessitates careful management of application timing to avoid periods of bee activity on blooming crops.[11][12]

Aquatic Organisms: A Point of High Concern

Bifenazate and its degradates pose a more significant risk to aquatic ecosystems.

  • Fish: Bifenazate is classified as highly toxic to freshwater fish.[13] Acute toxicity values (LC50) range from 0.58 to 0.76 ppm, depending on the species.[13]

  • Aquatic Invertebrates: The risk is even more pronounced for aquatic invertebrates. Bifenazate is highly toxic to organisms like Daphnia magna, with a reported LC50/EC50 of 0.50 ppm.[13]

  • Degradates: Crucially, a major degradation product, D-3598, is approximately 10 times more toxic to both freshwater fish and aquatic invertebrates than the parent bifenazate compound.[9] This increases the overall risk profile in aquatic environments, as the breakdown product is more hazardous than the original chemical.[9] Regulatory assessments consistently identify acute risks for freshwater invertebrates and potential chronic risks for all aquatic animals.[2][9]

Terrestrial Vertebrates: Low to Moderate Risk
  • Birds: Bifenazate is categorized as slightly toxic to avian species on an acute oral basis, with a reported LD50 of 1032 mg/kg for the Northern Bobwhite (Colinus virginianus).[13] However, on a subacute dietary basis, it is considered moderately toxic (LC50 = 656-1862 ppm).[13] European and US regulatory agencies have identified a high chronic risk for birds under all representative use scenarios.[2][14]

  • Mammals: Bifenazate demonstrates low acute toxicity to mammals.[15] The acute oral LD50 for rats is greater than 5000 mg/kg, classifying it as practically nontoxic on an acute basis.[13] It is not considered carcinogenic.[16][17] However, repeated-dose studies in rats and dogs have identified the liver and hematopoietic system as target organs, and chronic exposure is a concern for small mammals in treated areas.[9][15]

Quantitative Data Summary

The following tables summarize the key toxicity endpoints for bifenazate across various non-target organisms, providing a basis for direct comparison.

Table 1: Acute Toxicity of Bifenazate to Non-Target Organisms

Organism GroupSpeciesEndpoint (Value)Toxicity ClassificationSource(s)
Mammals Rat (Rattus norvegicus)Oral LD50 > 5000 mg/kgPractically Nontoxic[13]
Birds Bobwhite Quail (Colinus virginianus)Oral LD50 = 1032 mg/kgSlightly Toxic[13]
Bobwhite Quail (Colinus virginianus)Dietary LC50 = 656-1862 ppmModerately Toxic[13]
Fish Freshwater Fish (general)LC50 = 0.58 - 0.76 mg/LHighly Toxic[13]
Aquatic Invertebrates Daphnia magnaEC50 = 0.50 mg/LHighly Toxic[13]
Beneficial Insects Honey Bee (Apis mellifera)Contact LD50 - VariesToxic[9][11]

Note: Toxicity classifications are based on standard regulatory frameworks.

Comparative Analysis with Alternative Acaricides

To contextualize the risk profile of bifenazate, it is useful to compare it with other common acaricides.

AcaricideSelectivity for Predatory MitesHoney Bee ToxicityAquatic Toxicity
Bifenazate Generally High (e.g., N. californicus, P. persimilis)[1][6]Toxic [9][11]Very High [9][13]
Abamectin Variable; can be harmfulHighVery High
Etoxazole Generally safe for many predatorsLowModerate to High
Spiromesifen Generally safe for many predatorsLow to ModerateHigh
Fenpyroximate Harmful to many predatorsHighVery High

This comparison highlights that while bifenazate offers excellent selectivity for predatory mites—a key advantage for IPM—its high aquatic and bee toxicity are significant risk factors that must be managed. Alternatives like etoxazole may offer a better safety profile for pollinators, but may not provide the same spectrum of mite control.

Standardized Experimental Protocols

The reliability of ecotoxicology data depends on standardized, validated testing methodologies. The data cited in this guide are generated using internationally accepted protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[18][19]

Protocol Example: Honey Bee Acute Contact Toxicity Test (adapted from OECD Guideline 214)

This test determines the acute contact median lethal dose (LD50) of a pesticide to adult worker honey bees.

  • Test Organisms: Young, healthy adult worker bees (Apis mellifera) of uniform age from a disease-free colony.

  • Test Substance Preparation: The test substance (bifenazate) is dissolved in a suitable carrier solvent (e.g., acetone) to prepare a series of graded concentrations.

  • Dose Application: A precise volume (e.g., 1 µL) of each test solution is applied topically to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the solvent only.

  • Housing & Conditions: Bees are held in small cages (10-30 bees per cage) and maintained in the dark at a constant temperature (e.g., 25°C) and humidity. A sucrose solution is provided for feeding.

  • Observation: Mortality is recorded at specified intervals, typically at 4, 24, and 48 hours after application. Bees that are moribund (unable to move) are counted as dead.

  • Data Analysis: The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Caption: A generalized workflow for an acute toxicity study.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that bifenazate possesses a dualistic cross-reactivity profile.

  • High Selectivity for Arachnids: Its primary strength lies in its high toxicity to target mites while showing remarkable compatibility with many key predatory mite species.[1][6] This makes it a valuable tool for IPM programs that rely on the integration of biological control agents.

  • Significant Risks for Other Non-Targets: This selectivity does not extend to other classes of organisms. Bifenazate poses a clear and high risk to aquatic ecosystems, driven by the toxicity of both the parent compound and its D-3598 degradate.[9][13] It is also toxic to honey bees, requiring stringent risk mitigation measures, such as avoiding application during bloom, to protect pollinators.[10][11] Risks to birds and mammals are primarily associated with chronic dietary exposure.[9][14]

For the research and development professional, bifenazate serves as a case study in the challenges of designing truly selective pesticides. While its mode of action confers selectivity within the arthropods, its broader environmental impact necessitates a comprehensive risk assessment. The decision to use bifenazate should be based on a careful evaluation of the target pest, the local ecology, and the feasibility of implementing mitigation strategies to protect vulnerable non-target organisms, particularly in and near aquatic environments.

References

  • U.S. Environmental Protection Agency. (2015). Bifenazate: Preliminary Ecological Risk Assessment for Registration Review. Washington D.C.: Office of Pesticide Programs. [Link]

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  • Chemical Warehouse. (n.d.). Bifenazate - Active Ingredient Page. [Link]

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  • Nihon Nōyaku Gakkaishi. (2007). Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus. PubMed. [Link]

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  • Cloyd, R. A. (2011). Compatibility of Three Miticides with the Predatory Mites Neoseiulus californicus McGregor and Phytoseiulus persimilis Athias-Henriot. HortTechnology. [Link]

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  • Van Leeuwen, T., et al. (2012). On the mode of action of bifenazate: New evidence for a mitochondrial target site. Pesticide Biochemistry and Physiology. [Link]

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A Comparative Guide to the Stability of 4'-Methoxy-3-nitro-1,1'-biphenyl: An Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the chemical stability of 4'-Methoxy-3-nitro-1,1'-biphenyl. In the absence of specific published stability data for this molecule, this document synthesizes information from established principles of organic chemistry and regulatory guidelines to propose a robust, scientifically-grounded testing strategy. We will explore the molecule's structural liabilities, outline rigorous experimental protocols for forced degradation studies, and detail the development of a self-validating, stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of a compound's intrinsic stability to ensure its quality, safety, and efficacy in potential applications.

Part 1: Theoretical Stability Assessment and Comparative Insights

The stability of this compound is dictated by the interplay of its three core structural motifs: the biphenyl backbone, the electron-withdrawing nitro group, and the electron-donating methoxy group. An analysis of these components allows for a predictive assessment of its degradation pathways.

  • Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which generally imparts resistance to electrophilic attack and oxidative degradation on its attached aromatic ring.[1] However, this same feature makes the nitro group susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding aniline derivative. Furthermore, nitroaromatic compounds are well-documented to be susceptible to photolytic degradation.[2][3] Irradiation with UV light can excite the nitro group, leading to reactions such as hydrogen abstraction or the formation of nitrophenols.[4]

  • Biphenyl Linkage: The bond connecting the two phenyl rings is generally robust and resistant to degradation under typical pharmaceutical stress conditions.[5] However, the rings themselves can be susceptible to hydroxylation, particularly under oxidative conditions, a common metabolic and degradation pathway for biphenyl-type structures.[6][7]

  • Methoxy Group: The methoxy group is an ether linkage. While generally stable, it can be susceptible to cleavage under harsh acidic conditions, though this typically requires strong acids and elevated temperatures. Its electron-donating nature can influence the reactivity of the attached phenyl ring.

Comparative Context:

Compared to simpler, related molecules, this compound is expected to have a more complex stability profile.

  • Versus Biphenyl: Biphenyl itself is a relatively stable hydrocarbon.[8] The introduction of the nitro and methoxy groups on this compound creates specific vulnerabilities, particularly to photolysis and reductive/oxidative pathways, making it inherently less stable.

  • Versus Nitrobenzene: The stability of nitrobenzene is dominated by the chemistry of the nitro group.[9] The addition of the methoxy-phenyl substituent in our target molecule adds the potential for reactions on the second ring (e.g., oxidation) and may subtly modify the photolytic behavior.

  • Versus Anisole (Methoxybenzene): Anisole's primary liability is potential ether cleavage under strong acid catalysis. The presence of the nitro-biphenyl moiety introduces significant new degradation routes, especially photolytic and reductive pathways, making this compound significantly more reactive.

Part 2: A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability analysis. By subjecting the compound to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products and establish degradation pathways.[10][11] This is a mandatory step outlined by the International Council for Harmonisation (ICH) guidelines to develop and validate a stability-indicating analytical method.[12][13]

The overall workflow for this process is outlined below.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Forced Degradation Conditions (ICH Q1A/Q1B) cluster_2 Phase 2: Analytical Method Development cluster_3 Phase 3: Stability Assessment API 4'-Methoxy-3-nitro- 1,1'-biphenyl (API) Acid Acidic Hydrolysis API->Acid Expose API to Base Basic Hydrolysis API->Base Expose API to Ox Oxidative Stress API->Ox Expose API to Therm Thermal Stress API->Therm Expose API to Photo Photolytic Stress API->Photo Expose API to Deg_Samples Degraded Samples (Mixture of API + Degradants) HPLC_Dev Develop HPLC-DAD Method Deg_Samples->HPLC_Dev Analyze SIAM Validated Stability- Indicating Method (SIAM) Method_Val Validate Method (Specificity, Linearity, etc.) HPLC_Dev->Method_Val Confirm Analysis Analyze Stability Samples & Characterize Degradants SIAM->Analysis Report Final Stability Report Analysis->Report

Caption: Workflow for Stability Study of this compound.

Experimental Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] This provides sufficient quantities of degradants for detection without being so extensive that secondary degradation products complicate the analysis. All studies should be performed on a solution of the compound (e.g., in a 50:50 acetonitrile:water mixture) and in the solid state for thermal and photolytic stress. A control sample, unexposed to the stress condition, should be analyzed alongside the stressed samples.

1. Acidic Hydrolysis

  • Objective: To assess susceptibility to degradation in an acidic environment.

  • Methodology:

    • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for analysis.

    • Rationale: If no degradation is observed, the acid concentration or temperature can be increased (e.g., 1 N HCl, 80°C). If significant degradation occurs rapidly, milder conditions should be used.[15]

2. Basic Hydrolysis

  • Objective: To evaluate stability in an alkaline environment.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound as described above.

    • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • Rationale: The biphenyl structure is generally stable, but harsh basic conditions could potentially affect the functional groups. This protocol establishes the compound's resilience.

3. Oxidative Degradation

  • Objective: To determine the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At time points, withdraw an aliquot and dilute for analysis.

    • Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.[15] Potential sites of oxidation include the biphenyl rings (leading to hydroxylated species) or the nitro group itself, although the latter is less likely.

4. Thermal Degradation

  • Objective: To assess the impact of high temperature on the compound's stability.

  • Methodology:

    • Place a sample of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Separately, prepare a 1 mg/mL solution of the compound and incubate at 60°C for 48 hours.

    • At time points, analyze the solution directly and prepare a solution from the solid sample for analysis.

    • Rationale: Thermal stress tests for both solid and solution states are crucial as degradation pathways can differ. High temperatures can induce C-NO₂ bond cleavage in nitroaromatic compounds.[9]

5. Photolytic Degradation

  • Objective: To determine the compound's stability when exposed to light.

  • Methodology (as per ICH Q1B):

    • Expose a sample of the solid compound and a 1 mg/mL solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be placed in the same environmental conditions but protected from light by wrapping in aluminum foil.

    • Analyze the samples after exposure.

    • Rationale: Photostability is a critical parameter, as nitroaromatic compounds are often light-sensitive.[3][16] This protocol follows international standards to ensure meaningful and reproducible results.

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[17] A validated high-performance liquid chromatography (HPLC) method is the industry standard.[18][19]

Protocol for HPLC-DAD Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), which is versatile for separating moderately polar compounds.

  • Mobile Phase Selection: Use a gradient elution to ensure separation of both early-eluting polar degradants and the potentially more retained parent compound.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase ensures that any basic or acidic functional groups are in a consistent protonation state, leading to sharp, reproducible peaks.

  • Gradient Optimization:

    • Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Inject a mixture of all stressed samples (acid, base, peroxide, heat, light) to create a single chromatogram containing all potential degradation products.

    • Adjust the gradient slope to achieve a resolution of >1.5 between the parent peak and the closest eluting degradant peak.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan).

    • Trustworthiness: The critical function of the DAD is to perform peak purity analysis. By comparing the UV spectra across the width of a chromatographic peak, one can confirm that the peak corresponds to a single compound, thus validating the method's specificity.[20]

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of DegradantsRRT of Major Degradant
Control 24 h100.00.00-
0.1 N HCl, 60°C 24 h
0.1 N NaOH, 60°C 24 h
3% H₂O₂, RT 24 h
Heat (Solid), 80°C 48 h
Heat (Solution), 60°C 48 h
Photolytic 1.2M lux-h

RRT = Relative Retention Time

Interpretation: By analyzing this table, researchers can quickly identify the conditions under which this compound is most labile. For instance, significant degradation under photolytic conditions would necessitate that the compound be handled and stored with protection from light. The appearance of a major degradant under oxidative stress would suggest a need to protect it from atmospheric oxygen, perhaps by packaging under an inert atmosphere.

Part 5: Visualization of Potential Degradation Pathways

Based on the chemical principles discussed, a diagram of potential degradation pathways can be constructed. This serves as a hypothesis to be tested by identifying the structures of the degradants observed in the forced degradation studies (e.g., using LC-MS).

G cluster_reduction Reduction Pathway cluster_photolysis Photolytic/Oxidative Pathway cluster_hydrolysis Harsh Acidic Hydrolysis Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso [H] Hydroxylated Hydroxylated Biphenyl (e.g., Phenol derivative) Parent->Hydroxylated hv or [O] Demethylated 4'-Hydroxy-3-nitro-1,1'-biphenyl Parent->Demethylated H₃O⁺, Δ Reduced 4'-Methoxy-3-amino-1,1'-biphenyl Nitroso->Reduced [H]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.